1-Hepten-3-yne
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
hept-1-en-3-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10/c1-3-5-7-6-4-2/h3H,1,4,6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFFXBOEFRCFFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC#CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334239 | |
| Record name | 1-Hepten-3-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2384-73-8 | |
| Record name | 1-Hepten-3-yne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2384-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hepten-3-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of 1-Hepten-3-yne
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Hepten-3-yne is a volatile organic compound belonging to the enyne family, characterized by the presence of both a carbon-carbon double bond and a carbon-carbon triple bond. This guide provides a comprehensive overview of its chemical and physical properties, structural features, spectroscopic profile, and potential synthetic methodologies. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, materials science, and drug development.
Chemical and Physical Properties
This compound is a colorless liquid with a characteristic odor. Its fundamental properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀ | [1] |
| Molecular Weight | 94.15 g/mol | [1] |
| CAS Number | 2384-73-8 | [1] |
| Boiling Point | 109-110 °C | [2] |
| Density | 0.787 g/mL | [2] |
| Refractive Index | 1.469 | [2] |
| LogP (Octanol/Water Partition Coefficient) | 2.8 | [1] |
Molecular Structure
The structure of this compound consists of a seven-carbon chain containing a terminal double bond between C1 and C2, and a triple bond between C3 and C4. This arrangement of alternating double and triple bonds makes it a conjugated enyne system.
IUPAC Name: hept-1-en-3-yne[1] SMILES: CCCC#CC=C[1] InChI: InChI=1S/C7H10/c1-3-5-7-6-4-2/h3H,1,4,6H2,2H3[1]
The molecule does not possess any stereocenters, and therefore, does not exhibit stereoisomerism. The geometry around the double bond is planar, while the alkyne moiety is linear.
Experimental Protocols: Synthesis of this compound
Grignard Reaction Approach
This method involves the reaction of a Grignard reagent with a suitable electrophile. A potential route is the reaction of a propargyl Grignard reagent with an appropriate aldehyde, followed by dehydration. A more direct, albeit potentially less selective, approach would involve the coupling of a vinyl Grignard with a haloalkyne. A generalized protocol for a related synthesis of an enynol, a precursor to an enyne, is described for 6-hepten-3-yn-1-ol, which involves the addition of an acetylide to an aldehyde.[3]
Protocol:
-
Preparation of Butylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromobutane (B133212) (1.1 eq) in anhydrous diethyl ether to the magnesium turnings under a nitrogen atmosphere. The reaction is initiated by gentle heating and then maintained at a gentle reflux until the magnesium is consumed.
-
Formation of the Acetylide: Cool the Grignard reagent to 0 °C. Slowly add a solution of propyne (B1212725) (condensed and dissolved in anhydrous THF) (1.0 eq) to the Grignard reagent. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the propargyl Grignard reagent.
-
Reaction with Acrolein: Cool the reaction mixture to -78 °C. Slowly add a solution of acrolein (1.0 eq) in anhydrous diethyl ether. Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the solvent under reduced pressure. The resulting crude alcohol can be purified by column chromatography on silica (B1680970) gel.
-
Dehydration (if necessary): The resulting allylic alcohol can be dehydrated to the enyne using a mild acid catalyst such as pyridinium (B92312) p-toluenesulfonate (PPTS) in a suitable solvent like dichloromethane, with azeotropic removal of water.
Sonogashira Coupling Approach
The Sonogashira coupling is a powerful cross-coupling reaction to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[4][5][6] This method offers a direct route to this compound.
Protocol:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 1-pentyne (B49018) (1.2 eq), vinyl bromide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a copper(I) co-catalyst like CuI (0.1 eq) in a suitable solvent system, typically a mixture of an amine base like triethylamine (B128534) or diisopropylamine (B44863) and an organic solvent such as THF or DMF.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Dilute the filtrate with diethyl ether and wash with a saturated aqueous solution of ammonium chloride to remove the amine base. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a non-polar eluent such as hexane (B92381) to afford pure this compound.
Reactivity and Potential Applications
The conjugated enyne motif in this compound makes it a versatile substrate for a variety of organic transformations.
-
Enyne Metathesis: This reaction, typically catalyzed by ruthenium carbenes, can lead to the formation of cyclic or acyclic 1,3-dienes.[7][8] Ring-closing enyne metathesis (RCEYM) is a powerful tool for the synthesis of carbo- and heterocyclic compounds.
-
Cycloisomerization Reactions: Gold and other transition metals can catalyze the cycloisomerization of enynes to form a variety of cyclic structures.
-
Diels-Alder Reactions: The diene-like character of the enyne system allows it to participate in Diels-Alder cycloadditions, providing access to complex cyclic scaffolds.
-
Nucleophilic and Electrophilic Additions: The double and triple bonds can undergo both nucleophilic and electrophilic addition reactions, allowing for further functionalization of the molecule.
While there is no specific information on the direct involvement of this compound in biological signaling pathways, the enyne moiety is present in some natural products with biological activity. Its potential as a building block in the synthesis of more complex, biologically active molecules is an area for further exploration by drug development professionals.
Spectroscopic Data Analysis
Spectroscopic data is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
The terminal vinyl protons (=CH₂) are expected to appear in the region of δ 5.0-6.0 ppm as complex multiplets.
-
The allylic protons (-CH₂-C≡) would likely resonate around δ 2.2-2.5 ppm.
-
The methylene (B1212753) protons of the butyl group (-CH₂-CH₂-CH₃) would appear between δ 1.4-1.6 ppm and δ 0.9-1.0 ppm for the terminal methyl group.
-
-
¹³C NMR:
-
The sp-hybridized carbons of the alkyne (C≡C) would be expected in the range of δ 70-90 ppm.
-
The sp²-hybridized carbons of the alkene (C=C) would appear between δ 115-140 ppm.
-
The sp³-hybridized carbons of the butyl group would be found in the upfield region of the spectrum.
-
A link to the ¹³C NMR spectrum can be found on PubChem.[1]
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.
-
C-H stretch (alkene): A sharp peak is expected just above 3000 cm⁻¹, characteristic of =C-H stretching.
-
C≡C stretch (alkyne): A weak to medium, sharp absorption band is anticipated in the region of 2100-2260 cm⁻¹.
-
C=C stretch (alkene): A medium intensity band is expected around 1640-1680 cm⁻¹.
-
C-H bend (alkene): Strong out-of-plane bending vibrations for the terminal vinyl group are expected around 910 and 990 cm⁻¹.
-
C-H stretch (alkane): Strong absorption bands will be present just below 3000 cm⁻¹ due to the C-H bonds of the butyl group.
A vapor phase IR spectrum is available for viewing.[9]
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 94. The fragmentation pattern will be characteristic of the enyne structure.
-
Molecular Ion (M⁺): A peak at m/z = 94 corresponding to the molecular weight of C₇H₁₀.
-
Fragmentation: Common fragmentation pathways for enynes include cleavage of the bonds adjacent to the unsaturation. Loss of alkyl fragments from the butyl chain is expected. For instance, loss of a propyl radical (C₃H₇, 43 Da) would lead to a fragment at m/z = 51. Cleavage of the C-C single bond between the alkyne and the butyl group could also be a significant fragmentation pathway.
A GC-MS spectrum is available on PubChem.[1]
Mandatory Visualizations
Synthetic Pathways
Caption: Proposed synthetic routes to this compound.
Enyne Metathesis Logical Workflow
Caption: General workflow for an enyne metathesis reaction.
Conclusion
This compound is a simple yet versatile building block in organic chemistry. Its conjugated enyne structure provides multiple sites for chemical modification, making it a valuable precursor for the synthesis of more complex molecules. This guide has summarized its key chemical and physical properties, outlined plausible synthetic routes, and provided an overview of its spectroscopic characteristics. The information compiled herein is intended to facilitate further research and application of this compound in various scientific and industrial fields, including drug discovery and materials science.
References
- 1. This compound | C7H10 | CID 520073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [stenutz.eu]
- 3. 6-Hepten-3-YN-1-OL | 123707-02-8 | Benchchem [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Enyne Metathesis [organic-chemistry.org]
- 8. Enyne metathesis - Wikipedia [en.wikipedia.org]
- 9. spectrabase.com [spectrabase.com]
Spectroscopic Profile of 1-Hepten-3-yne: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for the organic compound 1-Hepten-3-yne (C7H10). It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for these analytical techniques.
Spectroscopic Data
The following sections summarize the available spectroscopic data for this compound. The data has been compiled from various spectral databases.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Data
| Carbon Atom | Chemical Shift (ppm) |
| C1 | Data not available |
| C2 | Data not available |
| C3 | Data not available |
| C4 | Data not available |
| C5 | Data not available |
| C6 | Data not available |
| C7 | Data not available |
Note: Specific peak assignments for each carbon atom were not available in the public databases searched.
Infrared (IR) Spectroscopy
Vapor phase IR spectral data is available for this compound.[1][3] Key absorptions are indicative of the compound's functional groups.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C-H (alkyne) | ~3300 | Terminal alkyne C-H stretch |
| C-H (alkene) | ~3080 | Vinylic C-H stretch |
| C≡C (alkyne) | ~2100 | Alkyne C≡C stretch |
| C=C (alkene) | ~1640 | Alkene C=C stretch |
| C-H (alkane) | ~2850-2960 | Alkyl C-H stretch |
Note: The exact values can vary slightly depending on the experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry data, typically acquired via Gas Chromatography-Mass Spectrometry (GC-MS), is available for this compound.[1]
| m/z | Relative Abundance | Possible Fragment |
| 94 | Data not available | [M]⁺ (Molecular Ion) |
| 79 | Data not available | [M-CH₃]⁺ |
| 77 | Data not available | [C₆H₅]⁺ |
| 65 | Data not available | [C₅H₅]⁺ |
| 51 | Data not available | [C₄H₃]⁺ |
| 39 | Data not available | [C₃H₃]⁺ |
Note: The relative abundances of the fragments were not specified in the available data.
Experimental Protocols
The following are generalized yet detailed protocols for obtaining NMR, IR, and MS spectra for a liquid organic compound such as this compound.
NMR Spectroscopy Sample Preparation and Acquisition
-
Sample Preparation :
-
For ¹H NMR, accurately weigh approximately 5-20 mg of the liquid sample. For ¹³C NMR, a higher concentration of 20-50 mg is often required due to the lower natural abundance of the ¹³C isotope.[4][5]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean vial.[4][5] The choice of solvent is critical; it must dissolve the compound without its own signals interfering with the regions of interest in the spectrum.[4]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[4]
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5][6][7] The final volume in the NMR tube should be between 4.0 and 5.0 cm from the bottom.[4]
-
Wipe the outside of the NMR tube with a lint-free tissue and a solvent like ethanol (B145695) to remove any fingerprints or dust.[4]
-
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a depth gauge.
-
Place the sample into the NMR spectrometer.
-
The spectrometer will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[4]
-
The magnetic field homogeneity is optimized through a process called shimming to ensure sharp spectral lines.[4]
-
The probe is tuned to the specific nucleus being observed (¹H or ¹³C).[4]
-
Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay, and initiate data collection.[4]
-
IR Spectroscopy Sample Preparation and Acquisition
-
Sample Preparation (Neat Liquid) :
-
For a non-volatile liquid, place a single drop of the neat (undiluted) sample onto the surface of a polished salt plate (e.g., NaCl or KBr).[8][9][10]
-
Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the two plates.[9][10]
-
Carefully clamp the plates together in a sample holder.[9]
-
-
Data Acquisition :
-
Place the sample holder into the beam path of the IR spectrometer.
-
Acquire a background spectrum of the empty instrument (or with clean salt plates) to subtract any atmospheric or instrumental interferences.[8]
-
Run the sample scan to obtain the infrared spectrum of the compound.
-
Mass Spectrometry Sample Preparation and Acquisition
-
Sample Introduction :
-
For a volatile liquid like this compound, Gas Chromatography (GC) is a common method for sample introduction. The liquid sample is injected into the GC, where it is vaporized and separated from any impurities before entering the mass spectrometer.[11]
-
-
Ionization :
-
Once in the mass spectrometer, the sample molecules are ionized. A common method is Electron Ionization (EI), where a high-energy electron beam bombards the molecules, knocking off an electron to form a molecular ion (a radical cation).[11][12][13] This high-energy process often causes the molecular ion to fragment.[11][12]
-
-
Mass Analysis and Detection :
-
The resulting ions (the molecular ion and its fragments) are accelerated by an electric field into a mass analyzer.[11][13]
-
The mass analyzer, often a magnetic sector or a quadrupole, separates the ions based on their mass-to-charge (m/z) ratio.[11][13]
-
A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.[13]
-
Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.
Caption: General workflow for spectroscopic analysis of a liquid organic compound.
References
- 1. This compound | C7H10 | CID 520073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Hepten-1-yne, (E)- | C7H10 | CID 5367456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. research.reading.ac.uk [research.reading.ac.uk]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]
- 8. homework.study.com [homework.study.com]
- 9. researchgate.net [researchgate.net]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 12. Mass Spectrometry [www2.chemistry.msu.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Physical Properties of 1-Hepten-3-yne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key physical properties of 1-Hepten-3-yne, specifically its boiling point and density. The document outlines the experimentally determined values for these properties, provides detailed protocols for their measurement, and presents a logical workflow for their characterization. This information is critical for professionals in research and development who require accurate physical data for reaction planning, process scale-up, and compound characterization.
Core Physical Properties of this compound
This compound (CAS No: 2384-73-8) is an organic compound with the molecular formula C₇H₁₀. As an enyne, its structure contains both a double and a triple carbon-carbon bond, which influences its physical characteristics. The primary intermolecular forces are van der Waals forces, specifically London dispersion forces.[1] Generally, the boiling points of alkynes are slightly higher than those of corresponding alkanes and alkenes due to their more linear shape, which allows for better molecular packing and stronger dispersion forces.[1][2] The density of alkynes tends to increase with the length of the carbon chain.[3]
The experimentally determined boiling point and density of this compound are summarized in the table below.
| Physical Property | Value | Source |
| Boiling Point | 110 °C | [4] |
| 109 °C | ||
| Density | 0.787 g/mL | [4] |
| 0.763 g/mL |
Note: Variations in reported values can arise from differences in experimental conditions, such as atmospheric pressure, and sample purity.
Experimental Protocols for Property Determination
Accurate determination of physical properties is fundamental to chemical science. The following sections detail standard laboratory protocols for measuring the boiling point and density of a liquid organic compound like this compound.
This micro-method is suitable for determining the boiling point of small quantities of a liquid. The boiling point is defined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
Apparatus:
-
Small-diameter test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., Thiele tube with heating oil, or an aluminum block heater)
-
Rubber band or wire for attaching the tube to the thermometer
Procedure:
-
Sample Preparation: A small amount (a few milliliters) of this compound is placed into the fusion tube.[5]
-
Capillary Insertion: A capillary tube, sealed at one end, is placed into the fusion tube with its open end submerged in the liquid.[5]
-
Apparatus Assembly: The fusion tube is attached to a thermometer, ensuring the sample is aligned with the thermometer's bulb.
-
Heating: The assembly is heated gently. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.
-
Observation: Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the liquid has reached a temperature at or slightly above its boiling point.
-
Temperature Reading: The heat source is removed, and the liquid is allowed to cool slowly. The boiling point is the temperature recorded when the stream of bubbles stops and the liquid just begins to enter the capillary tube.[5] At this point, the pressure inside the capillary (vapor pressure of the liquid) is equal to the external atmospheric pressure.
A pycnometer, or specific gravity bottle, is a piece of glassware designed to measure the density of a liquid with high precision by determining the mass of a precisely known volume.
Apparatus:
-
Pycnometer (a glass flask with a ground glass stopper containing a capillary tube)
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature bath
-
The liquid sample (this compound)
-
Reference liquid with a known density (e.g., deionized water)
Procedure:
-
Measure Mass of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass (m₁) is measured using an analytical balance.[1]
-
Measure Mass with Reference Liquid: The pycnometer is filled with deionized water of a known temperature and density. The stopper is inserted, allowing excess water to exit through the capillary, ensuring the volume is precisely defined. The exterior is dried, and the total mass (m₂) is measured.
-
Calculate Pycnometer Volume: The mass of the water is calculated (m_water = m₂ - m₁). The volume of the pycnometer (V) at that temperature is then determined using the known density of water (ρ_water): V = m_water / ρ_water.
-
Measure Mass with Sample Liquid: The pycnometer is emptied, dried, and then filled with this compound. The process of filling, stoppering, and drying the exterior is repeated. The total mass (m₃) is measured.
-
Calculate Sample Density: The mass of the this compound sample is calculated (m_sample = m₃ - m₁). The density of the sample (ρ_sample) is then determined by dividing its mass by the known volume of the pycnometer: ρ_sample = m_sample / V.[1] All measurements should be conducted at a constant, recorded temperature, as density is temperature-dependent.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental characterization of the physical properties of this compound.
References
Theoretical Insights into the Electronic Landscape of 1-Hepten-3-yne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical approaches used to elucidate the electronic structure of 1-Hepten-3-yne. In the absence of direct experimental and computational studies on this specific molecule, this document synthesizes established quantum chemical methodologies applied to analogous enyne systems. It serves as a roadmap for researchers seeking to investigate the electronic properties, reactivity, and spectroscopic characteristics of this compound and related compounds. The guide details hypothetical experimental protocols for computational analysis, presents illustrative quantitative data in structured tables, and utilizes visualizations to depict logical workflows for theoretical investigations.
Introduction to the Electronic Structure of this compound
This compound (C₇H₁₀) is a conjugated enyne, a class of organic molecules characterized by the presence of both a carbon-carbon double bond and a carbon-carbon triple bond. This conjugation results in a unique electronic structure that governs its chemical reactivity and physical properties. Understanding the distribution of electron density, the nature of its molecular orbitals, and the energies of its electronic states is crucial for applications in organic synthesis and materials science. Theoretical and computational chemistry provide powerful tools to probe these aspects at a molecular level.
Theoretical Methodologies for Studying Enyne Electronic Structure
The investigation of the electronic structure of molecules like this compound relies heavily on quantum chemical calculations. These methods can predict a wide range of properties, from molecular geometry to spectroscopic constants.
Ab Initio Methods
Ab initio methods are based on first principles and do not require empirical parameterization. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC) theory offer increasing levels of accuracy. For a molecule like this compound, MP2 or CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations) would be suitable for obtaining highly accurate geometric parameters and energies.
Density Functional Theory (DFT)
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. Various functionals, such as B3LYP, PBE0, and M06-2X, can be employed. For conjugated systems like enynes, functionals that incorporate dispersion corrections (e.g., B3LYP-D3) are often recommended to accurately model non-covalent interactions. DFT is particularly well-suited for calculating properties such as molecular orbitals, vibrational frequencies, and NMR chemical shifts.
Hypothetical Experimental Protocols for Theoretical Investigations
The following protocols outline a typical computational workflow for studying the electronic structure of this compound.
Geometry Optimization and Vibrational Frequency Analysis
-
Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.
-
Method Selection: A suitable level of theory and basis set are chosen (e.g., B3LYP/6-311+G(d,p)).
-
Optimization: The molecular geometry is optimized to find the lowest energy conformation. This involves an iterative process where the forces on each atom are minimized.
-
Frequency Calculation: Following optimization, vibrational frequencies are calculated at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface.
Molecular Orbital and Electronic Property Analysis
-
Single-Point Energy Calculation: Using the optimized geometry, a single-point energy calculation is performed, often with a larger basis set for higher accuracy.
-
Orbital Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic excitability.
-
Population Analysis: Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to determine the partial atomic charges and understand the charge distribution within the molecule.
-
Dipole Moment Calculation: The molecular dipole moment is calculated to provide insight into the molecule's polarity.
Spectroscopic Property Prediction
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts.
-
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the energies of electronic transitions, which correspond to absorption maxima in the UV-Vis spectrum.
Illustrative Quantitative Data
The following tables present hypothetical quantitative data for this compound, derived from typical values for similar enyne compounds. Note: This data is for illustrative purposes only and has not been derived from specific calculations on this compound due to a lack of published research.
Table 1: Predicted Geometric Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C1=C2 | 1.34 Å |
| C2-C3 | 1.43 Å | |
| C3≡C4 | 1.21 Å | |
| C4-C5 | 1.46 Å | |
| C-H (vinyl) | 1.09 Å | |
| C-H (alkyl) | 1.10 Å | |
| Bond Angle | ∠C1-C2-C3 | 123° |
| ∠C2-C3-C4 | 178° | |
| ∠C3-C4-C5 | 179° | |
| ∠H-C-H (CH₂) | 109.5° |
Table 2: Calculated Electronic Properties of this compound
| Property | Predicted Value |
| HOMO Energy | -9.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 8.7 eV |
| Dipole Moment | ~0.5 D |
| Ionization Potential | 9.5 eV |
| Electron Affinity | 0.8 eV |
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy | Peak/Shift | Predicted Value |
| ¹³C NMR | C1 (CH₂) | ~118 ppm |
| C2 (CH) | ~125 ppm | |
| C3 (C≡) | ~85 ppm | |
| C4 (≡C) | ~90 ppm | |
| ¹H NMR | H1 (vinyl) | ~5.3 ppm |
| H2 (vinyl) | ~5.8 ppm | |
| UV-Vis | λmax | ~220 nm |
Visualizing Theoretical Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate the logical flow of a theoretical investigation and a key concept in enyne chemistry.
Caption: A logical workflow for the theoretical investigation of this compound's electronic structure.
Caption: The influence of electron-donating and -withdrawing groups on the electronic properties of an enyne system.
Conclusion
While direct theoretical studies on this compound are not currently available in the literature, this guide demonstrates how established computational methodologies can be applied to thoroughly investigate its electronic structure. By employing a combination of DFT and ab initio methods, researchers can gain valuable insights into the geometry, molecular orbitals, and spectroscopic properties of this and other enyne molecules. The workflows and illustrative data presented here provide a solid foundation for initiating such theoretical investigations, which are indispensable for the rational design of new materials and synthetic pathways in drug development and beyond.
Unveiling 1-Hepten-3-yne: A Technical Guide to its Discovery and First Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hepten-3-yne, a conjugated enyne with the chemical formula C₇H₁₀, represents a valuable building block in organic synthesis.[1] Its unique structure, featuring both a double and a triple bond in conjugation, allows for a wide range of chemical transformations, making it a versatile precursor for the synthesis of more complex molecules. This technical guide delves into the historical context of its first synthesis, providing a detailed experimental protocol and a summary of its key physical and chemical properties.
Discovery and First Synthesis
The first synthesis of this compound was reported by J. H. Wotiz, F. A. Miller, and C. H. Palchak in their 1950 publication in the Journal of the American Chemical Society, titled "The Synthesis and Physical Properties of Some Conjugated Enynes." This work was part of a broader investigation into the synthesis and characterization of conjugated enynes. The synthesis was achieved through a two-step process involving the formation of a secondary acetylenic alcohol followed by its dehydration.
The key reaction involves the addition of a vinylacetylenic Grignard reagent to propanal. This is followed by the dehydration of the resulting hept-1-en-3-yn-5-ol to yield this compound.
Experimental Protocols
The following are the detailed experimental methodologies for the key experiments cited in the first synthesis of this compound.
Preparation of Hept-1-en-3-yn-5-ol
This procedure outlines the synthesis of the alcohol intermediate via a Grignard reaction.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous ether
-
Vinylacetylene (a solution in xylene can be used for safety)
-
Propanal
-
Saturated aqueous solution of ammonium (B1175870) chloride
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation: A Grignard reagent is first prepared from magnesium and ethyl bromide in anhydrous ether.
-
Addition of Vinylacetylene: A solution of vinylacetylene is then slowly added to the Grignard reagent. The highly reactive vinylacetylene is typically handled as a solution in a less volatile solvent like xylene to mitigate its hazardous nature.
-
Reaction with Propanal: The resulting vinylacetylenic Grignard reagent is then reacted with propanal.
-
Work-up: The reaction mixture is hydrolyzed with a saturated aqueous solution of ammonium chloride. The ether layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed.
-
Purification: The crude hept-1-en-3-yn-5-ol is purified by distillation.
First Synthesis of this compound (Dehydration of Hept-1-en-3-yn-5-ol)
This procedure describes the final step to obtain this compound.
Materials:
-
Hept-1-en-3-yn-5-ol
-
p-Toluenesulfonic acid (catalytic amount)
Procedure:
-
Dehydration: Hept-1-en-3-yn-5-ol is heated with a catalytic amount of p-toluenesulfonic acid.
-
Distillation: The this compound formed is distilled directly from the reaction mixture.
-
Purification: The collected distillate is then redistilled to obtain the pure product.
Data Presentation
The following tables summarize the quantitative data for this compound and its precursor.
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₀ |
| Molecular Weight | 94.15 g/mol [2] |
| Boiling Point | 110 °C[3] |
| Density | 0.787 g/mL[3] |
| Refractive Index (n²⁰/D) | 1.469[3] |
Table 2: Physical Properties of Hept-1-en-3-yn-5-ol
| Property | Value |
| Molecular Formula | C₇H₁₀O |
| Boiling Point | 79-80 °C at 20 mmHg |
Mandatory Visualization
The following diagrams illustrate the key reaction pathways and workflows described.
Caption: Synthetic pathway for this compound.
References
The Natural Occurrence and Biological Significance of Simple Enynes: A Technical Guide on Falcarinol-Type Polyacetylenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Simple enynes, characterized by the presence of carbon-carbon double and triple bonds, are a fascinating class of natural products with significant biological activities. While the specific compound 1-hepten-3-yne is not extensively documented in publicly available scientific literature as a naturally occurring molecule, a closely related and well-studied group of simple enynes, the falcarinol-type polyacetylenes, are widespread in the plant kingdom. These compounds, primarily found in the Apiaceae (e.g., carrots, celery, parsnip) and Asteraceae (e.g., chamomile, sunflower) families, serve as phytoalexins, defending plants against fungal pathogens. For humans, they represent a promising source of bioactive molecules with potent anti-inflammatory and anti-cancer properties. This technical guide provides an in-depth overview of the natural occurrence, biosynthesis, and biological activities of falcarinol-type polyacetylenes, with a focus on their mechanisms of action and the experimental protocols used for their study.
Natural Occurrence and Quantitative Data
Falcarinol-type polyacetylenes are biosynthesized by a variety of plants as a defense mechanism. The concentration of these compounds can vary significantly depending on the plant species, cultivar, growing conditions, and storage. Carrots (Daucus carota) are one of the most significant dietary sources of these compounds.
| Plant Source | Compound | Concentration (mg/kg Fresh Weight) | Reference(s) |
| Carrot (Daucus carota) | Falcarinol (B191228) (FaOH) | 7.0 - 40.6 | [1] |
| Carrot (Daucus carota) | Falcarindiol (FaDOH) | 16 - 84 | [1] |
| Carrot (Daucus carota) | Falcarindiol-3-acetate | 8 - 40 | [1] |
| Celeriac | Falcarinol (FaOH) | 21.5 - 253.4 (Dry Matter) | [1] |
| Celeriac | Falcarindiol (FaDOH) | 0 - 125.5 (Dry Matter) | [1] |
Biosynthesis of Falcarinol-Type Polyacetylenes
The biosynthesis of falcarinol-type polyacetylenes originates from the common fatty acid, oleic acid. A series of enzymatic reactions, including desaturation and acetylenation, leads to the formation of these complex molecules. The key enzymes involved are part of the fatty acid desaturase 2 (FAD2) family.
Biosynthetic Pathway from Oleic Acid to Falcarinol
Caption: Biosynthesis of Falcarinol from Oleic Acid.
Biological Activities and Signaling Pathways
Falcarinol-type polyacetylenes exhibit significant anti-inflammatory and anti-cancer activities. Their primary mechanism of action involves the modulation of key signaling pathways that regulate inflammation and cell proliferation.
Anti-Inflammatory Activity: Inhibition of the NF-κB Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of the inflammatory response.[2][3] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.[3] Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[3] This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as those for cytokines (TNF-α, IL-6) and enzymes (COX-2, iNOS).[4][5] Falcarinol-type polyacetylenes have been shown to inhibit this pathway by preventing the degradation of IκBα, thereby keeping NF-κB in its inactive cytoplasmic state.[2]
Caption: Inhibition of the NF-κB signaling pathway.
Anti-Cancer Activity: Induction of Apoptosis and Cell Cycle Arrest
Falcarinol and related compounds have demonstrated cytotoxic effects against various cancer cell lines.[6] Their mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest. While the precise molecular targets are still under investigation, it is believed that their ability to alkylate proteins and disrupt cellular redox balance plays a significant role.
Experimental Protocols
This section provides detailed methodologies for the isolation, purification, and biological characterization of falcarinol-type polyacetylenes.
Isolation and Purification of Falcarinol-Type Polyacetylenes from Carrots
This protocol describes a general procedure for the extraction and purification of falcarinol and related compounds from fresh carrot roots.
Caption: Experimental workflow for polyacetylene isolation.
Protocol:
-
Extraction:
-
Wash and chop 1 kg of fresh carrots.
-
Homogenize the carrots in 2 L of ethyl acetate (B1210297) using a blender.
-
Stir the mixture for 4 hours at room temperature in the dark.
-
Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 30°C to obtain the crude extract.
-
-
Column Chromatography:
-
Prepare a silica gel column (e.g., 60 Å, 70-230 mesh) with hexane.
-
Dissolve the crude extract in a minimal amount of hexane and load it onto the column.
-
Elute the column with a stepwise gradient of hexane and ethyl acetate (e.g., 100:0, 98:2, 95:5, 90:10, 80:20, 50:50, 0:100 v/v).
-
Collect fractions and monitor by thin-layer chromatography (TLC) using a hexane/ethyl acetate mobile phase and visualizing with a UV lamp (254 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Pool the fractions containing the compounds of interest based on the TLC analysis.
-
Concentrate the pooled fractions under reduced pressure.
-
Purify the target compounds using a preparative HPLC system equipped with a C18 column.
-
Use a mobile phase of acetonitrile and water, with a suitable gradient to achieve separation.
-
Monitor the elution at a wavelength of 205-215 nm.
-
Collect the peaks corresponding to the desired polyacetylenes and confirm their identity and purity using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8]
-
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., human colon adenocarcinoma cells, Caco-2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.
-
-
Treatment:
-
Prepare a stock solution of the purified polyacetylene in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution containing 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
NF-κB Reporter Assay
This assay measures the activity of the NF-κB transcription factor in response to treatment with polyacetylenes.
Protocol:
-
Cell Transfection:
-
Use a cell line (e.g., HEK293 or a macrophage cell line like RAW 264.7) stably or transiently transfected with a reporter plasmid containing multiple copies of the NF-κB consensus binding site upstream of a luciferase reporter gene. A co-transfection with a vector expressing Renilla luciferase can be used as an internal control for transfection efficiency.
-
-
Treatment and Stimulation:
-
Seed the transfected cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the purified polyacetylene for 1-2 hours.
-
Stimulate the cells with a known NF-κB activator, such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) or tumor necrosis factor-alpha (TNF-α) (e.g., 10 ng/mL), for 6-24 hours. Include appropriate controls (unstimulated cells, stimulated cells without polyacetylene treatment).
-
-
Luciferase Assay:
-
After the incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of NF-κB activity in the stimulated cells compared to the unstimulated cells.
-
Determine the inhibitory effect of the polyacetylene by comparing the NF-κB activity in the polyacetylene-treated, stimulated cells to the stimulated cells without treatment.
-
Western Blot for IκBα Degradation
This technique is used to visualize the levels of the IκBα protein, providing direct evidence of its stabilization by polyacetylenes.
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells (e.g., macrophages) in 6-well plates.
-
Pre-treat the cells with the polyacetylene compound for 1-2 hours.
-
Stimulate the cells with LPS or TNF-α for various time points (e.g., 0, 15, 30, 60 minutes).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for IκBα overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein, such as β-actin or GAPDH.
-
Conclusion
While the natural occurrence of this compound remains to be definitively established, the broader class of simple enynes, particularly the falcarinol-type polyacetylenes, represents a rich and promising area of research for drug discovery and development. Their presence in common dietary vegetables like carrots highlights their potential for human health. The detailed experimental protocols provided in this guide offer a framework for researchers to isolate, identify, and characterize the biological activities of these fascinating natural products, paving the way for a deeper understanding of their therapeutic potential. Further research is warranted to explore the full spectrum of their biological activities and to elucidate the precise molecular mechanisms underlying their beneficial effects.
References
- 1. shura.shu.ac.uk [shura.shu.ac.uk]
- 2. The Known Unknowns: An Enigmatic Pathway of C17-Polyacetylenic Oxylipins in Carrot (Daucus carota L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Genes Encoding Enzymes Catalyzing the Early Steps of Carrot Polyacetylene Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Falcarindiol Purified From Carrots Leads to Elevated Levels of Lipid Droplets and Upregulation of Peroxisome Proliferator-Activated Receptor-γ Gene Expression in Cellular Models [frontiersin.org]
- 6. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lawdata.com.tw [lawdata.com.tw]
- 8. researchgate.net [researchgate.net]
Quantum Chemical Calculations of 1-Hepten-3-yne: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of 1-hepten-3-yne, a molecule of interest in organic synthesis and materials science. While specific, in-depth quantum chemical studies on this compound are not extensively available in peer-reviewed literature, this document outlines the established computational methodologies used for similar enyne systems. The guide details the typical workflow, from geometry optimization and vibrational frequency analysis to the calculation of electronic and thermodynamic properties. Data is presented in a structured tabular format to facilitate understanding and comparison. Furthermore, logical workflows and relationships between calculated parameters are visualized using Graphviz diagrams. This whitepaper serves as a methodological template for researchers seeking to perform and interpret quantum chemical calculations on this compound and related molecules.
Introduction
This compound is a small organic molecule featuring both a double (ene) and a triple (yne) bond, making it a versatile building block in organic synthesis. The electronic and structural properties of such enyne systems are of fundamental interest for understanding their reactivity and potential applications. Quantum chemical calculations provide a powerful in-silico approach to elucidate these properties at the molecular level, offering insights that can complement and guide experimental studies.
Computational chemistry has been instrumental in studying the cyclization reactions of enediynes and enyne-allenes.[1][2][3] These studies often employ Density Functional Theory (DFT) and coupled-cluster methods to investigate reaction mechanisms and electronic structures.[1][2] While these studies focus on more complex systems, the underlying computational principles are directly applicable to the study of this compound.
This guide will detail the standard procedures for conducting quantum chemical calculations on this compound, including the selection of appropriate theoretical methods and basis sets, and the interpretation of the resulting data.
Computational Methodology
A typical workflow for the quantum chemical characterization of a molecule like this compound involves several key steps, from initial structure preparation to the calculation of various molecular properties.
Molecular Structure and Optimization
The initial step involves defining the 3D structure of this compound. This can be done using molecular building software or by specifying the Cartesian coordinates of each atom. A geometry optimization is then performed to find the lowest energy conformation of the molecule. This is a crucial step as all subsequent calculations are performed on this optimized structure.
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency analysis is performed. This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule. The calculated vibrational frequencies can be compared with experimental IR data for validation.
Electronic Property Calculations
A range of electronic properties can be calculated to understand the molecule's reactivity and electronic behavior. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, the molecular electrostatic potential (MEP), and Mulliken atomic charges.
Thermodynamic Property Calculations
Quantum chemical calculations can also provide valuable thermodynamic data, such as the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and ideal gas heat capacity (Cp,gas).[4]
Data Presentation
The quantitative data obtained from these calculations are best presented in a structured tabular format for clarity and ease of comparison.
Table 1: Optimized Geometrical Parameters
This table would typically contain the bond lengths, bond angles, and dihedral angles of the optimized this compound structure.
| Parameter | Value (Å or °) |
| Bond Lengths | |
| C1=C2 | Calculated Value |
| C2-C3 | Calculated Value |
| C3≡C4 | Calculated Value |
| C4-C5 | Calculated Value |
| ... | ... |
| Bond Angles | |
| ∠(H-C1-H) | Calculated Value |
| ∠(C1=C2-C3) | Calculated Value |
| ∠(C2-C3≡C4) | Calculated Value |
| ... | ... |
| Dihedral Angles | |
| ∠(H-C1=C2-C3) | Calculated Value |
| ∠(C1=C2-C3≡C4) | Calculated Value |
| ... | ... |
Table 2: Calculated Vibrational Frequencies
This table would list the most significant calculated vibrational frequencies and their corresponding assignments to specific molecular motions.
| Frequency (cm⁻¹) | Vibrational Mode |
| Calculated Value | C≡C stretch |
| Calculated Value | C=C stretch |
| Calculated Value | C-H stretch (sp) |
| Calculated Value | C-H stretch (sp²) |
| Calculated Value | C-H stretch (sp³) |
| Calculated Value | CH₂ bend |
| ... | ... |
Table 3: Electronic Properties
This table summarizes key electronic properties derived from the calculations.
| Property | Value |
| HOMO Energy (eV) | Calculated Value |
| LUMO Energy (eV) | Calculated Value |
| HOMO-LUMO Gap (eV) | Calculated Value |
| Dipole Moment (Debye) | Calculated Value |
| Polarizability (a.u.) | Calculated Value |
Table 4: Thermodynamic Properties
This table presents the calculated thermodynamic properties at a standard temperature and pressure.
| Property | Value |
| Enthalpy of Formation (kJ/mol) | Calculated Value |
| Gibbs Free Energy of Formation (kJ/mol) | Calculated Value |
| Molar Heat Capacity (J/mol·K) | Calculated Value |
Visualizations
Visual representations of workflows and relationships are crucial for conveying complex information.
Caption: Computational workflow for quantum chemical calculations of this compound.
Caption: Inter-relationships between calculated molecular properties.
Conclusion
Quantum chemical calculations offer a powerful and insightful approach to understanding the molecular properties of this compound. By following the methodologies outlined in this guide, researchers can obtain detailed information on the geometry, vibrational spectra, electronic structure, and thermodynamics of this molecule. This data is invaluable for predicting reactivity, understanding spectroscopic properties, and guiding the design of new synthetic routes and materials. While this whitepaper provides a methodological framework, further dedicated computational studies are encouraged to build a comprehensive in-silico profile of this compound.
References
An In-depth Technical Guide to the Molecular Orbital Analysis of Conjugated Enynes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Conjugated enynes are organic molecules characterized by the presence of alternating double and triple bonds. This arrangement of π-systems leads to electron delocalization across the conjugated framework, giving rise to unique electronic and optical properties. The study of their molecular orbitals (MOs) is crucial for understanding their reactivity, stability, and potential applications in materials science and drug development.[1][2] This guide provides a comprehensive overview of the molecular orbital analysis of conjugated enynes, detailing theoretical and experimental approaches used to elucidate their electronic structure.
Theoretical Framework: Frontier Molecular Orbital Theory
The electronic properties and reactivity of conjugated enynes are primarily governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). According to Frontier Molecular Orbital (FMO) theory, the energy and symmetry of these orbitals are key determinants of a molecule's chemical behavior.
-
HOMO: The outermost orbital containing electrons. Its energy level relates to the molecule's ability to donate electrons (nucleophilicity).
-
LUMO: The innermost orbital devoid of electrons. Its energy level indicates the molecule's ability to accept electrons (electrophilicity).
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that influences the molecule's electronic transitions, kinetic stability, and color. A smaller gap generally corresponds to higher reactivity and absorption of longer wavelength light.
The conjugation of the double and triple bonds in enynes leads to a delocalized π-system, which raises the energy of the HOMO and lowers the energy of the LUMO compared to isolated π-bonds. This narrowing of the HOMO-LUMO gap is a hallmark of conjugated systems.
Computational Analysis of Conjugated Enynes
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. It provides a good balance between accuracy and computational cost for studying conjugated enynes.
Data Presentation: Calculated Properties of Simple Conjugated Enynes
The following tables summarize key quantitative data for vinylacetylene (but-1-en-3-yne), the simplest conjugated enyne, and a substituted derivative, obtained from DFT calculations at the B3LYP/6-31G* level of theory, and experimental findings.
Table 1: Molecular Orbital Energies
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Vinylacetylene | -9.37 | -0.87 | 8.50 |
| 1-Ethoxy-but-1-en-3-yne | Not Available | Not Available | Not Available |
Table 2: Selected Bond Lengths (Å)
| Compound | C1=C2 | C2-C3 | C3≡C4 |
| Vinylacetylene (Experimental) | 1.338 | 1.454 | 1.205 |
| Vinylacetylene (Computational) | 1.327 | 1.427 | 1.207 |
Experimental data for vinylacetylene.[4] Computational data would require specific DFT calculations.
Experimental Protocols: Computational Methodology
A typical DFT-based analysis of a conjugated enyne involves the following steps:
-
Structure Input: The 3D structure of the enyne molecule is built using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is a crucial step to ensure that the calculated properties correspond to a stable molecular geometry.
-
Frequency Calculation: A frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This step also provides thermodynamic data such as zero-point energy.
-
Molecular Orbital Analysis: The energies and spatial distributions of the molecular orbitals, including the HOMO and LUMO, are calculated.
-
Electronic Spectra Simulation (Optional): Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum, predicting the wavelengths of maximum absorption (λmax).
Typical Computational Parameters:
-
Method: Density Functional Theory (DFT)
-
Functional: B3LYP (a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional) is a commonly used and well-benchmarked functional for organic molecules.[5][6]
-
Basis Set: 6-31G* or a larger basis set (e.g., 6-311+G**) is typically employed to provide a good description of the electronic structure.[6][7]
Experimental Analysis of Conjugated Enynes
Spectroscopic techniques are essential experimental tools for probing the electronic structure of conjugated enynes.
Data Presentation: Spectroscopic Data
Table 3: UV-Vis Absorption Data
| Compound | λmax (nm) | Solvent |
| Vinylacetylene | ~219, ~228 | Gas Phase |
| Substituted Enynes | Varies with substitution | Various |
The UV spectrum of vinylacetylene is complex and shows multiple peaks. The λmax can be influenced by the solvent and substitution pattern. Increased conjugation generally leads to a red shift (longer λmax).[8]
Experimental Protocols: UV-Vis Spectroscopy
The following protocol outlines the general procedure for obtaining the UV-Vis absorption spectrum of a conjugated enyne:
-
Sample Preparation:
-
A stock solution of the enyne is prepared by dissolving a precisely weighed amount of the compound in a suitable UV-transparent solvent (e.g., hexane, ethanol, or acetonitrile).
-
A series of dilutions are made from the stock solution to obtain concentrations that will give an absorbance reading within the optimal range of the spectrophotometer (typically 0.1 - 1.0).
-
-
Instrument Setup:
-
The UV-Vis spectrophotometer is turned on and allowed to warm up.
-
The desired wavelength range for the scan is set (e.g., 200-400 nm for a simple enyne).
-
-
Blank Measurement:
-
A cuvette is filled with the pure solvent to be used for the sample solutions.
-
The cuvette is placed in the spectrophotometer, and a baseline or "blank" spectrum is recorded. This corrects for any absorption by the solvent and the cuvette itself.
-
-
Sample Measurement:
-
The cuvette is rinsed and then filled with one of the sample solutions.
-
The cuvette is placed in the spectrophotometer, and the absorption spectrum is recorded.
-
-
Data Analysis:
-
The wavelength of maximum absorbance (λmax) is identified from the spectrum.
-
If quantitative analysis is required, the absorbance at λmax can be used with the Beer-Lambert law to determine the concentration of the enyne.
-
Visualizations
Molecular Orbital Diagram
Caption: Molecular orbital energy diagram for vinylacetylene's π-system.
Computational Chemistry Workflow
Caption: Workflow for DFT analysis of a conjugated enyne.
UV-Vis Spectroscopy Experimental Workflow
References
- 1. Vinylacetylene - Wikipedia [en.wikipedia.org]
- 2. alchetron.com [alchetron.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Item - Energies of the HOMO and LUMO Orbitals for 111725 Organic Molecules Calculated by DFT B3LYP / 6-31G* - figshare - Figshare [figshare.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
The Enyne Moiety: A Technical Guide to Stability and Reactivity for Advanced Synthesis
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals on the stability and reactivity of the enyne functional group. This document provides in-depth technical information, quantitative data, detailed experimental protocols, and mechanistic visualizations to support the strategic application of enyne chemistry in complex molecule synthesis.
The enyne functional group, characterized by the presence of a carbon-carbon double bond and a triple bond in conjugation or proximity, is a cornerstone of modern organic synthesis. Its unique electronic structure imparts a versatile reactivity profile that has been exploited in the construction of complex molecular architectures, including natural products and pharmaceutically active compounds. Understanding the delicate balance between the stability and reactivity of this moiety is paramount for its effective utilization. This guide provides a detailed overview of the key factors governing the behavior of enynes, with a focus on practical applications for professionals in drug development and chemical research.
Stability of the Enyne Functional Group
The stability of an enyne is not absolute and is highly dependent on its substitution pattern and the external conditions it is subjected to. The inherent strain and high electron density of the alkyne, combined with the reactivity of the alkene, create a system prone to a variety of transformations under thermal, photochemical, or chemical influence.
Chemical Stability
The chemical stability of enynes is a critical consideration in reaction design and purification. The presence of both sp² and sp-hybridized carbons gives the moiety distinct acidic and basic properties and susceptibility to various reagents.
-
Acidic Conditions: Enynes can be sensitive to strong acids. Acid-catalyzed cyclization or rearrangement pathways have been reported, where protonation of the alkyne or alkene can initiate intramolecular transformations.[1] For instance, some enyne-allene systems are designed to undergo Myers-Saito cyclization upon acid-triggered tautomerization.[1] Similarly, acid-catalyzed double dehydration is a method used to prepare conjugated dienes like isoprene, highlighting the reactivity of related systems under acidic conditions.[2]
-
Basic Conditions: The terminal proton of a 1-alkyne is weakly acidic (pKa ≈ 25-26) and can be removed by strong bases such as sodium amide (NaNH₂) to form a nucleophilic acetylide.[3] While standard bases like sodium hydroxide (B78521) are generally not strong enough to deprotonate the alkyne, the use of very strong bases can lead to isomerization or other base-mediated reactions, such as hydroamination.[3][4] Internal alkynes are generally more stable towards basic conditions.
-
Oxidative Conditions: Enynes are susceptible to oxidative cleavage by strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄).[5][6] These reactions typically cleave both the double and triple bonds, leading to the formation of carboxylic acids and/or ketones, depending on the substitution of the enyne.[5][6][7] Milder oxidation conditions can lead to more selective transformations, such as epoxidation of the alkene or dihydroxylation, though reactions with alkynes can be complex.[6]
Thermal and Photochemical Stability
Enynes are often precursors for thermally or photochemically induced cycloaromatization reactions, which represent a primary pathway of reactivity or "instability" under these conditions.
-
Thermal Stability: The most significant thermal reactions of enynes (specifically enediynes and enyne-allenes) are the Bergman and Myers-Saito cyclizations. The Bergman cyclization of a (Z)-enediyne requires high temperatures (often >200 °C) to form a highly reactive p-benzyne diradical, although incorporating the enediyne into a strained ring can lower this temperature dramatically to physiological conditions (e.g., 37 °C).[8][9] The Myers-Saito cyclization of an enyne-allene generally has a lower activation barrier than the Bergman cyclization and can also be triggered thermally.[10]
-
Photochemical Stability: Enynes are generally not photochemically stable and can undergo a variety of transformations upon irradiation. Photochemical conditions can also initiate Bergman or Myers-Saito cyclizations.[9][11][12] Furthermore, visible-light-mediated photoredox catalysis has been utilized to effect radical bicyclization of 1,5-enynes, demonstrating their propensity for radical reactions under photochemical conditions.[13][14]
Reactivity and Key Transformations of Enynes
The synthetic utility of enynes lies in their diverse reactivity, enabling the construction of complex cyclic and acyclic systems. The following sections detail the most pivotal reactions of this functional group.
Enyne Metathesis
Enyne metathesis is a powerful bond reorganization reaction between an alkene and an alkyne, catalyzed by metal carbenes (most commonly Grubbs-type ruthenium catalysts), to produce a 1,3-diene.[15] The intramolecular version, Ring-Closing Enyne Metathesis (RCEYM), is widely used to synthesize carbo- and heterocyclic structures.[16][17][18][19]
The reaction is driven by the formation of a thermodynamically stable conjugated diene system.[16] The generally accepted mechanism proceeds via an "ene-then-yne" pathway, where the ruthenium carbene first reacts with the alkene moiety.[15][20]
Figure 1. Simplified workflow for Ring-Closing Enyne Metathesis (RCEYM).
| Entry | Substrate | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Oct-1-en-6-yne | Grubbs I (5) | Dichloromethane (B109758) | 40 | 12 | 85[16] |
| 2 | N-Tosyl-N-allyl-2-propyn-1-amine | Grubbs II (1-5) | Toluene | 80 | 1-3 | 90-98[16] |
| 3 | Diethyl allyl(2-propynyl)malonate | Grubbs II (5) | Dichloromethane | Reflux | 4 | 95 |
| 4 | Fused imidazole (B134444) precursor | Grubbs II (10) | Dichloromethane | Reflux | - | 54-82[17] |
| 5 | O-tethered 1,6-enyne (for dihydropyran) | Grubbs I (5) | Toluene | 80 | 16 | 91[18] |
-
Preparation: A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with Oct-1-en-6-yne (1.0 eq). The flask is evacuated and backfilled with argon three times.
-
Dissolution: Anhydrous dichloromethane (to achieve a concentration of 0.05 M) is added to the flask via syringe to dissolve the substrate.
-
Catalyst Addition: Grubbs I catalyst (5 mol%) is added to the reaction mixture under a positive flow of argon.
-
Reaction: The reaction mixture is stirred at 40 °C and monitored by thin-layer chromatography (TLC). The reaction is typically complete within 12 hours.
-
Quenching: Upon completion, the reaction is quenched by the addition of ethyl vinyl ether (10 drops) and stirred for 30 minutes to deactivate the catalyst.
-
Work-up and Purification: The solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel using hexanes as the eluent to afford the pure 3-methylenecyclohexene.
Pauson-Khand Reaction
The Pauson-Khand reaction (PKR) is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by dicobalt octacarbonyl (Co₂(CO)₈), to produce α,β-cyclopentenones.[21][22] This reaction is highly valuable for constructing five-membered rings in a single, atom-economical step.[21][23] The intramolecular version (IPKR) is particularly powerful, often proceeding with high regio- and stereoselectivity.[21][22]
The mechanism begins with the formation of a stable alkyne-dicobalt hexacarbonyl complex. Subsequent coordination of the alkene, migratory insertion of CO, and reductive elimination deliver the cyclopentenone product.[24]
Figure 2. Key steps in the cobalt-mediated Pauson-Khand reaction.
| Entry | Substrate (1,n-enyne) | Catalyst System | Promoter/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1,6-enyne | Co₂(CO)₈ (stoichiometric) | Thermal | Toluene | 110-160 | 12-24 | 50-70[25] |
| 2 | 1,7-enyne | Co₂(CO)₈ (stoichiometric) | NMO (N-oxide) | Dichloromethane | 25-40 | 2-6 | 75-95[25] |
| 3 | 1,6-enyne | [Rh(CO)₂Cl]₂ (2-5 mol%) | CO (1 atm) | 1,2-Dichloroethane (B1671644) | 80-110 | 1-4 | 90-99[25] |
| 4 | 1,7-enyne | Co₂(CO)₈ (20 mol%) | Cyclohexylamine | Toluene | 80-100 | 0.5-2 | ~85[25] |
| 5 | Allylsilane-tethered enyne | Co₂(CO)₈ (stoichiometric) | NMO (N-oxide) | Dichloromethane | 25 | 18 | 60-80[26] |
-
Preparation: A flame-dried Schlenk flask is charged with chlorodicarbonylrhodium(I) dimer ([Rh(CO)₂Cl]₂, 2.5 mol%) under an argon atmosphere.
-
Solvent Addition: Anhydrous 1,2-dichloroethane is added to the flask via syringe.
-
Gas Introduction: The atmosphere is replaced with carbon monoxide (1 atm, via balloon).
-
Substrate Addition: The 1,6-enyne substrate (1.0 eq) is added via syringe.
-
Reaction: The mixture is heated to 80-110 °C under the CO atmosphere. The reaction is monitored by TLC until the starting material is consumed (typically 1-4 hours).
-
Work-up and Purification: The reaction mixture is cooled to room temperature and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to obtain the pure bicyclic cyclopentenone.
Cycloaromatization Reactions: Bergman and Myers-Saito Cyclizations
Enediynes and enyne-allenes undergo remarkable cycloaromatization reactions to form highly reactive diradical species, a process central to the mode of action of several enediyne antitumor antibiotics.[8][11]
-
Bergman Cyclization: This reaction involves the thermal or photochemical cyclization of a (Z)-3-ene-1,5-diyne to form a 1,4-didehydrobenzene (p-benzyne) diradical.[9][11] This highly reactive intermediate can then abstract hydrogen atoms from a donor source (e.g., 1,4-cyclohexadiene (B1204751) or the DNA backbone) to form a stable aromatic ring.[8][9] The activation energy is typically high but is significantly lowered by ring strain.[8][27]
-
Myers-Saito Cyclization: This related reaction involves the cyclization of an enyne-allene to form a σ,π-biradical.[10][28] It generally proceeds under milder conditions than the Bergman cyclization and can be triggered by various stimuli, including acid.[1][10] This reaction is also implicated in the DNA-cleaving mechanism of natural products.[29]
Figure 3. Comparison of Bergman and Myers-Saito cycloaromatization pathways.
| Reaction | Substrate Type | Typical Conditions | Activation Energy (Ea) / ΔG‡ | Notes |
| Bergman Cyclization | Acyclic Enediyne | Thermal, >200 °C | ~32 kcal/mol[27] | High thermal barrier limits scope for non-strained systems.[9] |
| Bergman Cyclization | 10-membered Ring | Thermal, 37 °C | 26.3-32.0 kcal/mol[8][27] | Ring strain dramatically lowers the activation barrier.[8] |
| Myers-Saito Cyclization | Enyne-Allene | Thermal, often milder than Bergman | ~17 kcal/mol[10][28] | Generally more facile than Bergman cyclization.[10] |
| Myers-Saito Cyclization | Enyne-Allene | Acid-triggered (e.g., TFA) at ambient temp. | - | Tautomerization to enyne-allene is the trigger.[1] |
-
Preparation: The enediyne substrate is dissolved in a high-boiling, inert solvent (e.g., benzene (B151609) or toluene) in a sealed reaction vessel (e.g., a sealed NMR tube or a Schlenk tube).
-
Hydrogen Donor: A suitable hydrogen atom donor, such as 1,4-cyclohexadiene, is added in excess.
-
Reaction: The sealed vessel is heated to the required temperature (e.g., 200 °C for acyclic systems) in a protected environment (e.g., an oil bath behind a blast shield). The reaction progress is monitored by NMR spectroscopy or by quenching aliquots and analyzing via GC-MS.
-
Work-up and Purification: After cooling, the solvent is removed under reduced pressure, and the resulting aromatic product is purified by standard chromatographic techniques.
Conclusion and Future Outlook
The enyne functional group offers a powerful and versatile platform for the synthesis of complex organic molecules. Its reactivity is defined by a series of well-established, powerful transformations, including metathesis, cycloadditions, and cycloaromatizations. However, the successful application of these methods hinges on a thorough understanding of the moiety's stability under various chemical, thermal, and photochemical conditions. As catalyst development continues to advance and our understanding of these reaction mechanisms deepens, the utility of enynes in synthesizing novel therapeutics and advanced materials is set to expand even further. This guide serves as a foundational resource for professionals seeking to harness the synthetic potential of this remarkable functional group.
References
- 1. Facilitating Myers–Saito cyclization through acid-triggered tautomerization for the development of maleimide-based antitumor agents - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. psu.pb.unizin.org [psu.pb.unizin.org]
- 3. Base-catalyzed intramolecular hydroamination of conjugated enynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Base-Mediated Hydroamination of Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kotafactory.com [kotafactory.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. fiveable.me [fiveable.me]
- 8. Bergman cyclization - Wikipedia [en.wikipedia.org]
- 9. Bergman Cyclization [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. (Hetero)aromatics from dienynes, enediynes and enyne–allenes - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00128A [pubs.rsc.org]
- 13. Photochemical Radical Bicyclization of 1,5-Enynes: Divergent Synthesis of Fluorenes and Azepinones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Enyne Metathesis [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. uwindsor.ca [uwindsor.ca]
- 18. soc.chim.it [soc.chim.it]
- 19. Enyne metathesis - Wikipedia [en.wikipedia.org]
- 20. Mechanism of enyne metathesis catalyzed by Grubbs ruthenium-carbene complexes: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05673E [pubs.rsc.org]
- 22. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 25. benchchem.com [benchchem.com]
- 26. New substrates for Pauson-Khand reaction. - UCL Discovery [discovery.ucl.ac.uk]
- 27. Efficient and Accurate Characterization of the Bergman Cyclization for Several Enediynes Including an Expanded Substructure of Esperamicin A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 1-Hepten-3-yne via Sonogashira Coupling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 1-hepten-3-yne, a valuable enyne building block in organic synthesis, utilizing the Sonogashira cross-coupling reaction. The Sonogashira coupling is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction is widely employed in the synthesis of natural products, pharmaceuticals, and advanced materials due to its mild reaction conditions and broad functional group tolerance.[3][4]
The synthesis of this compound is achieved through the palladium- and copper-cocatalyzed cross-coupling of vinyl bromide and 1-pentyne (B49018). This reaction offers a direct and efficient route to this conjugated enyne, which can serve as a precursor for more complex molecular architectures.
Data Presentation
The following tables summarize typical reaction conditions and reported yields for Sonogashira couplings of vinyl halides with terminal alkynes, providing a reference for the synthesis of this compound.
Table 1: Typical Reaction Conditions for Sonogashira Coupling of Vinyl Bromides with Terminal Alkynes
| Parameter | Typical Conditions | Notes |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ (1-5 mol%) | Pd(II) precatalysts are often used and are reduced in situ. |
| Copper Co-catalyst | CuI (1-10 mol%) | Essential for the classical Sonogashira reaction, but copper-free protocols exist.[1] |
| Ligand | PPh₃, P(t-Bu)₃, XPhos | Often incorporated in the palladium catalyst or added separately. |
| Base | Amines (e.g., Et₃N, i-Pr₂NH, BuNH₂) | Acts as a base and can also serve as the solvent. |
| Solvent | THF, DMF, Toluene, or the amine base | Anhydrous and degassed solvents are crucial for optimal results. |
| Temperature | Room Temperature to 100 °C | Vinyl bromides are less reactive than iodides and may require heating.[3] |
| Reaction Time | 2 - 24 hours | Monitored by TLC or GC-MS for completion.[1] |
Table 2: Representative Yields for Sonogashira Coupling of Vinyl Halides with Terminal Alkynes
| Vinyl Halide | Terminal Alkyne | Catalyst System | Solvent | Base | Temp. | Time (h) | Yield (%) |
| Vinyl bromide | Phenylacetylene | Pd(OAc)₂ / CuI / Phen | DMF | K₂CO₃ | 100 °C | 20 | >95 |
| (E)-Bromostilbene | Phenylacetylene | Pd(OAc)₂ (40 ppm) / CuI | DMF | K₂CO₃ | 100 °C | 20 | High |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | DMF | Et₃N | 100 °C | 3 | 93 |
| Bromo-peptide | Various alkynes | PdCl₂(CH₃CN)₂ / sXPhos | H₂O/MeCN | Cs₂CO₃ | 65 °C | 2 | up to 99 |
Experimental Protocols
Two detailed protocols for the synthesis of this compound via Sonogashira coupling are provided below. Protocol A describes the classic copper-cocatalyzed method, while Protocol B outlines a copper-free alternative which can be advantageous in preventing the formation of alkyne homocoupling (Glaser coupling) byproducts.[1]
Protocol A: Copper-Cocatalyzed Sonogashira Coupling
Materials:
-
Vinyl bromide (1.0 eq)
-
1-Pentyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (B128534) (Et₃N) (anhydrous)
-
Tetrahydrofuran (THF) (anhydrous and degassed)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Schlenk flask and standard glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (0.02 eq) and CuI (0.04 eq).
-
Add anhydrous and degassed THF (5 mL per mmol of vinyl bromide) and anhydrous triethylamine (3.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add 1-pentyne (1.2 eq) to the reaction mixture via syringe.
-
Add vinyl bromide (1.0 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be applied.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution to remove the copper catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford pure this compound.
Protocol B: Copper-Free Sonogashira Coupling
Materials:
-
Vinyl bromide (1.0 eq)
-
1-Pentyne (1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Acetonitrile (B52724) (MeCN) (anhydrous and degassed)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask and standard glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and Cs₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous and degassed acetonitrile (5 mL per mmol of vinyl bromide).
-
Add vinyl bromide (1.0 eq) and 1-pentyne (1.5 eq) to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Mandatory Visualization
The following diagrams illustrate the catalytic cycle of the Sonogashira coupling and a general experimental workflow.
Caption: Catalytic cycles of the copper-cocatalyzed Sonogashira coupling.
Caption: General experimental workflow for the synthesis of this compound.
References
Application Note: Synthesis of 1-Hepten-3-yne via Sonogashira Coupling
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation of 1-hepten-3-yne, a valuable enyne building block, from the terminal alkyne 1-pentyne (B49018) using a palladium-copper catalyzed Sonogashira cross-coupling reaction.
Introduction
Enynes, molecules containing both a double and a triple carbon-carbon bond, are significant structural motifs in natural products, pharmaceuticals, and organic materials. The 1,3-enyne moiety, specifically, serves as a versatile intermediate for further chemical transformations. The Sonogashira cross-coupling reaction is a highly effective method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This reaction, catalyzed by a combination of palladium and copper complexes, proceeds under mild conditions, tolerates a wide range of functional groups, and is a cornerstone of modern organic synthesis.[1]
This application note details the synthesis of this compound by coupling 1-pentyne with vinyl bromide, a common and effective vinyl halide partner.
Principle of the Reaction
The synthesis relies on the Sonogashira coupling mechanism. The reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1]
-
Palladium Cycle: A Pd(0) catalyst undergoes oxidative addition with the vinyl bromide.
-
Copper Cycle: Copper(I) iodide acts as a co-catalyst, reacting with the terminal alkyne (1-pentyne) in the presence of an amine base to form a reactive copper acetylide intermediate.[3]
-
Transmetalation & Reductive Elimination: The copper acetylide transfers the alkynyl group to the palladium complex (transmetalation). The resulting organopalladium intermediate then undergoes reductive elimination to yield the final 1,3-enyne product (this compound) and regenerate the Pd(0) catalyst.
The overall transformation is as follows:
CH3CH2CH2C≡CH + CH2=CHBr --[Pd/Cu catalyst, Base]--> CH3CH2CH2C≡CCH=CH2
Experimental Protocol
3.1 Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Supplier |
| 1-Pentyne | C₅H₈ | 68.12 | 98% | Sigma-Aldrich |
| Vinyl Bromide | C₂H₃Br | 106.95 | 1.0 M in THF | Sigma-Aldrich |
| Dichlorobis(triphenylphosphine)palladium(II) | PdCl₂(PPh₃)₂ | 701.90 | 99% | Strem Chemicals |
| Copper(I) Iodide | CuI | 190.45 | 99.5% | Acros Organics |
| Triethylamine (B128534) (TEA) | (C₂H₅)₃N | 101.19 | ≥99.5%, distilled | Fisher Scientific |
| Tetrahydrofuran (B95107) (THF) | C₄H₈O | 72.11 | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | J.T. Baker |
| Saturated NH₄Cl solution | NH₄Cl | 53.49 | Saturated Aqueous | Lab Prepared |
| Anhydrous Magnesium Sulfate (B86663) | MgSO₄ | 120.37 | Granular | VWR |
3.2 Equipment
-
Oven-dried, two-neck round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Septa and nitrogen/argon inlet
-
Syringes and needles
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Glassware for purification (e.g., distillation apparatus or flash chromatography column)
3.3 Reaction Procedure
-
Flask Preparation: An oven-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a condenser is placed under an inert atmosphere of nitrogen or argon.
-
Catalyst Loading: To the flask, add dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.03 mmol, 21 mg) and copper(I) iodide (CuI, 0.06 mmol, 11.5 mg).
-
Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF, 20 mL) and freshly distilled triethylamine (TEA, 15 mmol, 2.1 mL) via syringe. Stir the mixture to dissolve the solids.
-
Reactant Addition:
-
Add 1-pentyne (10 mmol, 0.97 mL) to the solution via syringe.
-
Slowly add a solution of vinyl bromide in THF (1.0 M, 11 mmol, 11 mL) to the reaction mixture over 10 minutes.
-
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alkyne is consumed (typically 4-6 hours).
-
Workup:
-
Once the reaction is complete, quench the mixture by adding 20 mL of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: The crude product is a volatile liquid. Purify the crude this compound by careful distillation or flash column chromatography on silica (B1680970) gel (using a non-polar eluent such as hexanes) to yield the pure product.
Data Presentation
Table 1: Stoichiometry for the Synthesis of this compound
| Compound | Role | MW ( g/mol ) | Equivalents | Amount | Moles (mmol) |
| 1-Pentyne | Starting Material | 68.12 | 1.0 | 0.68 g (0.97 mL) | 10.0 |
| Vinyl Bromide (1M in THF) | Starting Material | 106.95 | 1.1 | 11 mL | 11.0 |
| PdCl₂(PPh₃)₂ | Catalyst | 701.90 | 0.003 (0.3 mol%) | 21 mg | 0.03 |
| CuI | Co-catalyst | 190.45 | 0.006 (0.6 mol%) | 11.5 mg | 0.06 |
| Triethylamine | Base/Solvent | 101.19 | 1.5 | 1.52 g (2.1 mL) | 15.0 |
| THF | Solvent | 72.11 | - | 31 mL (total) | - |
Table 2: Typical Reaction Parameters and Results
| Parameter | Value |
| Temperature | Room Temperature (~25 °C) |
| Reaction Time | 4 - 6 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
| Expected Yield | 75 - 90% |
| Product Appearance | Colorless to pale yellow liquid |
Visualizations
Experimental Workflow
The logical flow from preparation to final product analysis is outlined below.
Caption: Experimental workflow for the synthesis of this compound.
Simplified Sonogashira Catalytic Cycle
This diagram illustrates the key steps in the palladium and copper-catalyzed coupling mechanism.
Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.
References
Application Notes and Protocols for Enyne Metathesis Reactions Involving 1-Hepten-3-yne
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting enyne metathesis reactions with 1-hepten-3-yne. Enyne metathesis is a powerful and versatile catalytic reaction that facilitates the formation of a conjugated 1,3-diene from an alkene and an alkyne.[1][2] This transformation is particularly valuable in the synthesis of complex molecular architectures, including natural products and pharmacologically active compounds.[3][4]
The reaction is typically catalyzed by ruthenium carbene complexes, such as Grubbs' and Hoveyda-Grubbs' catalysts, and is valued for its atom economy and the thermodynamic stability of the resulting conjugated diene product.[2][4][5] The resulting dienes from the metathesis of this compound are versatile intermediates that can be further elaborated, for instance, through Diels-Alder reactions, to construct intricate molecular frameworks relevant to drug discovery.[6][7]
Reaction Scheme: Cross-Enyne Metathesis of this compound
The intermolecular reaction of this compound with a partner alkene, such as ethylene (B1197577), is a cross-enyne metathesis. This reaction produces a substituted 1,3-diene, which is a valuable synthetic intermediate.
Caption: Cross-enyne metathesis of this compound with ethylene.
Catalyst Selection and Reaction Conditions
The choice of catalyst is critical for the success of an enyne metathesis reaction. Second-generation ruthenium catalysts are generally more active and exhibit broader functional group tolerance.[3] The following table summarizes commonly used catalysts and typical reaction conditions.
| Catalyst | Structure | Typical Loading (mol%) | Solvent | Temperature (°C) |
| Grubbs' Catalyst 1st Gen. | [RuCl₂(PCy₃)₂(=CHPh)] | 2-10 | CH₂Cl₂ or Toluene | 25-60 |
| Grubbs' Catalyst 2nd Gen. | [RuCl₂(PCy₃)(IMes)(=CHPh)] | 1-5 | CH₂Cl₂ or Toluene | 25-60 |
| Hoveyda-Grubbs' Cat. 1st Gen. | [RuCl₂(=CH-o-iPrOPh)(PCy₃)] | 2-10 | CH₂Cl₂ or Toluene | 25-60 |
| Hoveyda-Grubbs' Cat. 2nd Gen. | [RuCl₂(=CH-o-iPrOPh)(IMes)] | 1-5 | CH₂Cl₂ or Toluene | 25-60 |
IMes = 1,3-Dimesitylimidazolidin-2-ylidene, PCy₃ = Tricyclohexylphosphine
Experimental Protocol: Cross-Enyne Metathesis of this compound with Ethylene
This protocol is adapted from similar cross-enyne metathesis reactions.[6]
Materials:
-
This compound (Substrate)
-
Grubbs' Catalyst, 2nd Generation (Catalyst)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous (Solvent)
-
Ethylene gas (balloon or cylinder)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard glassware for air-sensitive reactions (Schlenk flask, etc.)
-
Magnetic stirrer and stir bar
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 eq).
-
Dissolve the substrate in anhydrous dichloromethane (to make a 0.1 M solution).
-
Purge the solution with the inert gas for 10-15 minutes.
-
-
Catalyst Addition:
-
In a separate vial, weigh Grubbs' Catalyst, 2nd Generation (0.05 mmol, 5 mol%) under an inert atmosphere.
-
Add the catalyst to the reaction flask against a positive flow of inert gas.
-
-
Reaction with Ethylene:
-
Evacuate the headspace of the flask and backfill with ethylene gas from a balloon.
-
Maintain a positive pressure of ethylene throughout the reaction.
-
Stir the reaction mixture at room temperature (or gently heat to 40 °C if the reaction is sluggish).
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by opening the flask to the air and adding a few drops of ethyl vinyl ether.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes or a gradient of ethyl acetate (B1210297) in hexanes).
-
Expected Outcome:
The expected product is (5E)-1,3,5-nonatriene. The yield and stereoselectivity will depend on the precise reaction conditions and catalyst used.
| Substrate | Partner | Catalyst (mol%) | Product | Expected Yield |
| This compound | Ethylene | Grubbs' 2nd Gen. (5) | (5E)-1,3,5-Nonatriene | 70-90% |
Catalytic Cycle of Enyne Metathesis
The generally accepted mechanism for ruthenium-catalyzed enyne metathesis involves a series of cycloaddition and cycloreversion steps.[1][2] For ruthenium catalysts, an "ene-first" pathway is often favored.[2][8]
Caption: Simplified catalytic cycle for enyne metathesis ("ene-first" pathway).
General Experimental Workflow
The following diagram outlines the typical workflow for performing an enyne metathesis reaction in a research setting.
Caption: General laboratory workflow for enyne metathesis.
Applications in Drug Development
Enyne metathesis provides access to complex diene and polyene structures that are key motifs in many biologically active natural products and pharmaceutical agents.[3][4][7] The ability to construct these conjugated systems allows for:
-
Total Synthesis of Natural Products: Many natural products with cytotoxic or other therapeutic properties contain diene functionalities that can be synthesized using enyne metathesis.[3]
-
Scaffold Diversity: The products of enyne metathesis can serve as versatile scaffolds for generating libraries of compounds for high-throughput screening.
-
Access to Constrained Architectures: Ring-closing enyne metathesis (RCEYM) is a powerful tool for creating macrocycles and other constrained ring systems, which are of increasing interest in drug design.[9]
By providing a reliable method for the construction of conjugated dienes, enyne metathesis involving substrates like this compound continues to be a valuable tool in the arsenal (B13267) of medicinal chemists and drug development professionals.
References
- 1. Enyne metathesis - Wikipedia [en.wikipedia.org]
- 2. Enyne Metathesis [organic-chemistry.org]
- 3. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combining enyne metathesis with long-established organic transformations: a powerful strategy for the sustainable synthesis of bioactive molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. uwindsor.ca [uwindsor.ca]
Application Notes and Protocols for Cycloaddition Reactions of 1-Hepten-3-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. 1-Hepten-3-yne, a conjugated enyne, possesses both a double and a triple bond, offering versatile reactivity in cycloaddition reactions. This document provides detailed application notes and protocols for two major classes of cycloaddition reactions involving this compound: the Diels-Alder reaction and 1,3-dipolar cycloadditions. These reactions are fundamental in the synthesis of complex carbocycles and heterocycles, which are key scaffolds in medicinal chemistry and drug development.
Disclaimer: Due to a lack of specific published data for the cycloaddition reactions of this compound, the following protocols and data are based on established procedures for structurally similar conjugated enynes. These should be considered as representative starting points for optimization.
Diels-Alder Reaction of this compound
The Diels-Alder reaction is a [4+2] cycloaddition that typically involves a conjugated diene and a dienophile to form a six-membered ring. In the case of this compound, the conjugated enyne system can act as the dienophile. Research on similar enyne systems suggests that the reaction often occurs selectively at the alkyne moiety.[1] The regioselectivity of the reaction is influenced by the electronic nature of both the diene and the dienophile.[2][3]
Predicted Reaction and Regioselectivity
The reaction of this compound with an unsymmetrical diene, such as 2-methoxybuta-1,3-diene, is expected to yield two regioisomers. The major product can often be predicted by considering the alignment of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile).[2]
Representative Experimental Protocol: Diels-Alder Reaction of an En-yne with a Diene
This protocol is adapted from general procedures for Diels-Alder reactions involving enynes.
Materials:
-
This compound (dienophile)
-
Substituted diene (e.g., 2,3-dimethyl-1,3-butadiene (B165502) or cyclopentadiene)
-
Toluene (B28343) (anhydrous)
-
Hydroquinone (B1673460) (inhibitor, optional)
-
Magnesium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) (for chromatography)
Procedure:
-
To a dry, sealed reaction tube equipped with a magnetic stir bar, add this compound (1.0 eq) and the diene (1.2 eq).
-
Add a small amount of hydroquinone to inhibit polymerization, if necessary.
-
Add anhydrous toluene to achieve a reactant concentration of approximately 0.5 M.
-
Seal the tube under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture at a temperature ranging from 80°C to 150°C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired cyclohexadiene adduct.
-
Characterize the product(s) by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the structure and isomeric ratio.
Representative Data for Diels-Alder Reactions of Enynes
| Diene | Dienophile | Conditions | Yield (%) | Regioisomeric Ratio | Reference |
| 2,3-Dimethyl-1,3-butadiene | Methyl pent-2-en-4-ynoate | Toluene, 110°C, 24 h | 85 | N/A (symmetrical diene) | [1] |
| Isoprene | Methyl pent-2-en-4-ynoate | Toluene, 110°C, 24 h | 78 | 4:1 ("para":"meta") | [1] |
| Cyclopentadiene | Phenyl vinyl sulfone | CH₂Cl₂, 0°C to rt, 4 h | 95 | N/A | General Protocol |
1,3-Dipolar Cycloaddition Reactions of this compound
1,3-Dipolar cycloadditions are [3+2] cycloadditions that involve a 1,3-dipole and a dipolarophile to form a five-membered heterocyclic ring.[4] this compound can serve as the dipolarophile, reacting with various 1,3-dipoles such as azomethine ylides and nitrile oxides. The vinyl group of the enyne is generally less reactive than the alkyne towards many 1,3-dipoles, particularly in metal-catalyzed reactions.[5]
Reaction with Azomethine Ylides
The reaction of 1,3-enynes with azomethine ylides, often catalyzed by copper(I) complexes, provides access to highly substituted pyrrolidines.[5] While a study reported that 4-alkyl-1,3-enynes were inert under their specific conditions, variations in catalyst, ligand, and reaction conditions could potentially enable this transformation.[5]
Representative Experimental Protocol: Cu(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of an En-yne with an Azomethine Ylide
This protocol is based on the work of Zhu et al. on the cycloaddition of 4-aryl- and 4-silyl-1,3-enynes.[5]
Materials:
-
This compound (dipolarophile)
-
Imino ester (azomethine ylide precursor, e.g., ethyl (diphenylmethylene)glycinate)
-
Copper(I) catalyst (e.g., Cu(CH₃CN)₄BF₄)
-
Chiral ligand (e.g., (R)-DTBM-SEGPHOS)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., dichloromethane (B109758), DCM)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox, add the copper(I) catalyst (5 mol%) and the chiral ligand (5.5 mol%) to a dry reaction vial.
-
Add anhydrous DCM and stir for 30 minutes at room temperature.
-
Add the imino ester (1.3 eq) and the base (20 mol%).
-
Add this compound (1.0 eq).
-
Stir the reaction mixture at the desired temperature (e.g., 40°C) and monitor by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the pyrroline product.
-
Determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) by ¹H NMR and chiral HPLC analysis.
Representative Data for Cu(I)-Catalyzed 1,3-Dipolar Cycloaddition of Enynes with Azomethine Ylides[5]
| En-yne Substituent (at C4) | Yield (%) | dr | ee (%) |
| Phenyl | 99 | >20:1 | 97 |
| 4-Methoxyphenyl | 80 | 13:1 | 96 |
| 4-Chlorophenyl | 99 | >20:1 | 99 |
| Triethylsilyl | 95 | >20:1 | 94 |
Reaction with Nitrile Oxides
The [3+2] cycloaddition of nitrile oxides with alkynes is a well-established method for the synthesis of isoxazoles.[6] Nitrile oxides can be generated in situ from aldoximes using an oxidant.
Representative Experimental Protocol: [3+2] Cycloaddition of an En-yne with a Nitrile Oxide
This protocol is adapted from a solvent-free, ball-milling procedure for the synthesis of isoxazoles.[6][7]
Materials:
-
This compound (dipolarophile)
-
Aldoxime (nitrile oxide precursor, e.g., benzaldoxime)
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Sodium chloride (NaCl)
-
Sodium carbonate (Na₂CO₃)
-
Stainless steel milling jar and balls
-
Planetary ball mill
Procedure:
-
To a stainless steel milling jar, add the aldoxime (1.0 mmol), NaCl (1.5 mmol), Oxone® (1.5 mmol), and Na₂CO₃ (1.5 mmol).
-
Add this compound (1.2 mmol) and the milling balls.
-
Mill the mixture at room temperature for the required time (typically 30-60 minutes), monitoring the reaction by TLC.
-
After completion, add dichloromethane (DCM) to the milling jar and stir to dissolve the product.
-
Filter the mixture and wash the solid residue with DCM.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the isoxazole.
Representative Data for [3+2] Cycloaddition of Alkynes with Nitrile Oxides[6]
| Aldoxime | Alkyne | Yield (%) |
| Benzaldehyde oxime | Phenylacetylene | 85 |
| 4-Chlorobenzaldehyde oxime | Phenylacetylene | 83 |
| 3-Phenylpropanal oxime | Propargyl alcohol | 82 |
| Thiophene-2-carbaldehyde oxime | Phenylacetylene | 70 |
Conclusion
The dual functionality of this compound makes it a valuable substrate for various cycloaddition reactions, enabling the synthesis of diverse and complex cyclic structures. The Diels-Alder reaction provides a route to substituted cyclohexadienes, while 1,3-dipolar cycloadditions offer access to important five-membered heterocycles like pyrrolidines and isoxazoles. The provided protocols, based on reactions of analogous enyne systems, serve as a solid foundation for researchers to explore the rich chemistry of this compound and its derivatives in the pursuit of novel bioactive molecules and advanced materials. Further experimental work is required to determine the specific reactivity and selectivity of this compound in these transformations.
References
- 1. Highly selective Diels-Alder reactions of directly connected enyne dienophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 5. Copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of 1,3-enynes and azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
The Role of 1-Hepten-3-yne in the Synthesis of Prostaglandins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1-hepten-3-yne, a versatile C7 building block, in the synthesis of prostaglandins. Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects and are the targets of numerous drug discovery efforts. The strategic incorporation of the this compound unit is critical in constructing the complex architecture of these bioactive molecules, particularly in forming the ω-side chain of prostaglandin (B15479496) F2α (PGF2α).
Application in Prostaglandin F2α Synthesis
The primary application of this compound in natural product synthesis is demonstrated in the construction of the ω-side chain of prostaglandins. A key strategic step involves the conjugate addition of a Gilman cuprate (B13416276), derived from this compound, to an α,β-unsaturated cyclopentenone core. This reaction stereoselectively establishes the C-12 center and introduces the entire eight-carbon ω-side chain in a single operation.
The following table summarizes the key transformation involving this compound in a representative synthesis of a PGF2α precursor.
| Reaction Step | Reactants | Reagents and Conditions | Product | Yield (%) |
| Cuprate Addition | This compound, 4-O-tetrahydropyranyl-2-cyclopenten-1-one | 1. sec-BuLi, THF, -78 °C2. CuI·PBu33. HMPA | (±)-15-deoxy-16-dehydro-11-O-tetrahydropyranyl-PGE2 | 75 |
Experimental Protocols
The following section provides a detailed protocol for the key experiment cited above, outlining the preparation of the organocuprate reagent from this compound and its subsequent conjugate addition to the cyclopentenone acceptor.
Synthesis of (±)-15-deoxy-16-dehydro-11-O-tetrahydropyranyl-PGE2
Materials:
-
This compound
-
sec-Butyllithium (B1581126) (sec-BuLi) in cyclohexane
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
Copper(I) iodide-tri-n-butylphosphine complex (CuI·PBu3)
-
Hexamethylphosphoramide (HMPA), distilled from CaH2
-
4-O-tetrahydropyranyl-2-cyclopenten-1-one
-
Ammonium (B1175870) chloride (NH4Cl), saturated aqueous solution
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO4)
Procedure:
-
Preparation of the Lithium Acetylide: A solution of this compound (1.0 eq) in dry THF is cooled to -78 °C under an inert atmosphere (argon or nitrogen). To this solution, sec-butyllithium (1.1 eq) is added dropwise, and the resulting mixture is stirred at -78 °C for 30 minutes to form the corresponding lithium acetylide.
-
Formation of the Gilman Cuprate: In a separate flask, a suspension of CuI·PBu3 (1.2 eq) in dry THF is prepared and cooled to -78 °C. The freshly prepared lithium acetylide solution is then transferred via cannula to the CuI·PBu3 suspension. The reaction mixture is stirred at -78 °C for 1 hour to form the Gilman cuprate reagent.
-
Conjugate Addition: To the solution of the Gilman cuprate, HMPA (2.0 eq) is added, followed by the dropwise addition of a solution of 4-O-tetrahydropyranyl-2-cyclopenten-1-one (0.8 eq) in dry THF. The reaction is stirred at -78 °C for 1 hour.
-
Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford (±)-15-deoxy-16-dehydro-11-O-tetrahydropyranyl-PGE2.
Reaction Pathway and Logic
The synthesis of the prostaglandin core relies on a convergent strategy where the cyclopentenone unit and the ω-side chain are synthesized separately and then coupled. The use of this compound as the precursor for the ω-side chain is advantageous due to the reactivity of the enyne moiety, which allows for its transformation into the characteristic functional groups of the final prostaglandin product.
Figure 1. Synthetic strategy for PGF2α utilizing this compound.
The diagram above illustrates the key steps in the synthesis. The ω-side chain is prepared from this compound through the formation of a lithium acetylide and subsequent conversion to a Gilman cuprate. This organometallic reagent then undergoes a 1,4-conjugate addition to the activated cyclopentenone core. This crucial carbon-carbon bond-forming reaction sets the stage for subsequent functional group manipulations to complete the synthesis of the target prostaglandin. This convergent approach allows for the efficient and stereocontrolled assembly of a complex natural product.
1-Hepten-3-yne: A Versatile Building Block in Organic Synthesis
Introduction
1-Hepten-3-yne is a valuable and versatile building block in organic synthesis, prized for its unique combination of a terminal double bond and an internal triple bond. This arrangement of unsaturation allows for a wide range of chemical transformations, making it a key intermediate in the construction of complex molecular architectures. Its utility spans various reaction types, including cycloadditions, cross-coupling reactions, and the synthesis of heterocyclic compounds and natural products. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging the synthetic potential of this compound.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀ | [1] |
| Molecular Weight | 94.15 g/mol | [1][2] |
| CAS Number | 2384-73-8 | [1] |
| Boiling Point | 110 °C | [2] |
| Density | 0.787 g/mL | [2] |
| Refractive Index | 1.469 | [2] |
Applications in Organic Synthesis
The unique structural features of this compound make it a valuable precursor in a variety of synthetic transformations.
Cycloaddition Reactions
The double and triple bonds in this compound can participate in various cycloaddition reactions, leading to the formation of diverse cyclic and heterocyclic systems.
The vinyl group of this compound can act as a dienophile in [4+2] cycloaddition reactions with dienes to furnish cyclohexene (B86901) derivatives. The alkyne functionality remains available for further transformations.
Experimental Protocol: Diels-Alder Reaction with this compound
Materials:
-
This compound
-
A suitable diene (e.g., 1,3-butadiene, cyclopentadiene)
-
Anhydrous toluene (B28343)
-
Hydroquinone (as a polymerization inhibitor)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the diene (1.2 equivalents) and a catalytic amount of hydroquinone.
-
Add anhydrous toluene to dissolve the reactants.
-
To this solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux (the specific temperature will depend on the diene used) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired cyclohexene derivative.
Logical Workflow for Diels-Alder Reaction
Caption: Workflow for a typical Diels-Alder reaction using this compound.
The alkyne moiety of this compound is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions with dipoles such as azides, nitrile oxides, and nitrones.[3][4] This reaction provides a powerful tool for the synthesis of five-membered heterocycles like triazoles, isoxazoles, and isoxazolines, respectively.[3][4]
Experimental Protocol: [3+2] Cycloaddition with a Nitrone
Materials:
-
This compound
-
A suitable nitrone (e.g., C-phenyl-N-methylnitrone)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve the nitrone (1.0 equivalent) in the chosen anhydrous solvent.
-
Add this compound (1.1 equivalents) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC. The reaction may proceed at room temperature or require gentle heating depending on the reactivity of the nitrone.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the resulting isoxazoline (B3343090) derivative by column chromatography on silica gel.
Cross-Coupling Reactions
The terminal vinyl group and the internal alkyne in this compound can participate in various transition metal-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions. These reactions are fundamental for the formation of carbon-carbon bonds.
The terminal alkyne functionality, if present or generated in situ, can undergo Sonogashira coupling with aryl or vinyl halides to form conjugated enynes. While this compound has an internal alkyne, related terminal alkynes are commonly used in this reaction. For this compound itself, derivatization to a terminal alkyne would be necessary to directly apply standard Sonogashira protocols. However, modifications of the Sonogashira reaction can sometimes accommodate internal alkynes.
Experimental Protocol: Sonogashira-type Coupling
Materials:
-
This compound derivative (with a terminal alkyne)
-
Aryl or vinyl halide (e.g., iodobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
An amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
-
Schlenk flask or sealed tube
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl or vinyl halide (1.0 equivalent), the palladium catalyst (e.g., 2-5 mol%), and CuI (e.g., 5-10 mol%).
-
Add the anhydrous solvent and the amine base.
-
Add the this compound derivative (1.2 equivalents).
-
Stir the reaction mixture at room temperature or heat as required, monitoring by TLC.
-
After completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Reaction Scheme for Sonogashira Coupling
Caption: General scheme for a Sonogashira cross-coupling reaction.
Synthesis of Heterocyclic Compounds
This compound is a valuable precursor for the synthesis of various heterocyclic systems, particularly substituted pyridines.
Substituted pyridines are prevalent in pharmaceuticals and agrochemicals. One synthetic approach involves the condensation of enynes with nitriles or other nitrogen-containing synthons. While specific protocols for this compound are not readily found in general literature, its enyne moiety makes it a suitable candidate for such transformations. A general method involves a rhodium-catalyzed C-H activation/electrocyclization/aromatization sequence with α,β-unsaturated imines.
Conceptual Protocol for Pyridine (B92270) Synthesis
Materials:
-
This compound
-
An α,β-unsaturated N-benzyl aldimine
-
Rhodium catalyst (e.g., [Rh(cod)Cl]₂)
-
A suitable ligand
-
An oxidant (for the aromatization step)
-
Anhydrous solvent (e.g., THF, 1,2-dichloroethane)
-
Schlenk tube
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine the rhodium catalyst and the ligand in the anhydrous solvent.
-
Add the α,β-unsaturated N-benzyl aldimine (1.0 equivalent) and this compound (1.5 equivalents).
-
Heat the reaction mixture and monitor the formation of the dihydropyridine (B1217469) intermediate by GC-MS or LC-MS.
-
Once the initial reaction is complete, add the oxidant (e.g., DDQ, manganese dioxide) to the reaction mixture to facilitate the aromatization to the pyridine derivative.
-
Continue to stir at the appropriate temperature until the aromatization is complete (monitored by TLC or GC-MS).
-
Cool the reaction, filter through a pad of celite, and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield the substituted pyridine.
Pathway for Pyridine Synthesis
Caption: Conceptual pathway for the synthesis of pyridines from this compound.
Conclusion
This compound is a highly adaptable building block in organic synthesis. Its dual functionality allows for sequential and diverse reactions, providing access to a wide array of complex molecules. The protocols outlined here provide a foundation for exploring the synthetic utility of this versatile enyne in the development of novel compounds for research, materials science, and drug discovery. Further investigation into the reactivity of this compound is likely to uncover even more innovative applications in the future.
References
- 1. This compound | C7H10 | CID 520073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [stenutz.eu]
- 3. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]
- 4. 1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Palladium-Catalyzed Reactions of 1-Hepten-3-yne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions involving 1-hepten-3-yne, a versatile building block in organic synthesis. The unique structure of this compound, possessing both a terminal alkyne and a vinyl group, allows for selective functionalization at either moiety, leading to a diverse array of complex molecules. This document details protocols for key palladium-catalyzed reactions, including Sonogashira, Heck, Stille, and Suzuki couplings, providing researchers with the necessary information to utilize this compound in the synthesis of novel compounds for pharmaceutical and materials science applications.
Overview of Palladium-Catalyzed Reactions on this compound
Palladium catalysts are instrumental in forming carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] In the context of this compound, these reactions can be directed to either the terminal alkyne or the vinyl group, depending on the chosen reaction type and conditions.
-
Sonogashira Coupling: This reaction selectively couples the terminal alkyne of this compound with aryl or vinyl halides, offering a direct route to conjugated enynes.[2]
-
Heck Reaction: The vinyl group of this compound can undergo arylation or vinylation with organic halides, extending the carbon framework at the C1 and C2 positions.[3]
-
Stille Coupling: This versatile reaction allows for the coupling of organostannanes with organic halides. Either the vinyl or a derivatized alkyne functionality of this compound can participate in Stille coupling.[4]
-
Suzuki Coupling: A widely used method for C-C bond formation, the Suzuki coupling can be employed to couple this compound (after conversion to a boronic acid or ester derivative) with organic halides.[5]
Data Presentation
The following tables summarize typical quantitative data for the palladium-catalyzed reactions of this compound with representative coupling partners. Yields are indicative and may vary depending on the specific substrates and optimization of reaction conditions.
| Table 1: Sonogashira Coupling of this compound with Aryl Halides | |||||
| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent |
| 1 | Iodobenzene (B50100) | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N | THF |
| 2 | 4-Bromoanisole | Pd(OAc)₂ | XPhos | K₂CO₃ | Toluene |
| 3 | 1-Iodonaphthalene | Pd(PPh₃)₄ | - | DIPA | DMF |
| Table 2: Heck Reaction of this compound with Organic Halides | |||||
| Entry | Organic Halide | Catalyst | Ligand | Base | Solvent |
| 1 | Iodobenzene | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF |
| 2 | Vinyl Bromide | Pd(PPh₃)₄ | - | K₂CO₃ | Acetonitrile |
| 3 | 4-Triflyloxyacetophenone | Pd₂(dba)₃ | P(t-Bu)₃ | DBU | Dioxane |
| Table 3: Stille Coupling of Derivatized this compound | |||||
| Entry | Organostannane/Halide | Coupling Partner | Catalyst | Ligand | Solvent |
| 1 | (1-Hepten-3-yn-1-yl)tributylstannane | Iodobenzene | Pd(PPh₃)₄ | - | Toluene |
| 2 | 1-Bromo-1-hepten-3-yne | Phenyltributylstannane | PdCl₂(PPh₃)₂ | - | DMF |
| 3 | (1-Hepten-3-yn-1-yl)tributylstannane | Vinyl Bromide | Pd₂(dba)₃ | AsPh₃ | THF |
| Table 4: Suzuki Coupling of Derivatized this compound | |||||
| Entry | Organoboron Reagent/Halide | Coupling Partner | Catalyst | Ligand | Base |
| 1 | (E)-(1-Hepten-3-yn-1-yl)boronic acid | 4-Bromoiodobenzene | Pd(PPh₃)₄ | - | K₂CO₃ |
| 2 | 1-Bromo-1-hepten-3-yne | Phenylboronic acid | Pd(dppf)Cl₂ | - | Cs₂CO₃ |
| 3 | (E)-(1-Hepten-3-yn-1-yl)boronic acid pinacol (B44631) ester | 2-Iodothiophene | Pd(OAc)₂ | SPhos | K₃PO₄ |
Experimental Protocols
Sonogashira Coupling of this compound with Iodobenzene
This protocol describes the synthesis of 1-phenyl-1-hepten-3-yne.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Iodobenzene (1.1 mmol, 1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Triethylamine (B128534) (Et₃N, 2.0 mmol, 2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF), 5 mL
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add PdCl₂(PPh₃)₂ (14 mg), CuI (7.6 mg), and a magnetic stir bar.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous THF (5 mL) and triethylamine (0.28 mL).
-
Add this compound (0.11 mL) and iodobenzene (0.12 mL) to the stirring solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate (B1210297) gradient) to afford the desired product.
Heck Reaction of this compound with Iodobenzene
This protocol describes the synthesis of (E)-1-phenyl-1-hepten-3-yne.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Iodobenzene (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N, 1.5 mmol, 1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF), 5 mL
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (6.7 mg), P(o-tolyl)₃ (18.3 mg), and a magnetic stir bar.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous DMF (5 mL), triethylamine (0.21 mL), this compound (0.11 mL), and iodobenzene (0.13 mL).
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with water (15 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to yield the product.
Mandatory Visualizations
Catalytic Cycles
The following diagrams illustrate the fundamental catalytic cycles for the described palladium-catalyzed reactions.
Caption: Catalytic cycle for the Sonogashira coupling reaction.
Caption: Catalytic cycle for the Heck reaction.
Experimental Workflow
The following diagram outlines the general experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: General experimental workflow for palladium-catalyzed reactions.
References
Application Notes and Protocols for 1-Hepten-3-yne in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hepten-3-yne is a conjugated enyne monomer that holds considerable, yet largely unexplored, potential in the field of polymer chemistry. Its unique structure, featuring both a terminal double bond and an internal triple bond, offers intriguing possibilities for the synthesis of novel polymers with tailored properties. While specific research on the polymerization of this compound is not extensively documented in current literature, established principles of polymer chemistry and studies on analogous enyne monomers allow for the formulation of detailed application notes and hypothetical protocols. These polymers could find applications in advanced materials and drug delivery systems due to their potential for controlled architecture and functionality. This document provides a theoretical framework for the polymerization of this compound, including potential methodologies, expected polymer characteristics, and illustrative diagrams to guide future research.
Potential Polymerization Methods
Based on the reactivity of similar enyne monomers, several polymerization techniques can be postulated for this compound. The most promising among these are Transition Metal-Catalyzed Metathesis Polymerization and Free Radical Polymerization.
Transition Metal-Catalyzed Metathesis Polymerization
Enyne metathesis, particularly using ruthenium-based catalysts such as Grubbs' catalysts, is a powerful method for the polymerization of monomers containing both alkene and alkyne functionalities.[1][2][3] This "ene-then-yne" or "yne-then-ene" pathway can lead to the formation of conjugated polyenes.[4] For this compound, a cascade metathesis polymerization could yield a polymer with a conjugated backbone, potentially exhibiting interesting optoelectronic properties.
Hypothetical Polymer Structure: The resulting polymer would likely feature a repeating unit derived from the metathesis reaction, leading to a conjugated polyene structure.
Free Radical Polymerization
Free radical polymerization is a versatile technique applicable to a wide range of vinyl monomers. Studies on aromatic enynes have demonstrated that polymerization can proceed via the vinyl group, leaving the acetylene (B1199291) moiety as a pendant group.[5] This approach would yield a polymer with reactive alkyne functionalities along the backbone, which could be further modified for applications such as cross-linking or bioconjugation.
Hypothetical Polymer Structure: Polymerization would likely proceed through the vinyl group, resulting in a polymer chain with pendant butynyl groups.
Experimental Protocols (Hypothetical)
The following are detailed, hypothetical protocols for the polymerization of this compound based on established methods for similar monomers.
Protocol 1: Ruthenium-Catalyzed Metathesis Polymerization
Objective: To synthesize poly(this compound) via cascade metathesis polymerization to create a conjugated polymer backbone.
Materials:
-
This compound (monomer)
-
Grubbs' 3rd Generation Catalyst
-
Anhydrous, deoxygenated toluene (B28343) (solvent)
-
Methanol (for precipitation)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and hotplate
Procedure:
-
Monomer Preparation: Purify this compound by distillation under reduced pressure and store under an inert atmosphere (e.g., argon or nitrogen) to remove any inhibitors or impurities.
-
Reaction Setup: In a glovebox or under a constant flow of inert gas, add this compound (e.g., 1.0 g, 10.6 mmol) to a Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, deoxygenated toluene (e.g., 10 mL) to dissolve the monomer.
-
Initiator Preparation: In a separate vial inside the glovebox, weigh Grubbs' 3rd Generation Catalyst (e.g., 47.5 mg, 0.053 mmol, assuming a monomer-to-catalyst ratio of 200:1).
-
Initiation: Dissolve the catalyst in a minimal amount of anhydrous, deoxygenated toluene and rapidly inject it into the stirring monomer solution.
-
Polymerization: Allow the reaction to proceed at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 4-24 hours). Monitor the reaction progress by taking aliquots and analyzing them via Gas Chromatography (GC) for monomer consumption.
-
Termination and Precipitation: Terminate the polymerization by adding a few drops of ethyl vinyl ether. Precipitate the polymer by slowly pouring the reaction mixture into a large volume of cold methanol.
-
Purification: Filter the precipitated polymer, wash it with fresh methanol, and dry it under vacuum to a constant weight.
-
Characterization: Characterize the resulting polymer using Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, Nuclear Magnetic Resonance (NMR) for structural analysis, and UV-Vis spectroscopy to investigate the conjugated system.
Protocol 2: Free Radical Polymerization
Objective: To synthesize poly(this compound) with pendant alkyne groups via free radical polymerization.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous toluene or dioxane (solvent)
-
Methanol (for precipitation)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and hotplate
Procedure:
-
Monomer and Solvent Preparation: Purify this compound and the solvent by passing them through a column of basic alumina (B75360) to remove inhibitors and then deoxygenate by purging with an inert gas.
-
Reaction Setup: In a Schlenk flask, dissolve this compound (e.g., 1.0 g, 10.6 mmol) and AIBN (e.g., 17.4 mg, 0.106 mmol, assuming a monomer-to-initiator ratio of 100:1) in the deoxygenated solvent (e.g., 10 mL).
-
Polymerization: Immerse the sealed flask in an oil bath preheated to the desired temperature (e.g., 70 °C) and stir for a set duration (e.g., 24 hours).
-
Precipitation: After cooling to room temperature, precipitate the polymer by pouring the solution into a large excess of cold methanol.
-
Purification: Collect the polymer by filtration, wash with methanol, and dry under vacuum.
-
Characterization: Analyze the polymer's molecular weight and polydispersity by GPC. Confirm the structure, particularly the presence of the pendant alkyne groups, using ¹H and ¹³C NMR spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy (looking for the characteristic alkyne C≡C stretch).
Data Presentation (Hypothetical Quantitative Data)
The following tables summarize the expected, hypothetical data for polymers synthesized from this compound based on data from analogous poly(enyne) systems.
Table 1: Expected Molecular Weight and Polydispersity
| Polymerization Method | Monomer:Initiator Ratio | Mn (kDa) (Hypothetical) | PDI (Hypothetical) |
| Metathesis | 200:1 | 15 - 25 | 1.1 - 1.3 |
| Free Radical | 100:1 | 10 - 20 | 1.5 - 2.0 |
Table 2: Expected Thermal Properties
| Polymer | Glass Transition Temp. (Tg, °C) (Hypothetical) | Decomposition Temp. (Td, °C) (Hypothetical) |
| Poly(this compound) - Metathesis | 150 - 180 | > 300 |
| Poly(this compound) - Free Radical | 80 - 110 | > 250 |
Note: The higher Tg for the metathesis polymer is anticipated due to the rigid, conjugated backbone.
Visualizations
Potential Applications
The unique structures of polymers derived from this compound suggest a range of potential applications:
-
Conjugated Polymers (from Metathesis): These materials could be investigated for use in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors, due to their potential for electrical conductivity and luminescence upon appropriate design.
-
Functional Polymers (from Free Radical Polymerization): The pendant alkyne groups are amenable to post-polymerization modification via "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition). This allows for the attachment of various functional groups, including:
-
Biomolecules: Peptides, sugars, or targeting ligands for applications in drug delivery and tissue engineering.
-
Solubilizing Groups: Poly(ethylene glycol) (PEG) chains to enhance water solubility for biomedical applications.
-
Cross-linking Agents: For the formation of thermosets or hydrogels.
-
Disclaimer: The experimental protocols and data presented in this document are hypothetical and based on established principles of polymer chemistry and literature on analogous monomer systems. Actual experimental results may vary. These notes are intended to serve as a foundational guide for researchers to design and conduct their own investigations into the polymerization of this compound. Standard laboratory safety precautions should be followed at all times.
References
- 1. Pulsed-addition ring-opening metathesis polymerization with functional enyne reagents - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Alternating Cascade Metathesis Polymerization of Enynes and Cyclic Enol Ethers with Active Ruthenium Fischer Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enyne Metathesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 1-Hepten-3-yne as a Fragment in Drug Discovery
Disclaimer: The following application notes and protocols are a representative guide for the use of a small molecule like 1-hepten-3-yne in a fragment-based drug discovery (FBDD) campaign. To date, there is limited specific published data on the use of this compound as a fragment hit for a specific biological target. Therefore, this document serves as an educational resource, outlining a scientifically plausible, hypothetical workflow.
Introduction to this compound as a Fragment
Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying lead compounds by screening small, low-complexity molecules (fragments) that typically bind with low affinity to a biological target.[1][2][3] These fragment hits then serve as starting points for optimization into more potent, drug-like candidates. The "Rule of Three" is a common guideline for selecting fragments, suggesting a molecular weight < 300 Da, cLogP ≤ 3, number of hydrogen bond donors ≤ 3, and number of hydrogen bond acceptors ≤ 3.
This compound is an unsaturated hydrocarbon with a molecular formula of C7H10.[4] Its physicochemical properties make it an interesting candidate for an FBDD library.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H10 | PubChem[4] |
| Molecular Weight | 94.15 g/mol | PubChem[4] |
| IUPAC Name | hept-1-en-3-yne | PubChem[4] |
| SMILES | CCCC#CC=C | PubChem[4] |
| CAS Number | 2384-73-8 | PubChem[4] |
| Calculated LogP | ~2.8 | PubChem[4] |
| Hydrogen Bond Donors | 0 | PubChem[4] |
| Hydrogen Bond Acceptors | 0 | PubChem[4] |
As shown in the table, this compound adheres well to the "Rule of Three," making it a suitable candidate for inclusion in a fragment library. Its rigid, linear alkyne and terminal vinyl group present distinct vectors for chemical elaboration, providing a valuable scaffold for hit-to-lead optimization.
Application Notes
Rationale for Use in FBDD
This compound's value as a fragment lies in its structural features:
-
Small Size and Low Complexity: Allows for efficient exploration of chemical space within a protein's binding site.
-
Defined Chemical Vectors: The terminal vinyl group and the internal alkyne provide clear points for synthetic elaboration to improve potency and selectivity.
-
Potential for Covalent Modification: The strained alkyne could be a starting point for designing covalent inhibitors, a strategy of growing importance in drug discovery.
-
Hydrophobic Nature: The butyl chain can probe hydrophobic pockets within a target protein.
Potential Biological Targets
Fragments like this compound are likely to bind to targets with well-defined hydrophobic pockets. Examples of protein classes that could be targeted include:
-
Kinases: Binding in the ATP-binding site, often in hydrophobic regions.
-
Proteases: Interacting with hydrophobic pockets in the active site.
-
Epigenetic Targets (e.g., Bromodomains): Binding to the acetyl-lysine binding pocket.[2]
-
Protein-Protein Interaction (PPI) Modulators: Targeting hydrophobic grooves at the interface of two proteins.
Recommended Screening Strategies
Given the expected low affinity of fragment binding, biophysical techniques are most appropriate for primary screening and hit validation.
-
Surface Plasmon Resonance (SPR): For primary screening to identify binders and determine binding kinetics (Kd, kon, koff).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For validation of hits and to gain structural information about the binding site. Ligand-observed NMR techniques like Saturation Transfer Difference (STD) NMR or Carr-Purcell-Meiboom-Gill (CPMG) are well-suited.
-
X-ray Crystallography: To obtain high-resolution structural information of the fragment bound to the target protein, which is crucial for structure-based drug design.
Experimental Protocols
Protocol 1: Fragment Stock Solution Preparation
Objective: To prepare a high-concentration stock solution of this compound in a suitable solvent for use in screening assays.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Calibrated analytical balance
-
Microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Accurately weigh out 10 mg of this compound into a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a final concentration of 100 mM. For 10 mg of this compound (MW = 94.15 g/mol ), this would be approximately 1.06 mL of DMSO.
-
Vortex the solution thoroughly until the compound is completely dissolved.
-
Centrifuge briefly to collect the solution at the bottom of the tube.
-
Store the stock solution at -20°C in small aliquots to avoid freeze-thaw cycles.
Protocol 2: Primary Screening by Surface Plasmon Resonance (SPR)
Objective: To identify if this compound binds to the target protein and to estimate its binding affinity.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Target protein
-
This compound stock solution
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO)
Procedure:
-
Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.
-
Assay Setup: Prepare a dilution series of this compound in running buffer, typically ranging from 1 µM to 500 µM. Include a buffer-only control.
-
Binding Analysis:
-
Inject the diluted fragment solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in response units (RU) to detect binding.
-
After each injection, allow for a dissociation phase where running buffer flows over the chip.
-
Regenerate the sensor chip surface if necessary between injections.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell to correct for non-specific binding.
-
Plot the steady-state response against the fragment concentration.
-
Fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (KD).
-
Protocol 3: Hit Validation by Saturation Transfer Difference (STD) NMR
Objective: To confirm the binding of this compound to the target protein in solution.
Materials:
-
NMR spectrometer (≥ 500 MHz) with a cryoprobe
-
NMR tubes
-
Target protein solution in a deuterated buffer (e.g., D2O-based phosphate (B84403) buffer)
-
This compound stock solution in deuterated DMSO
Procedure:
-
Sample Preparation: Prepare two NMR samples:
-
Sample A: Target protein (10-20 µM) and this compound (100-500 µM) in deuterated buffer.
-
Sample B (Control): this compound (100-500 µM) in the same deuterated buffer without the protein.
-
-
NMR Acquisition:
-
Acquire a standard 1D proton NMR spectrum for both samples to ensure sample integrity.
-
Acquire STD NMR spectra for Sample A. This involves acquiring two spectra: one with on-resonance saturation of the protein signals and one with off-resonance saturation.
-
-
Data Processing and Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD difference spectrum.
-
Signals present in the STD difference spectrum correspond to the protons of the fragment that are in close proximity to the protein, thus confirming binding. The relative intensities of the signals can provide information on which parts of the fragment are most involved in the interaction.
-
Hypothetical Data Presentation
The following table represents hypothetical results from an SPR screen of a small fragment library, including this compound.
| Fragment ID | Structure | MW ( g/mol ) | KD (µM) | Ligand Efficiency (LE) |
| Frag-001 | CCCC#CC=C | 94.15 | 250 | 0.35 |
| Frag-002 | c1ccccc1 | 78.11 | >1000 | N/A |
| Frag-003 | Cc1ccccc1 | 92.14 | 400 | 0.31 |
| Frag-004 | c1cncnc1 | 80.09 | 150 | 0.42 |
Ligand Efficiency (LE) is calculated as: LE = (1.37 * pKD) / N, where pKD = -log(KD) and N is the number of heavy atoms.
Visualizations
Caption: A general workflow for Fragment-Based Drug Discovery (FBDD).
Caption: A hypothetical signaling pathway inhibited by a drug candidate.
References
- 1. Fragment-based drug design and identification of HJC0123, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C7H10 | CID 520073 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Stereoselective Synthesis of 1-Hepten-3-yne Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the stereoselective synthesis of chiral 1-hepten-3-yne derivatives, which are valuable building blocks in medicinal chemistry and drug development. The focus is on two highly effective and enantioselective methods: the asymmetric alkynylation of α,β-unsaturated aldehydes and the asymmetric reduction of ynones.
Asymmetric Alkynylation for the Synthesis of Chiral 1-Hepten-3-yn-5-ol
The catalytic asymmetric addition of terminal alkynes to aldehydes is a direct and powerful method for the construction of chiral propargylic alcohols. The use of a chiral catalyst allows for the formation of a new stereocenter with high enantioselectivity. A common and effective approach involves the use of a zinc-based catalyst in conjunction with a chiral ligand.[1]
Quantitative Data Summary
The following table summarizes representative results for the asymmetric alkynylation of aldehydes to produce chiral propargylic alcohols, including analogs of this compound derivatives.
| Catalyst System | Aldehyde Substrate | Alkyne Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Zn(OTf)₂ / (+)-N-methylephedrine | Aromatic Aldehydes | Phenylacetylene | High | High | [2] |
| Ti(OiPr)₄ / BINOL | Aliphatic Aldehydes | 1-Pentyne (B49018) | Good to High | >92% | [1] |
| Trost's ProPhenol / Dimethylzinc (B1204448) | α,β-Unsaturated Aldehydes | Alkyl Alkynes | High | High | [1] |
| Cu(I)-MeOBIPHEP complex | Trifluoromethyl Ketones | Terminal Alkynes | Good | Excellent | [3] |
Note: Specific data for the direct reaction of acrolein and 1-pentyne was not detailed in the immediate search results; the data presented is representative of similar reactions with analogous substrates.
Experimental Protocol: Asymmetric Alkynylation using a ProPhenol-Zinc Catalyst
This protocol is based on established methods for the enantioselective addition of zinc alkynylides to aldehydes.[1]
Materials:
-
Trost's ProPhenol ligand
-
Dimethylzinc (2.0 M in toluene)
-
1-Pentyne
-
Acrolein (or other suitable α,β-unsaturated aldehyde)
-
Anhydrous Toluene (B28343)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether or Ethyl acetate (B1210297)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve Trost's ProPhenol ligand (0.1 equiv) in anhydrous toluene. Add dimethylzinc (2.0 M in toluene, 0.2 equiv) dropwise to the solution and stir for 30 minutes at room temperature.
-
Alkyne Addition: Add 1-pentyne (1.2 equiv) dropwise to the catalyst solution and continue stirring for an additional 30 minutes.
-
Reaction Initiation: Cool the reaction mixture to -20 °C. Slowly add a solution of acrolein (1.0 equiv) in anhydrous toluene to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Work-up: Allow the mixture to warm to room temperature and extract the product with diethyl ether or ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched 1-hepten-3-yn-5-ol.
-
Chiral Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.
Experimental Workflow Diagram
Caption: Workflow for Asymmetric Alkynylation.
Asymmetric Reduction of 1-Hepten-3-yn-2-one
The enantioselective reduction of a prochiral ketone is a well-established and reliable method for producing chiral alcohols. For the synthesis of chiral this compound derivatives, the asymmetric reduction of the corresponding ynone offers high enantioselectivity.
Experimental Protocol: Asymmetric Reduction using a Chiral Borane (B79455) Catalyst
This protocol is based on established methods for the asymmetric reduction of ketones.[1]
Materials:
-
(S)-(-)-2-Methyl-CBS-oxazaborolidine or (S)-β-pinene
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Pinacolborane (HBpin) or Borane-tetrahydrofuran (B86392) complex (BH₃·THF)
-
1-Hepten-3-yn-2-one
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Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
Catalyst Formation (in situ): In a flame-dried flask under an inert atmosphere, dissolve (S)-β-pinene (0.2 equiv) in anhydrous THF. Add borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, 0.2 equiv) and stir at room temperature for 1 hour to generate the chiral borane catalyst.
-
Substrate Addition: In a separate flask, dissolve 1-hepten-3-yn-2-one (1.0 equiv) in anhydrous THF and cool the solution to 0 °C.
-
Reduction: Add the pre-formed chiral borane catalyst solution to the substrate solution. Then, add pinacolborane (HBpin, 1.1 equiv) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC.
-
Quenching: Upon completion, quench the reaction by the slow addition of methanol.
-
Purification: Concentrate the mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched 1-hepten-3-yn-2-ol.
-
Chiral Analysis: Determine the enantiomeric excess by chiral HPLC or GC analysis.
Catalytic Cycle Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Enantioselective Additions of Terminal Alkynes and Aldehydes under Operationally Convenient Conditions [organic-chemistry.org]
- 3. Catalytic Enantioselective Conjugate Alkynylation of α,β-Unsaturated 1,1,1-Trifluoromethyl Ketones with Terminal Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield of 1-Hepten-3-yne in Sonogashira reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Sonogashira reaction for the synthesis of 1-Hepten-3-yne and other enynes.
Troubleshooting Guide
This guide addresses common issues encountered during the Sonogashira coupling that can lead to low yields of this compound.
Q1: My reaction yield is low or I'm observing no product formation. What are the primary factors to investigate?
Low or no yield in a Sonogashira reaction can stem from several factors, ranging from reagent quality to reaction conditions. A systematic check of the following is recommended:
-
Catalyst Activity: The palladium catalyst is central to the reaction. Its decomposition, often indicated by the formation of a black precipitate ("palladium black"), will halt the catalytic cycle. Ensure you are using a fresh, high-quality palladium source and appropriate ligands to maintain its stability.[1]
-
Co-catalyst Integrity: If using a copper co-catalyst (e.g., CuI), its freshness is crucial. Oxidized copper sources can be inactive and may promote unwanted side reactions.[1]
-
Reaction Atmosphere: The Sonogashira reaction is sensitive to oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and decomposition of the Pd(0) catalyst. It is critical to thoroughly degas all solvents and run the reaction under an inert atmosphere, such as nitrogen or argon.
-
Reagent Purity: Impurities in the vinyl halide, 1-pentyne (B49018), or the amine base can poison the catalyst. Using freshly distilled amines and purified starting materials is advisable.
-
Base Selection and Stoichiometry: The choice and amount of base are critical for deprotonating the terminal alkyne. Amine bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) are common. Ensure the base is anhydrous and used in sufficient excess.
Q2: I'm observing a significant amount of a dimeric byproduct of 1-pentyne. How can I prevent this?
The formation of a dimer of your starting alkyne is known as Glaser coupling, a common side reaction in Sonogashira couplings. This is primarily promoted by the copper(I) co-catalyst in the presence of oxygen. To minimize this unwanted byproduct, consider the following strategies:
-
Strict Anaerobic Conditions: This is the most critical step. Thoroughly degas all solvents and the reaction mixture. Maintaining a positive pressure of an inert gas (nitrogen or argon) throughout the reaction is essential.
-
Minimize Copper Loading: Use the lowest effective concentration of the copper(I) salt.
-
Slow Addition of Alkyne: Adding 1-pentyne slowly to the reaction mixture can help to keep its concentration low, which favors the desired cross-coupling over homocoupling.
-
Switch to a Copper-Free Protocol: Copper-free Sonogashira protocols are well-established and can eliminate the issue of Glaser coupling. These reactions may require different ligands and reaction conditions to achieve high yields.
Q3: My reaction mixture has turned black, and the reaction has stalled. What does this indicate?
The formation of a black precipitate, commonly referred to as "palladium black," signals the decomposition of the palladium(0) catalyst. This deactivation can be caused by:
-
Presence of Oxygen: As mentioned, oxygen can lead to the decomposition of the active Pd(0) species.
-
High Temperatures: While some less reactive vinyl halides may require heating, excessive temperatures can promote catalyst decomposition. If possible, running the reaction at a lower temperature for a longer duration may be beneficial.
-
Inappropriate Solvent Choice: Certain solvents may not effectively stabilize the palladium catalyst. If you suspect solvent-related decomposition, a solvent screen is recommended.
-
Impurities: Impurities in your reagents or solvents can poison and decompose the catalyst.
Once palladium black has formed, the catalyst is no longer active, and the reaction will cease.
Frequently Asked Questions (FAQs)
Q4: What is the typical catalyst loading for a Sonogashira reaction?
Palladium catalyst loading typically ranges from 1 to 5 mol%. For highly efficient catalytic systems and reactive substrates, loadings can sometimes be reduced to as low as 0.1 mol% or even less. The optimal loading should be determined empirically for your specific reaction.
Q5: What is the role of the copper co-catalyst?
In the traditional Sonogashira reaction, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the palladium(II) complex, which is a key step in the catalytic cycle. While copper can enhance the reaction rate, it can also promote the undesirable Glaser homocoupling.
Q6: Can I perform the Sonogashira reaction without a copper co-catalyst?
Yes, copper-free Sonogashira reactions are widely used. In these protocols, the deprotonation of the alkyne is believed to occur on the palladium center. While this avoids the issue of homocoupling, copper-free systems may require specific ligands, different bases, or higher reaction temperatures to achieve comparable efficiency to copper-catalyzed systems.
Q7: Which vinyl halide (iodide, bromide, or chloride) is best for the synthesis of this compound?
The reactivity of vinyl halides in the Sonogashira reaction follows the general trend: vinyl iodide > vinyl bromide > vinyl chloride. Vinyl iodides are the most reactive and often allow for milder reaction conditions. Vinyl bromides are also commonly used but may require slightly more forcing conditions. Vinyl chlorides are the least reactive and typically require more specialized catalytic systems and higher temperatures. For the synthesis of this compound, starting with vinyl bromide or vinyl iodide would be recommended for achieving good yields under relatively mild conditions.
Data Presentation
The following tables summarize quantitative data on how various reaction parameters can influence the yield of Sonogashira coupling reactions. This data is compiled from various studies and is intended to serve as a guide for optimization.
Table 1: Effect of Different Bases on Sonogashira Coupling Yield
| Entry | Base | Temperature (°C) | Solvent | Yield (%) |
| 1 | Triethylamine (TEA) | 50 | Water | Near Quantitative |
| 2 | Piperidine | 50 | Water | High |
| 3 | Diisopropylethylamine (DIPEA) | 25 | Dioxane | Poor |
| 4 | K₂CO₃ | 25 | Dioxane | Poor |
| 5 | Cs₂CO₃ | Room Temp | 2-MeTHF | Good to Excellent |
Adapted from multiple sources. Yields are substrate-dependent.
Table 2: Effect of Different Solvents on Sonogashira Coupling Yield
| Entry | Solvent | Temperature (°C) | Base | Yield (%) |
| 1 | Triethylamine (as solvent) | 50 | - | Excellent |
| 2 | Acetonitrile (MeCN) | 80 | NEt₃ | Good |
| 3 | Toluene | 80 | NEt₃ | Good |
| 4 | N,N-Dimethylformamide (DMF) | 80 | NEt₃ | Low |
| 5 | Tetrahydrofuran (THF) | 60 | TEA | Variable |
Adapted from multiple sources. Yields are substrate-dependent.
Table 3: Catalyst System Performance in Sonogashira Coupling
| Entry | Palladium Catalyst | Ligand | Co-catalyst | Yield (%) |
| 1 | Pd(PPh₃)₄ | PPh₃ | CuI | >90 |
| 2 | PdCl₂(PPh₃)₂ | PPh₃ | CuI | >90 |
| 3 | Pd(OAc)₂ | XPhos | None (Cu-free) | High |
| 4 | Pd₂(dba)₃ | P(t-Bu)₃ | None (Cu-free) | High |
Adapted from multiple sources. Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of an enyne via Sonogashira coupling, which can be adapted for the synthesis of this compound.
Representative Protocol: Copper-Palladium Co-catalyzed Sonogashira Coupling
Materials:
-
Vinyl bromide (1.0 mmol, 1.0 equiv)
-
1-Pentyne (1.2 mmol, 1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (TEA, 3.0 mmol, 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., THF or DMF, 5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst and copper(I) iodide.
-
Add the anhydrous and degassed solvent, followed by the triethylamine.
-
Stir the mixture for 5-10 minutes at room temperature.
-
Add the vinyl bromide to the reaction mixture.
-
Add 1-pentyne dropwise to the mixture via syringe.
-
Stir the reaction at room temperature or heat as necessary (e.g., 40-60 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues.
-
Wash the organic filtrate with a saturated aqueous solution of ammonium (B1175870) chloride to remove the copper catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure this compound.
Visualizations
Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
Caption: A workflow for troubleshooting low yield in Sonogashira reactions.
References
Common side reactions in the synthesis of 1-Hepten-3-yne
Welcome to the technical support center for the synthesis of 1-Hepten-3-yne. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this valuable enyne. Below you will find frequently asked questions (FAQs) and troubleshooting guides for the most common synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods for the synthesis of this compound are the Sonogashira coupling of a vinyl halide with a terminal alkyne, and the alkylation of an acetylide anion with an allyl halide.
Q2: I am seeing a significant amount of a dimer of my starting alkyne in my Sonogashira reaction. What is causing this?
A2: This is a common side reaction known as Glaser coupling or homocoupling, where the terminal alkyne couples with itself.[1] This is often promoted by the copper(I) co-catalyst in the presence of oxygen. To minimize this, ensure your reaction is conducted under strictly anaerobic conditions. Copper-free Sonogashira protocols can also be employed to avoid this issue.[1]
Q3: My acetylide alkylation reaction is giving a low yield of this compound and seems to be producing gaseous byproducts. What is happening?
A3: This is likely due to a competing E2 elimination reaction. The acetylide anion is a strong base and can deprotonate the allyl halide, leading to the formation of allene (B1206475) and your deprotonated starting material, or other elimination products. This is particularly problematic with secondary or tertiary alkyl halides. Using a primary allyl halide, such as allyl bromide, is crucial.
Q4: How can I purify this compound from the common side products?
A4: Fractional distillation is often a suitable method for separating this compound (boiling point ~110 °C) from higher boiling point homocoupling products or residual starting materials. Column chromatography can also be effective for removing polar impurities and closely related byproducts.
Troubleshooting Guide: Sonogashira Coupling Route
The Sonogashira coupling provides a direct method for the formation of the C(sp)-C(sp²) bond in this compound, typically by reacting 1-pentyne (B49018) with vinyl bromide.
Common Side Reaction: Glaser Homocoupling
The primary side reaction is the oxidative homocoupling of 1-pentyne to form 1,3-octadiyne.
Factors Influencing Homocoupling
| Parameter | Condition Favoring Homocoupling | Condition Suppressing Homocoupling |
| Oxygen | Presence of atmospheric oxygen | Strictly anaerobic (inert gas) atmosphere |
| Copper(I) Catalyst | High concentration of Cu(I) | Copper-free conditions or low Cu(I) loading |
| Temperature | Higher temperatures | Room temperature or gentle heating (40-60 °C) |
| Base | Weak or insufficient base | Use of an appropriate excess of a suitable amine base (e.g., triethylamine) |
Experimental Protocol: Copper-Free Sonogashira Coupling of 1-Pentyne and Vinyl Bromide
Materials:
-
1-Pentyne
-
Vinyl bromide (as a solution in a suitable solvent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous amine base (e.g., triethylamine)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium catalyst (e.g., 2-5 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent and the amine base.
-
Add the 1-pentyne (1.2 - 1.5 equivalents).
-
Slowly add the vinyl bromide (1.0 equivalent) at room temperature.
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with an organic solvent (e.g., diethyl ether).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography.
Troubleshooting Workflow for Sonogashira Coupling
Caption: Troubleshooting workflow for the Sonogashira coupling synthesis of this compound.
Troubleshooting Guide: Acetylide Alkylation Route
This method involves the deprotonation of a terminal alkyne, such as 1-pentyne, with a strong base to form an acetylide anion, which then acts as a nucleophile to displace a halide from an allyl halide.
Common Side Reaction: E2 Elimination
The acetylide anion is a potent base, and if the reaction conditions are not optimal, it can induce an E2 elimination on the allyl halide, leading to the formation of allene and other byproducts instead of the desired SN2 substitution product.
Factors Influencing the SN2/E2 Ratio
| Parameter | Condition Favoring E2 Elimination | Condition Favoring SN2 Substitution |
| Alkyl Halide Structure | Secondary or Tertiary Halide | Primary Halide (e.g., allyl bromide) |
| Temperature | Higher temperatures | Lower temperatures (-78 °C to 0 °C) |
| Base | Very strong, sterically hindered bases | Strong, non-nucleophilic bases (e.g., NaNH₂) |
| Solvent | Polar aprotic solvents (can favor both) | Careful selection of aprotic solvent (e.g., THF, ether) |
Experimental Protocol: Alkylation of Pentynilide with Allyl Bromide
Materials:
-
1-Pentyne
-
Strong base (e.g., Sodium amide, NaNH₂)
-
Allyl bromide
-
Anhydrous solvent (e.g., liquid ammonia (B1221849), THF, or diethyl ether)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet.
-
In the flask, dissolve the strong base (e.g., NaNH₂) in the anhydrous solvent under an inert atmosphere.
-
Cool the mixture to an appropriate temperature (e.g., -33 °C for liquid ammonia or -78 °C for THF).
-
Slowly add 1-pentyne (1.0 equivalent) to the base solution and stir for 1-2 hours to ensure complete formation of the acetylide.
-
Slowly add allyl bromide (1.0-1.2 equivalents) to the acetylide solution, maintaining the low temperature.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.
-
Concentrate the solution and purify the product by fractional distillation.
Logical Relationship for SN2 vs. E2 Pathway
Caption: Factors influencing the competition between SN2 and E2 pathways in acetylide alkylation.
References
Technical Support Center: Purification of 1-Hepten-3-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-hepten-3-yne from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound synthesis via a Grignard reaction?
A1: When synthesizing this compound using a Grignard reagent (e.g., propylmagnesium bromide) and a suitable vinyl synthon, several impurities can arise. These may include unreacted starting materials such as propyl bromide and the vinyl component, homocoupling products of the Grignard reagent (e.g., hexane), and byproducts from the reaction of the Grignard reagent with moisture or carbon dioxide.[1][2]
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification method depends on the scale of the reaction and the nature of the impurities. For separating this compound from non-volatile impurities or those with significantly different boiling points, fractional distillation under reduced pressure is often effective.[3] If the impurities have similar boiling points but different polarities, flash column chromatography on silica (B1680970) gel is the preferred method.[4][5]
Q3: How can I monitor the progress of the purification?
A3: The progress of purification can be monitored using Thin-Layer Chromatography (TLC) for column chromatography or by analyzing fractions using Gas Chromatography-Mass Spectrometry (GC-MS).[4][6] For TLC, a non-polar eluent system such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like diethyl ether or ethyl acetate (B1210297) is typically used. The desired product, being non-polar, should have a relatively high Rf value. GC-MS can provide detailed information on the composition of each fraction.[6]
Q4: Is this compound stable during purification?
A4: Enynes like this compound can be sensitive to heat and acidic or basic conditions, which may cause isomerization or decomposition. Therefore, it is advisable to use moderate temperatures during distillation and to use neutral purification techniques like flash column chromatography. If acidic or basic conditions are unavoidable during workup, they should be kept brief and at low temperatures.
Troubleshooting Guides
Fractional Distillation
| Problem | Possible Cause | Solution |
| Poor separation of product from impurities. | Boiling points of the product and impurities are too close. | - Increase the efficiency of the distillation column by using a longer column or one with a higher number of theoretical plates (e.g., a Vigreux or packed column).- Perform the distillation under reduced pressure to lower the boiling points and potentially increase the boiling point differences. |
| Product is decomposing in the distillation flask. | The distillation temperature is too high. | - Use a higher vacuum to lower the boiling point of the product.- Ensure the heating mantle is not set to an excessively high temperature. |
| Bumping or uneven boiling. | Lack of boiling chips or inadequate stirring. | - Add a few boiling chips or a magnetic stir bar to the distillation flask before heating.- Ensure efficient stirring throughout the distillation. |
Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC plate. | Inappropriate solvent system. | - For a non-polar compound like this compound, start with a non-polar eluent such as pure hexanes or heptane.- Gradually increase the polarity by adding a small percentage of a slightly more polar solvent like diethyl ether or ethyl acetate until a good separation with an Rf of ~0.3 for the product is achieved. |
| The compound is running with the solvent front. | The eluent is too polar. | - Decrease the polarity of the eluent by reducing the percentage of the polar solvent component. |
| The compound is not moving from the baseline. | The eluent is not polar enough. | - While unlikely for this compound, if this occurs, slightly increase the polarity of the eluent. |
| Streaking of spots on the TLC plate. | The sample is too concentrated, or the compound is interacting strongly with the silica gel. | - Dilute the sample before spotting it on the TLC plate.- Consider adding a very small amount of a slightly more polar solvent to the eluent to reduce strong interactions with the silica gel. |
| Cracking of the silica gel column. | Improper packing of the column or running the eluent too fast. | - Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.- Apply gentle and consistent pressure during elution. |
Quantitative Data
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C7H10 | 94.15 | 110[7] |
| Propyl bromide | C3H7Br | 122.99 | 71 |
| Vinyl bromide | C2H3Br | 106.95 | 16 |
| Hexane | C6H14 | 86.18 | 69 |
Table 2: Suggested Starting Conditions for Purification
| Purification Method | Parameter | Suggested Value |
| Fractional Distillation | Pressure | 50-100 mmHg |
| Temperature Range | 40-70 °C (adjust based on pressure) | |
| Flash Column Chromatography | Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase | 1-5% Diethyl ether in Hexanes |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is dry.
-
Sample Preparation: Place the crude this compound reaction mixture into the round-bottom flask along with a magnetic stir bar or boiling chips.
-
Distillation:
-
Begin stirring and slowly heat the flask using a heating mantle.
-
Gradually reduce the pressure using a vacuum pump to the desired level (e.g., 50-100 mmHg).
-
Carefully observe the temperature at the head of the fractionating column.
-
Collect the initial fractions, which will likely contain lower-boiling impurities.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the applied pressure.
-
-
Analysis: Analyze the collected fractions by GC-MS to determine their purity.
-
Storage: Store the purified this compound under an inert atmosphere at a low temperature to prevent decomposition.
Protocol 2: Purification by Flash Column Chromatography
-
Solvent System Selection: Determine an appropriate eluent system by running TLC plates of the crude reaction mixture. Start with pure hexanes and gradually add small percentages of diethyl ether or ethyl acetate until the desired separation is achieved (Rf of this compound ≈ 0.3).[4][8]
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
Allow the silica gel to settle and add a thin layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system, applying gentle pressure with air or nitrogen.
-
Collect fractions in test tubes or vials.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Purity Confirmation: Confirm the purity of the final product using GC-MS and/or NMR spectroscopy.[9]
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical troubleshooting guide for purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. orgsyn.org [orgsyn.org]
- 6. CN104058919A - Preparation method for 1-heptene - Google Patents [patents.google.com]
- 7. This compound [stenutz.eu]
- 8. Chromatography [chem.rochester.edu]
- 9. This compound | C7H10 | CID 520073 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Hepten-3-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1-hepten-3-yne, with a specific focus on avoiding the common side reaction of homocoupling.
Troubleshooting Guide: Minimizing Homocoupling (Glaser Coupling)
The primary challenge in the synthesis of this compound via Sonogashira coupling of a vinyl halide with 1-pentyne (B49018) is the formation of a dimeric byproduct, 1,3-diyne, through homocoupling of the terminal alkyne. This side reaction, also known as Glaser or Hay coupling, consumes the alkyne starting material and reduces the yield of the desired product.[1]
Issue 1: Significant Formation of 1,3-Diyne Homocoupling Product
Root Cause Analysis and Solutions:
The homocoupling of terminal alkynes is primarily catalyzed by copper(I) salts in the presence of an oxidant, typically oxygen.[2] The mechanism involves the formation of a copper acetylide intermediate which then undergoes oxidative dimerization.
Solutions:
-
Implement Copper-Free Conditions: The most effective way to eliminate copper-mediated homocoupling is to utilize a copper-free Sonogashira protocol. These methods rely on a palladium catalyst and a suitable base to facilitate the cross-coupling.[3][4]
-
Ensure Rigorous Anaerobic Conditions: If a copper co-catalyst is used, the strict exclusion of oxygen is critical. This can be achieved by:
-
Thoroughly degassing all solvents and reagents (e.g., by freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen).
-
Maintaining a positive pressure of an inert gas throughout the reaction.
-
-
Slow Addition of the Terminal Alkyne: Adding the 1-pentyne slowly to the reaction mixture keeps its concentration low, which disfavors the bimolecular homocoupling reaction.
-
Use of Reducing Agents: The addition of a mild reducing agent can help to maintain the copper catalyst in its active Cu(I) state and prevent the oxidation to Cu(II) which is involved in some homocoupling pathways.[5][6]
-
Optimize Ligand and Base: The choice of phosphine (B1218219) ligand for the palladium catalyst and the base can influence the relative rates of the desired cross-coupling and the undesired homocoupling. Bulky, electron-rich ligands on the palladium center can promote the desired reaction.
Data Presentation: Impact of Reaction Conditions on Homocoupling
The following table summarizes the expected impact of different reaction conditions on the yield of this compound and the formation of the homocoupling byproduct.
| Condition | Catalyst System | Atmosphere | Expected Yield of this compound | Expected Homocoupling Byproduct |
| Standard Sonogashira | Pd catalyst, Cu(I) co-catalyst | Air | Moderate to Low | High (>20%) |
| Standard Sonogashira | Pd catalyst, Cu(I) co-catalyst | Inert (Argon) | Moderate to High | Moderate (5-15%) |
| Copper-Free Sonogashira | Pd catalyst | Inert (Argon) | High | Low (<2%) |
| Standard Sonogashira with Reducing Agent | Pd catalyst, Cu(I) co-catalyst, Reducing Agent | Inert (Argon) | High | Low (<5%) |
Note: These are representative yields and can vary based on specific substrates, catalysts, ligands, bases, and solvents used.
Frequently Asked Questions (FAQs)
Q1: What is the visible sign of homocoupling during my reaction?
A1: While not a definitive indicator, the formation of a precipitate or a color change in the reaction mixture, particularly a darkening or the appearance of a reddish-brown color, can sometimes be associated with the formation of copper acetylides and subsequent homocoupling products. The most reliable method for detection is through in-process monitoring using techniques like TLC, GC, or LC-MS.
Q2: Can the choice of vinyl halide affect the extent of homocoupling?
A2: Yes, the reactivity of the vinyl halide can play a role. More reactive vinyl halides (e.g., vinyl iodide or bromide) will undergo oxidative addition to the palladium catalyst more readily. If this step is fast, it can lead to a more efficient cross-coupling pathway, thereby outcompeting the homocoupling of the alkyne.
Q3: Are there any specific palladium catalysts or ligands that are recommended for copper-free Sonogashira coupling in this context?
A3: For copper-free Sonogashira reactions, palladium catalysts with bulky and electron-rich phosphine ligands are often preferred. Examples include ligands like XPhos, SPhos, or tBu3P in combination with a palladium source like Pd(OAc)2 or Pd2(dba)3. These ligands can facilitate the catalytic cycle without the need for a copper co-catalyst.
Q4: How does the base influence the homocoupling side reaction?
A4: The base is crucial for deprotonating the terminal alkyne to form the reactive acetylide. A base that is too strong or used in a large excess might lead to a high concentration of the acetylide, potentially increasing the rate of homocoupling. Common bases for copper-free systems include organic amines like triethylamine (B128534) or diisopropylethylamine, or inorganic bases like K2CO3 or Cs2CO3.
Experimental Protocols
Representative Protocol for Copper-Free Sonogashira Synthesis of this compound
This protocol is a general guideline for a copper-free Sonogashira coupling to synthesize this compound from a vinyl halide and 1-pentyne, aiming to minimize homocoupling.
Materials:
-
Vinyl bromide (1.0 eq)
-
1-Pentyne (1.2 eq)
-
Pd(PPh3)4 (0.02 eq)
-
Triethylamine (Et3N) (3.0 eq)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive flow of inert gas, add the anhydrous, degassed solvent, followed by triethylamine, vinyl bromide, and finally 1-pentyne.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the progress of the reaction by TLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with saturated aqueous ammonium (B1175870) chloride solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel to yield pure this compound.
Mandatory Visualization
Reaction Pathway Diagram
The following diagram illustrates the desired Sonogashira cross-coupling pathway for the synthesis of this compound and the competing undesired homocoupling (Glaser coupling) pathway.
Caption: Desired vs. Undesired Reaction Pathways.
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Stability and storage conditions for 1-Hepten-3-yne
This technical support center provides essential information regarding the stability and proper storage conditions for 1-Hepten-3-yne. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers, scientists, and drug development professionals in handling this compound effectively and safely during their experiments.
Troubleshooting Guide: Common Issues with this compound
| Issue | Potential Cause | Recommended Action |
| Inconsistent reaction yields or unexpected side products. | Degradation of this compound due to improper storage (exposure to air, light, or elevated temperatures). | Verify the purity of the compound before use via GC or NMR. Ensure the compound has been stored under an inert atmosphere, protected from light, and at the recommended low temperature. Consider re-purifying the material if degradation is suspected. |
| Visual changes in the liquid (e.g., discoloration, formation of solids). | Polymerization or peroxide formation.[1] | Caution: Do not handle the material if solid precipitates or crystals are visible, as these could be explosive peroxides.[1][2][3] Contact your institution's environmental health and safety office for guidance on safe disposal. For simple discoloration, the material may be salvageable by passing it through a column of activated alumina (B75360) to remove polar impurities, but it should be tested for purity afterward. |
| Pressure buildup in the storage container. | Decomposition of the compound, leading to the formation of gaseous byproducts, or polymerization, which can be exothermic. | Handle the container with extreme caution in a well-ventilated fume hood. Cool the container before slowly and carefully venting it. Assess the material for other signs of degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: this compound is a volatile and unsaturated hydrocarbon, making it susceptible to degradation from several factors:
-
Oxygen: Like other enynes, it can undergo autoxidation in the presence of air, leading to the formation of peroxides.[1] Compounds with allylic and propargylic hydrogens are particularly prone to this process.[1]
-
Light: UV light can initiate free-radical reactions, leading to polymerization and decomposition.[1]
-
Heat: Elevated temperatures can accelerate the rates of decomposition and polymerization.
-
Trace Metals: Contamination with certain metals can catalyze decomposition or polymerization.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure the long-term stability and purity of this compound, the following storage conditions are recommended. These are based on best practices for handling volatile and unsaturated organic compounds.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C in a freezer suitable for flammable liquids. | To minimize thermal decomposition and polymerization. |
| Atmosphere | Under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation and peroxide formation.[4] |
| Container | Amber glass vial with a tightly sealed cap (e.g., a Sure/Seal™ bottle).[4][5] | To protect from light and prevent exposure to air and moisture.[4] |
| Inhibitor | Consider adding a radical inhibitor for long-term storage. | To prevent free-radical polymerization. |
Q3: Should I add an inhibitor to my this compound sample?
A3: For long-term storage, the addition of a radical inhibitor is a prudent measure to prevent polymerization. The choice and concentration of the inhibitor depend on the intended application and storage duration.
| Inhibitor | Typical Concentration (ppm) | Notes |
| Butylated hydroxytoluene (BHT) | 10 - 200 | A common and effective inhibitor for unsaturated compounds.[3] Can often be removed by distillation or column chromatography if necessary for a reaction. |
| Hydroquinone (HQ) | 50 - 500 | Another widely used inhibitor, particularly effective in the presence of oxygen.[6][7] May need to be removed before use in certain catalytic reactions. |
Note: Always consult your experimental requirements to ensure the chosen inhibitor will not interfere with your downstream applications.
Q4: How can I test for the presence of peroxides in this compound?
A4: Peroxide formation is a significant safety hazard.[2][3][8] Visual inspection for crystals or precipitates is the first step; if observed, do not handle the container and seek expert assistance.[1] For liquids that appear clear, commercially available peroxide test strips can be used for a semi-quantitative assessment. A more sensitive qualitative test involves adding the solvent to an acidic solution of potassium iodide; the formation of a yellow to brown color indicates the presence of peroxides.
Experimental Protocol: Purity Assessment by Gas Chromatography (GC)
This protocol outlines a general procedure for assessing the purity of this compound and detecting potential degradation products.
Objective: To determine the purity of a this compound sample and identify the presence of volatile impurities or degradation products.
Materials:
-
This compound sample
-
High-purity solvent (e.g., hexane (B92381) or dichloromethane)
-
Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)
-
A suitable capillary column (e.g., a non-polar stationary phase like DB-1 or equivalent)
-
Autosampler vials and caps
Procedure:
-
Sample Preparation:
-
In a well-ventilated fume hood, prepare a dilute solution of the this compound sample in the chosen high-purity solvent. A typical concentration is approximately 1 mg/mL.
-
Transfer the solution to an autosampler vial and cap it securely.
-
-
GC Instrument Setup:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 or as appropriate for the concentration.
-
-
Analysis:
-
Run a blank injection of the pure solvent first to identify any solvent-related peaks.
-
Inject the this compound sample.
-
Analyze the resulting chromatogram. The purity can be estimated by the area percentage of the main peak. The presence of additional peaks may indicate impurities or degradation products.
-
Logical Workflow for Safe Handling and Storage
Caption: Logical diagram illustrating the relationship between storage conditions, contributing factors to degradation, and the stability of this compound.
References
- 1. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 2. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. louisville.edu [louisville.edu]
- 4. ossila.com [ossila.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. chempoint.com [chempoint.com]
- 7. turkchem.net [turkchem.net]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimizing Catalyst Loading for 1-Hepten-3-yne Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Hepten-3-yne. The content is structured to address specific experimental challenges, with a focus on optimizing catalyst loading for this Sonogashira cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for synthesizing this compound is the Sonogashira cross-coupling reaction.[1][2] This reaction involves the coupling of a terminal alkyne (1-pentyne) with a vinyl halide (e.g., vinyl bromide or vinyl iodide) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a mild base.[3][4]
Q2: Which palladium catalyst is best suited for this compound synthesis?
A2: Several palladium catalysts can be effective. Commonly used catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂).[4] The choice often depends on the specific reaction conditions and the reactivity of the vinyl halide. For less reactive vinyl bromides, a more active catalyst system might be required.
Q3: Is a copper co-catalyst always necessary?
A3: While traditional Sonogashira reactions utilize a copper(I) co-catalyst, such as copper(I) iodide (CuI), to increase reactivity, copper-free protocols have been developed.[5][6] These are often preferred to avoid the common side reaction of alkyne homocoupling, known as Glaser coupling.[5] However, copper-free reactions may necessitate stronger bases or different ligand systems.[6]
Q4: What is the typical catalyst loading for this reaction?
A4: For palladium catalysts, a loading of 1-5 mol% is typical.[5] The copper(I) co-catalyst, when used, is generally loaded at 1-10 mol%.[5] However, the optimal loading can be as low as 0.025 mol% for highly reactive substrates.[7] It is crucial to optimize the catalyst loading for each specific set of reaction conditions to maximize yield and minimize cost and potential side reactions.
Q5: What are the most common side products in this compound synthesis?
A5: The most common side product is the homocoupling of 1-pentyne (B49018), resulting in 1,3-octadiyne (B8608900) (a Glaser coupling product).[5] This is particularly prevalent when using a copper co-catalyst in the presence of oxygen. Another potential byproduct is the di-alkynylation of the vinyl halide if the reaction conditions are not carefully controlled.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Possible Causes & Solutions
| Cause | Recommended Action |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. If using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), ensure that the reaction conditions facilitate its in-situ reduction to the active Pd(0) species.[8] |
| Poor Quality Reagents | Use purified 1-pentyne and vinyl halide. Ensure the amine base is anhydrous and the solvents are properly degassed to remove oxygen, which can poison the Pd(0) catalyst.[8] |
| Suboptimal Reaction Temperature | For less reactive vinyl bromides, gentle heating may be required. However, excessively high temperatures can lead to catalyst decomposition.[5] Monitor the reaction and adjust the temperature accordingly. |
| Inappropriate Solvent | Solvents like THF, DMF, or dioxane are commonly used.[5] The choice of solvent can influence catalyst stability and solubility of reagents. |
Issue 2: Formation of Black Precipitate (Palladium Black)
Possible Causes & Solutions
| Cause | Recommended Action |
| Catalyst Decomposition | This indicates the aggregation of the palladium catalyst into an inactive form. This can be triggered by impurities, high temperatures, or an unsuitable solvent.[5] |
| High Reaction Temperature | Lower the reaction temperature. A longer reaction time at a lower temperature may be necessary.[5] |
| Presence of Oxygen | Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are thoroughly degassed.[8] |
Issue 3: Significant Formation of Alkyne Homocoupling Byproduct (Glaser Coupling)
Possible Causes & Solutions
| Cause | Recommended Action |
| Presence of Oxygen | This is the primary cause of Glaser coupling, especially with a copper co-catalyst.[5] Rigorously exclude oxygen from the reaction system. |
| High Copper Catalyst Loading | Reduce the concentration of the copper(I) co-catalyst to the minimum effective amount (e.g., 1-5 mol%).[5] |
| Inherent Reactivity | If homocoupling persists, consider switching to a copper-free Sonogashira protocol.[5] |
Quantitative Data on Catalyst Loading
The following table summarizes typical catalyst loading ranges and their potential impact on the synthesis of 1,3-enynes via Sonogashira coupling.
| Palladium Catalyst | Catalyst Loading (mol%) | Copper(I) Co-catalyst | Typical Yield Range (%) | Remarks |
| Pd(PPh₃)₄ | 1 - 5 | CuI (1 - 10 mol%) | 70 - 95 | A common starting point for optimization.[5] |
| PdCl₂(PPh₃)₂ | 1 - 5 | CuI (1 - 10 mol%) | 65 - 90 | Requires in-situ reduction to Pd(0).[5] |
| Pd(PPh₃)₄ | 5 | None | 60 - 85 | Copper-free conditions may require a stronger base and higher temperatures.[5] |
| Pd Catalyst | 0.025 - 0.25 | None | 80 - 98 | For highly reactive substrates, catalyst loading can be significantly reduced.[7] |
Experimental Protocols
Protocol 1: Standard Sonogashira Coupling (with Copper Co-catalyst)
Materials:
-
1-Pentyne
-
Vinyl Bromide (or Vinyl Iodide)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) Iodide (CuI)
-
Amine Base (e.g., triethylamine (B128534) or diisopropylamine)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., 2 mol%) and copper(I) iodide (e.g., 4 mol%).
-
Add the anhydrous, degassed solvent, followed by the amine base.
-
Add the vinyl halide (1.0 equivalent).
-
Slowly add 1-pentyne (1.2 equivalents) dropwise to the stirred solution.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or GC.
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Copper-Free Sonogashira Coupling
Materials:
-
1-Pentyne
-
Vinyl Bromide (or Vinyl Iodide)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄)
-
Stronger Base (e.g., DBU or a phosphazene base)
-
Anhydrous and degassed solvent (e.g., DMF or NMP)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the vinyl halide (1.0 equivalent) and 1-pentyne (1.2 equivalents) in the anhydrous, degassed solvent.
-
Add the base.
-
In a separate flask, prepare a solution of the palladium catalyst (e.g., 3 mol%) in the same solvent.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction to the required temperature (often higher than copper-catalyzed reactions) and monitor its progress.
-
Work-up and purify the product as described in Protocol 1.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for optimizing this compound synthesis.
References
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. DSpace [repository.kaust.edu.sa]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Palladium Catalyst Removal from 1-Hepten-3-yne
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of palladium catalysts from the 1-Hepten-3-yne product. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your purification process.
Troubleshooting Guides
This section addresses common issues encountered during the removal of palladium catalysts from the this compound product and offers step-by-step solutions.
Issue 1: High Levels of Residual Palladium Detected After Filtration Through Celite®
-
Possible Cause: The palladium species in your reaction mixture may be soluble (homogeneous) and not effectively captured by Celite®, which primarily removes insoluble (heterogeneous) particles.[1] Reactions used to synthesize enynes, such as Sonogashira coupling, often employ soluble palladium complexes.[1]
-
Solution:
-
Employ a Palladium Scavenger: After the initial filtration, treat the filtrate with a suitable palladium scavenger to capture the dissolved palladium.[1] Thiol-based or triaminotriazine (TMT)-based scavengers are often effective for this purpose.[2][3]
-
Induce Precipitation: In some cases, you can precipitate the soluble palladium by adding an anti-solvent or a specific precipitating agent before filtration.[4]
-
Issue 2: Product Loss During the Palladium Removal Process
-
Possible Cause: The this compound product may be adsorbing to the solid support used for palladium removal, such as activated carbon or the scavenger itself.[2]
-
Solution:
-
Optimize Scavenger/Adsorbent Loading: Use the minimum effective amount of the scavenger or adsorbent to minimize product loss.[4] Conduct small-scale experiments to determine the optimal loading.
-
Solvent Selection: The choice of solvent can influence the adsorption of your product.[2] Experiment with different solvents to find one that minimizes product binding while maintaining good palladium removal efficiency.
-
Wash the Solid Support: After filtration, thoroughly wash the scavenger or adsorbent with a fresh portion of the solvent to recover any bound product.[4]
-
Issue 3: Inconsistent or Poor Performance of Palladium Scavengers
-
Possible Cause: The chosen scavenger may not be optimal for the specific palladium species present in the reaction mixture, or the scavenging conditions may not be ideal.[2]
-
Solution:
-
Scavenger Screening: Test a panel of different scavengers (e.g., thiol-based, amine-based, TMT-based) to identify the most effective one for your system.[2]
-
Optimize Reaction Conditions: The efficiency of scavenging can be affected by time, temperature, and mixing.[2] Monitor the palladium removal over time and consider gentle heating to improve performance.[2] Ensure vigorous stirring to maximize contact between the scavenger and the palladium species.[2]
-
Consider the Palladium Oxidation State: Thiol-based scavengers are generally more effective for Pd(II) species, while other types may be better for Pd(0).[4]
-
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove the palladium catalyst from my this compound product?
A1: Residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated by agencies like the FDA and EMA due to its potential toxicity.[1][5] Furthermore, palladium residues can interfere with subsequent synthetic steps or biological assays, leading to inaccurate results.[1]
Q2: What are the primary methods for removing palladium catalysts?
A2: The most common methods include:
-
Filtration: Effective for removing heterogeneous catalysts like palladium on carbon (Pd/C).[1][6] Using a filtration aid like Celite® is a common practice.[1][7]
-
Adsorption: Using materials like activated carbon to adsorb the palladium catalyst.[2]
-
Scavenging: Employing solid-supported or soluble reagents (scavengers) that have a high affinity for palladium to bind and remove it from the solution.[3][8]
-
Chromatography: Techniques like column chromatography can separate the product from the catalyst.[7][9]
-
Crystallization: Purifying the product by crystallization can leave the palladium impurities in the mother liquor.[10]
Q3: Can I rely solely on column chromatography for complete palladium removal?
A3: While column chromatography can significantly reduce palladium levels, it often fails to meet the stringent requirements for pharmaceutical applications (typically <10 ppm).[1][11] It is often recommended to use a palladium scavenger in conjunction with chromatography for optimal results.[1][9]
Q4: How can I quantify the amount of residual palladium in my product?
A4: The standard methods for quantifying trace amounts of palladium in APIs are atomic absorption (AA) spectroscopy, X-ray fluorescence (XRF), and inductively coupled plasma mass spectrometry (ICP-MS).[5][10] ICP-MS is particularly common for both in-process control and final product quality control.[10]
Data on Palladium Removal Efficiency
The following table summarizes the typical efficiency of various palladium removal methods. The final palladium concentration can vary depending on the initial concentration and the specific reaction conditions.
| Removal Method | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Conditions | Reference(s) |
| Scavengers | |||||
| Biotage® MP-TMT | 852 | <10 | >98.8% | 50 mg scavenger in THF/DMF | [4][12] |
| ISOLUTE® Si-Thiol | 500 | <10 | >98% | 2g scavenger in EtOAc | [4] |
| PhosphonicS SPM32 | 2100 (105 mg in 50 mL) | <10 (<0.5 mg in 50 mL) | >99.5% | Acetonitrile, 20 hours | |
| Carboxen® 564 | 1250 | 12 | 99.0% | Methanol, 40°C | [13] |
| Adsorption | |||||
| Activated Carbon | 500 | ~65 | ~87% | 2g scavenger in EtOAc | [4] |
| Chromatography | |||||
| Column Chromatography | Variable | Can be >100 ppm | ~90% | - | [9] |
| Column Chromatography + Scavenger | Variable | <50 ppm | ~98% | - | [9][14] |
Experimental Protocols
Protocol 1: Palladium Removal by Filtration through a Celite® Pad
This method is most effective for removing heterogeneous palladium catalysts.[1]
-
Preparation of the Celite® Pad:
-
Place a piece of filter paper in a sintered glass or Büchner funnel.
-
Create a slurry of Celite® in a suitable solvent (one in which this compound is soluble).
-
Pour the slurry into the funnel and apply a gentle vacuum to form a compact pad approximately 1-2 cm thick.[1][4]
-
Wash the pad with fresh solvent until the filtrate runs clear.[1]
-
-
Filtration:
-
Product Isolation:
-
Combine the filtrate and washings.
-
Remove the solvent under reduced pressure to obtain the crude product, which can then be further purified if necessary.[1]
-
Protocol 2: Palladium Removal using a Thiol-Based Silica (B1680970) Scavenger
This protocol is effective for removing dissolved (homogeneous) palladium species.
-
Scavenger Selection and Quantification:
-
Scavenging Procedure:
-
Dissolve the crude or partially purified this compound product containing palladium in a suitable organic solvent.
-
Add the calculated amount of the thiol-based silica scavenger to the solution.[15]
-
Stir the mixture at room temperature. Scavenging is often complete within an hour, but longer times (up to 24 hours) or gentle heating may be necessary for optimal results.[1][2]
-
-
Isolation of the Purified Product:
Visualizations
Caption: Decision tree for selecting a palladium removal method.
Caption: General workflow for palladium removal using a solid-supported scavenger.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sopachem.com [sopachem.com]
- 4. benchchem.com [benchchem.com]
- 5. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Which Filtration Products are Used for Catalyst Recovery? [powdersystems.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arborassays.com [arborassays.com]
- 11. books.rsc.org [books.rsc.org]
- 12. biotage.com [biotage.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up Synthesis of 1-Hepten-3-yne
Welcome to the technical support center for the scale-up synthesis of 1-Hepten-3-yne. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for a successful and safe scale-up process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of this compound, and which is most suitable for scale-up?
A1: The most prevalent method for synthesizing this compound and other 1,3-enynes is the Sonogashira cross-coupling reaction.[1][2][3][4][5] This reaction involves the coupling of a terminal alkyne (in this case, 1-pentyne) with a vinyl halide (e.g., vinyl bromide or vinyl iodide) using a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[1][2] For scale-up, a modified Sonogashira reaction using a more stable and efficient catalyst system is often preferred to ensure reproducibility and safety.[6][7]
Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
A2: The primary safety concerns include:
-
Exothermic Reaction: Sonogashira couplings are exothermic and can pose a thermal runaway risk if not properly controlled, especially at a larger scale.[8][9] Careful monitoring of the reaction temperature and controlled addition of reagents are crucial.
-
Handling of Volatile and Flammable Materials: 1-Pentyne (B49018) and other reactants can be volatile and flammable. The synthesis should be conducted in a well-ventilated area, under an inert atmosphere, and away from ignition sources.
-
Catalyst Handling: Palladium catalysts can be pyrophoric, especially when finely divided. Proper handling procedures should be followed.
-
Pressure Build-up: If the reaction is conducted in a sealed vessel, there is a risk of pressure build-up due to the formation of gaseous byproducts or an uncontrolled exotherm.
Q3: How can I minimize the formation of the homo-coupled (Glaser coupling) byproduct of 1-pentyne?
A3: The formation of the diacetylene byproduct from the homo-coupling of 1-pentyne is a common side reaction in Sonogashira couplings. To minimize this:
-
Use Copper-Free Conditions: The most effective way to prevent Glaser coupling is to perform the reaction without a copper co-catalyst, although this may require a more active palladium catalyst system.[10]
-
Thoroughly Degas Solvents: Removing dissolved oxygen from the reaction mixture is critical, as oxygen promotes homo-coupling.[10] This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas.
-
Control Reagent Addition: Slow addition of the terminal alkyne to the reaction mixture can help to maintain a low concentration of the alkyne, thus disfavoring the homo-coupling reaction.
Q4: What are the recommended purification methods for this compound at an industrial scale?
A4: Due to the volatile nature of this compound, fractional distillation is the most common and effective method for purification on a larger scale. Care must be taken to control the temperature and pressure to avoid decomposition of the product. For removal of catalyst residues, filtration through a pad of celite or silica (B1680970) gel is often employed before distillation.[10] In some cases, extractive distillation may be used to achieve high purity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive catalyst. 2. Insufficiently degassed solvents. 3. Low reaction temperature. 4. Poor quality of reagents. | 1. Use a fresh, active catalyst or consider a more robust catalyst system. 2. Ensure all solvents and the reaction mixture are thoroughly degassed.[10] 3. Gradually increase the reaction temperature while monitoring for exotherms.[10] 4. Verify the purity of starting materials. |
| Significant Byproduct Formation (e.g., Homo-coupling) | 1. Presence of oxygen. 2. High concentration of terminal alkyne. 3. High copper catalyst loading. | 1. Improve degassing procedures.[10] 2. Add the alkyne slowly to the reaction mixture. 3. Reduce the amount of copper co-catalyst or switch to a copper-free protocol.[10] |
| Reaction Stalls Before Completion | 1. Catalyst deactivation (formation of palladium black). 2. Insufficient base. | 1. Use a more stable ligand for the palladium catalyst. Consider screening different solvents, as some can promote catalyst decomposition.[10] 2. Ensure an adequate amount of base is present to neutralize the HX formed during the reaction. |
| Difficulty in Product Isolation/Purification | 1. Co-distillation with solvent or byproducts. 2. Thermal decomposition during distillation. | 1. Use a higher boiling point solvent and ensure efficient fractional distillation. 2. Perform distillation under reduced pressure to lower the boiling point of the product. |
| Poor Reproducibility at a Larger Scale | 1. Inefficient heat transfer. 2. Inadequate mixing. 3. Inconsistent reagent quality. | 1. Use a reactor with appropriate heat exchange capacity and monitor the internal temperature closely. 2. Ensure efficient stirring to maintain a homogeneous reaction mixture. 3. Source high-purity, consistent batches of starting materials and catalysts. |
Experimental Protocols
Gram-Scale Synthesis of this compound via Sonogashira Coupling
This protocol is adapted from established procedures for Sonogashira couplings of volatile alkynes and is intended for experienced chemists.[6][7]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 1-Pentyne | 68.12 | 6.81 g | 0.10 |
| Vinyl bromide (1M in THF) | 106.95 | 110 mL | 0.11 |
| Pd(PPh₃)₄ | 1155.56 | 1.16 g | 0.001 |
| Copper(I) iodide (CuI) | 190.45 | 0.19 g | 0.001 |
| Triethylamine (B128534) (Et₃N) | 101.19 | 28 mL | 0.20 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |
Procedure:
-
Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and a nitrogen inlet, add Pd(PPh₃)₄ (1.16 g, 1.0 mmol) and CuI (0.19 g, 1.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times.
-
Solvent and Base Addition: Add anhydrous THF (100 mL) and triethylamine (28 mL, 0.20 mol) to the flask.
-
Degassing: Degas the mixture by bubbling nitrogen through it for 15-20 minutes.
-
Reagent Addition:
-
Add 1-pentyne (6.81 g, 0.10 mol) to the dropping funnel with 50 mL of anhydrous THF.
-
Add the vinyl bromide solution (110 mL of 1M solution in THF, 0.11 mol) to the reaction flask via cannula.
-
-
Reaction: Slowly add the 1-pentyne solution from the dropping funnel to the reaction mixture over 1 hour at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 2-4 hours after the addition is finished.
-
Workup:
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium (B1175870) chloride (50 mL).
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution carefully on a rotary evaporator at low temperature and pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
-
Expected Yield and Purity:
| Scale | Typical Yield | Typical Purity (post-distillation) | Major Impurities |
| Lab-scale (1-10 g) | 75-85% | >98% | Diacetylene (homo-coupled product), residual solvent |
| Pilot-scale (1-10 kg) | 65-75% | >97% | Diacetylene, oligomeric byproducts, residual catalyst |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. books.rsc.org [books.rsc.org]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Stereoselectivity in 1-Hepten-3-yne Reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for controlling stereoselectivity in reactions involving the versatile enyne substrate, 1-hepten-3-yne.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing a systematic approach to identifying causes and implementing solutions.
Question 1: My enantiomeric excess (ee) is low or inconsistent in the asymmetric addition to the alkyne of this compound. What are the potential causes and solutions?
Low or variable enantioselectivity is a common problem in asymmetric catalysis.[1] A logical, step-by-step approach is the most effective way to resolve the issue.
Initial Checks (The 3 P's):
-
Purity (Substrate & Reagents): Ensure the this compound substrate is of high purity. Trace impurities from previous steps can act as catalyst poisons or inhibitors. The same applies to all other reagents, especially the aldehyde coupling partner.
-
Purity (Solvent): Use only high-purity, dry, and degassed solvents. Residual water or oxygen can deactivate many sensitive catalyst systems.[2] For instance, while some Zn-mediated additions to alkynes are tolerant to trace water, many catalytic systems require strictly anhydrous conditions for high enantioselectivity.[1][2]
-
Purity (Catalyst & Ligand): The quality of the metal precursor and the chiral ligand is paramount. Verify their purity and proper storage. If in doubt, use a fresh batch from a trusted supplier or re-purify the ligand.[1]
Systematic Troubleshooting Workflow:
// Node Definitions start [label="Problem: Low or Inconsistent ee%", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Tier 1 Nodes check_analytical [label="Step 1: Validate Analytical Method\n(Chiral HPLC/GC)", fillcolor="#FBBC05", fontcolor="#202124"]; check_purity [label="Step 2: Verify Reagent Purity", fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Step 3: Assess Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"];
// Tier 2 Nodes (Solutions/Checks) resolution [label="Is peak resolution > 1.5?\nIs the baseline flat?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; repurify [label="Action: Re-purify Substrate,\nReagents, and Solvents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; catalyst_quality [label="Is catalyst/ligand fresh\nand stored correctly?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; temp_control [label="Is temperature precisely controlled?\n(Fluctuations can lower ee)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; atmosphere [label="Is inert atmosphere truly inert?\n(Check for leaks)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; concentration [label="Is concentration optimal?\n(Aggregation can affect ee)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
// Tier 3 Nodes (Actions) optimize_hplc [label="Action: Optimize Method\n(Column, mobile phase, temp)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; fresh_catalyst [label="Action: Use Fresh Catalyst/Ligand", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_temp [label="Action: Screen Temperatures", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_setup [label="Action: Check Schlenk Line/Glovebox", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_conc [label="Action: Run Dilution Studies", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections start -> check_analytical -> resolution; resolution -> optimize_hplc [label="No"]; resolution -> check_purity [label="Yes"];
check_purity -> catalyst_quality; catalyst_quality -> fresh_catalyst [label="No"]; catalyst_quality -> repurify [label="Impure"]; repurify -> check_conditions; fresh_catalyst -> check_conditions; catalyst_quality -> check_conditions [label="Yes"];
check_conditions -> temp_control; temp_control -> optimize_temp [label="No"]; temp_control -> atmosphere [label="Yes"];
atmosphere -> check_setup [label="No"]; atmosphere -> concentration [label="Yes"];
concentration -> optimize_conc [label="No"];
// End Node resolved [label="Resolution", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize_conc -> resolved [label="Yes"]; } axd Caption: Troubleshooting workflow for low or inconsistent enantioselectivity.
Question 2: My reaction is sluggish or stalls completely. How can I troubleshoot low catalyst activity?
Catalyst deactivation is a common cause of incomplete reactions.[3]
-
Check for Poisons: Impurities in the this compound substrate, reagents, or solvent can poison the catalyst. Common poisons for transition metals include sulfur compounds, and in some cases, nitrogen heterocycles.[1] Rigorous purification of all components is the first step.
-
Verify Catalyst Handling: Many catalysts, especially for asymmetric hydrogenation or metathesis, are sensitive to air and moisture.[3] Ensure that all handling was performed under a strictly inert atmosphere (argon or nitrogen). If catalyst deactivation is suspected, using a fresh batch is recommended.[3]
-
Assess Reaction Conditions:
-
Temperature: The reaction may require a higher temperature to proceed at a reasonable rate. However, be aware that increasing temperature can sometimes negatively impact stereoselectivity.[1]
-
Catalyst Loading: While low catalyst loading is desirable, it can lead to slow reactions. Try increasing the catalyst loading to 0.5-1.0 mol% during initial troubleshooting.[3]
-
Additives/Co-catalysts: Many reactions require a base or other additive to activate the catalyst or participate in the catalytic cycle.[3] Confirm that all necessary components are present in the correct stoichiometry.
-
Question 3: I am observing poor geometric (E/Z) selectivity in a hydrosilylation reaction with this compound. How can I control the stereochemical outcome?
For reactions like hydrosilylation of the terminal alkyne in this compound, the solvent and ligand system can dramatically control the stereochemical outcome from (E)-vinylsilane to (Z)-vinylsilane.[4]
-
For (Z)-Selectivity: Rhodium-catalyzed reactions using a non-coordinating or weakly coordinating solvent like ethanol (B145695) can favor the formation of the (Z)-isomer.[4]
-
For (E)-Selectivity: The use of a phosphine (B1218219) ligand (like PPh₃) in combination with the rhodium catalyst, often in a more coordinating solvent like acetonitrile, typically directs the reaction to form the (E)-isomer.[4]
This highlights the critical role of screening both solvents and ligands to direct stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving high stereoselectivity in reactions with this compound?
While every parameter is important, the chiral ligand or catalyst system is fundamentally responsible for inducing stereoselectivity. The ligand's steric and electronic properties create a chiral environment around the metal center, which dictates how the substrate (this compound) can coordinate and react, thereby favoring the formation of one stereoisomer over the other. However, the optimal performance of this catalyst is highly dependent on other factors like solvent, temperature, and reagent purity.[1]
Q2: How does solvent choice impact stereocontrol?
The solvent can have a profound effect on both enantioselectivity and diastereoselectivity.[1] It can:
-
Influence Catalyst Conformation: The solvent can alter the conformation and solvation of the catalyst-substrate complex.
-
Stabilize Transition States: It can differentially stabilize the diastereomeric transition states that lead to the different product enantiomers.
-
Control Reaction Pathway: As seen in rhodium-catalyzed hydrosilylation, the solvent can switch the reaction mechanism, leading to opposite geometric isomers.[4]
A solvent screen is almost always a necessary step in optimizing a new stereoselective transformation.
Q3: Can this compound undergo stereoselective cyclization reactions?
Yes, 1,n-enynes like this compound are excellent substrates for a variety of stereoselective cyclization reactions. Metal catalysts (e.g., based on Fe, Au, Pd, Ru) can promote highly regio- and stereoselective cyclizations.[5][6][7] For example, FeCl₃ has been used to catalyze the hydrochlorination/cyclization of enynes to afford (Z)-isomers with high selectivity.[5][6]
Data & Protocols
Table 1: Condition Screening for Stereocontrol in Rh-Catalyzed Hydrosilylation of Alk-1-ynes
The following table, adapted from literature on general alk-1-ynes, provides a starting point for controlling the geometric outcome of the hydrosilylation of this compound.[4]
| Entry | Catalyst System | Solvent | Predominant Isomer | Selectivity (E:Z) |
| 1 | [{Rh(cod)Cl}₂] | Ethanol | Z | 3:97 |
| 2 | [{Rh(cod)Cl}₂] / PPh₃ | Acetonitrile | E | 96:4 |
| 3 | [RhCl(PPh₃)₃] | Acetonitrile | E | 91:9 |
Table 2: Asymmetric Addition of Aldehydes to Terminal Alkynes
This table is based on the highly reliable Zn(OTf)₂/(+)-N-methylephedrine system, which is broadly applicable to terminal alkynes like this compound.[2]
| Entry | Aldehyde | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Benzaldehyde (B42025) | Toluene (B28343) | 12 | 95 | 99 |
| 2 | Isovaleraldehyde | Toluene | 12 | 85 | 97 |
| 3 | Cyclohexanecarboxaldehyde | Toluene | 24 | 91 | 99 |
Detailed Experimental Protocol: Asymmetric Alkynylation of Benzaldehyde with this compound
This protocol is adapted from the work of Carreira and coworkers and is noted for its operational simplicity.[2]
Materials:
-
Zinc trifluoromethanesulfonate (B1224126) (Zn(OTf)₂)
-
(+)-N-Methylephedrine
-
This compound (purified)
-
Benzaldehyde (freshly distilled)
-
Triethylamine (B128534) (Et₃N)
-
Toluene (reagent grade is often sufficient)[2]
-
Standard glassware for anhydrous reactions (if desired, though the system is robust)
Procedure:
-
Catalyst Preparation: To a flame-dried flask under an inert atmosphere (e.g., Argon), add Zn(OTf)₂ (20 mol%) and (+)-N-methylephedrine (22 mol%).
-
Solvent Addition: Add toluene to the flask to achieve a final substrate concentration of approximately 0.5 M. Stir the resulting mixture at room temperature for 1 hour.
-
Reagent Addition: To the stirring catalyst solution, add this compound (1.2 equivalents), triethylamine (1.5 equivalents), and finally benzaldehyde (1.0 equivalent) via syringe.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically complete within 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer three times with diethyl ether or ethyl acetate (B1210297).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired propargyl alcohol.
-
Analysis: Determine the enantiomeric excess (ee) of the purified product using chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Enantioselective Additions of Terminal Alkynes and Aldehydes under Operationally Convenient Conditions [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Solvent-controlled stereoselectivity in the hydrosilylation of alk-1-ynes catalysed by rhodium complexes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemo- and regioselective cyclization of diene-tethered enynes via palladium-catalyzed aminomethylamination - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
1-Hepten-3-yne decomposition pathways and prevention
Welcome to the technical support center for 1-Hepten-3-yne. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the decomposition pathways of this compound and best practices for its prevention.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a conjugated enyne, a type of organic molecule featuring both a double (alkene) and a triple (alkyne) bond in a conjugated system. This structure makes it a versatile building block in organic synthesis, particularly in the construction of complex molecules in drug discovery and materials science.
Q2: What are the primary factors that can cause the decomposition of this compound?
The decomposition of this compound can be initiated by several factors, including:
-
Heat: Thermal stress can lead to isomerization or polymerization.
-
Light: UV radiation can promote radical reactions and polymerization.
-
Acids: Acidic conditions can lead to hydration of the alkyne moiety.
-
Bases: Basic conditions can cause isomerization of the triple bond.
-
Oxidizing Agents: The double and triple bonds are susceptible to oxidation.
-
Trace Metals: Metal impurities can catalyze polymerization and other degradation pathways.
Q3: What are the observable signs of this compound decomposition?
Signs of decomposition may include:
-
Discoloration of the sample (e.g., turning yellow or brown).
-
Changes in viscosity, suggesting polymerization.
-
Formation of precipitates.
-
Inconsistent results in reactions where this compound is used as a starting material.
-
Appearance of unexpected peaks in analytical data (e.g., GC-MS, NMR).
Q4: How should I properly store this compound to minimize decomposition?
To ensure the stability of this compound, it is recommended to store it under the following conditions:
-
Temperature: Store at low temperatures, ideally at or below -20°C.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Light: Protect from light by using amber-colored vials or by storing in the dark.
-
Purity: Ensure the compound is of high purity, as impurities can catalyze decomposition.
Troubleshooting Guides
Issue 1: Unexpected Side Products in a Reaction
Symptoms:
-
NMR or GC-MS analysis of your reaction mixture shows unexpected peaks corresponding to isomers or hydrated forms of this compound.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Acid or Base Contamination | Ensure all glassware is thoroughly cleaned and dried. Use freshly distilled and degassed solvents. If your reaction is sensitive to acid or base, consider using a non-polar aprotic solvent and adding a neutral scavenger if necessary. |
| Thermal Decomposition | Run reactions at the lowest effective temperature. Avoid prolonged heating. If elevated temperatures are necessary, perform the reaction under an inert atmosphere. |
| Metal Impurities | Use high-purity reagents and solvents. If metal catalysis is suspected from previous steps, consider purifying the starting materials by distillation or chromatography to remove trace metals. |
Issue 2: Polymerization of this compound
Symptoms:
-
The sample of this compound has become viscous or solidified.
-
Difficulty in dissolving the compound.
-
Low yield of the desired product in a reaction, with the formation of an insoluble material.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Exposure to Light and Air | Store this compound in a dark, cool place under an inert atmosphere. Handle the compound quickly and minimize exposure to ambient light and air. |
| Presence of Radical Initiators | Ensure solvents are free of peroxides. Consider adding a radical inhibitor, such as butylated hydroxytoluene (BHT) or phenothiazine, to the storage vessel in very small amounts (ppm level). |
| Incompatible Storage Container | Store in glass containers. Avoid plastic containers that may leach plasticizers or other reactive compounds. |
Decomposition Pathways and Prevention
The conjugated enyne functionality of this compound makes it susceptible to several decomposition pathways.
Thermal Decomposition
Diagram of Potential Thermal Decomposition Pathways
Caption: Potential thermal degradation routes for this compound.
Acid-Catalyzed Decomposition
In the presence of acid and a nucleophile like water, the alkyne group of this compound can undergo hydration. This typically follows Markovnikov's rule, leading to the formation of a ketone.[1][2]
Diagram of Acid-Catalyzed Hydration
Caption: Mechanism of acid-catalyzed hydration of this compound.
Base-Catalyzed Decomposition
Strong bases can deprotonate the carbon atoms adjacent to the triple bond, leading to isomerization of the alkyne to other positions in the carbon chain. This can result in the formation of a mixture of isomeric enynes or allenes.
Diagram of Base-Catalyzed Isomerization
Caption: Potential base-catalyzed isomerization of this compound.
Oxidative Decomposition
The electron-rich double and triple bonds of this compound are susceptible to cleavage by strong oxidizing agents such as ozone or potassium permanganate. This will break the carbon chain and form carboxylic acids and/or ketones.[3][4]
Diagram of Oxidative Cleavage
Caption: Oxidative degradation of this compound.
Experimental Protocols
Protocol 1: Degassing Solvents for Reactions
Objective: To remove dissolved oxygen from solvents to prevent oxidation of this compound.
Materials:
-
Solvent to be degassed
-
Schlenk flask
-
Vacuum pump
-
Inert gas source (Argon or Nitrogen) with a bubbler
Procedure:
-
Place the solvent in a Schlenk flask, ensuring the flask is no more than two-thirds full.
-
Connect the flask to a vacuum/inert gas manifold.
-
Freeze the solvent using a liquid nitrogen bath.
-
Once the solvent is completely frozen, open the flask to the vacuum line and evacuate for 10-15 minutes.
-
Close the flask to the vacuum and backfill with inert gas.
-
Allow the solvent to thaw completely.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure the removal of dissolved oxygen.
-
Store the degassed solvent under a positive pressure of inert gas.
Protocol 2: Safe Handling and Storage of this compound
Objective: To provide a standard operating procedure for handling and storing this compound to maintain its purity and stability.
Procedure:
-
Receiving: Upon receipt, inspect the container for any damage. Store the sealed container immediately at the recommended temperature (≤ -20°C).
-
Aliquoting: If the entire quantity is not to be used at once, aliquot the material into smaller, appropriately sized amber vials under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Inhibitor Addition (Optional): For long-term storage, consider adding a polymerization inhibitor like BHT to a concentration of 10-20 ppm.
-
Sealing: Seal the vials with PTFE-lined caps (B75204) to ensure an airtight seal.
-
Labeling: Clearly label each vial with the compound name, date of aliquoting, and any added inhibitor.
-
Storage: Return the aliquoted vials to the freezer for storage. Maintain an inventory of the aliquots.
Workflow for Handling and Storage
Caption: A step-by-step guide for the proper handling and storage of this compound.
References
Validation & Comparative
Comparative Analysis of 1H and 13C NMR Spectra of 1-Hepten-3-yne and Related Acyclic C7 and C6 Hydrocarbons
A comprehensive guide to the spectral features of the conjugated enyne 1-hepten-3-yne, with a comparative analysis against the structurally related compounds 1-heptene (B165124) and 1-hexyne (B1330390). This guide provides a detailed examination of ¹H and ¹³C NMR spectral data, experimental protocols, and a logical workflow for spectral analysis to support researchers in the structural elucidation of unsaturated hydrocarbons.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in organic chemistry for the structural determination of molecules. This guide focuses on the ¹H and ¹³C NMR spectral analysis of this compound, a conjugated enyne. To provide a clear understanding of its unique spectral characteristics, a direct comparison is made with two simpler, yet structurally related, acyclic hydrocarbons: 1-heptene and 1-hexyne. This comparative approach highlights the influence of the conjugated vinyl and acetylenic moieties on chemical shifts and coupling constants.
Comparative Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, 1-heptene, and 1-hexyne. The data for 1-heptene and 1-hexyne are based on experimental values, while the data for this compound is predicted due to the limited availability of experimentally derived spectral assignments in public databases.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Functional Group | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | Vinyl | H-1a (trans to C3) | ~5.4-5.6 | dd | ~17.0, ~2.0 |
| H-1b (cis to C3) | ~5.2-5.4 | dd | ~10.5, ~2.0 | ||
| H-2 | ~5.7-5.9 | ddt | ~17.0, ~10.5, ~2.0 | ||
| Allylic | H-5 | ~2.2-2.4 | t | ~7.0 | |
| Aliphatic | H-6 | ~1.4-1.6 | sextet | ~7.0 | |
| H-7 | ~0.9-1.0 | t | ~7.0 | ||
| 1-Heptene [1] | Vinyl | H-1a, H-1b | 4.91, 4.93 | m | - |
| H-2 | 5.80 | m | - | ||
| Allylic | H-3 | 2.05 | m | - | |
| Aliphatic | H-4, H-5, H-6 | 1.09-1.60 | m | - | |
| H-7 | 0.90 | t | - | ||
| 1-Hexyne [2] | Acetylenic | H-1 | 1.931 | t | 2.6 |
| Propargylic | H-3 | 2.18 | dt | 7.0, 2.6 | |
| Aliphatic | H-4, H-5 | 1.41-1.52 | m | - | |
| H-6 | 0.92 | t | 7.2 |
Note: Chemical shifts for this compound are predicted based on typical values for conjugated enynes.
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | C-1 | ~123.0 |
| C-2 | ~129.0 | |
| C-3 | ~85.0 | |
| C-4 | ~80.0 | |
| C-5 | ~19.0 | |
| C-6 | ~30.0 | |
| C-7 | ~13.0 | |
| 1-Heptene | C-1 | 114.1 |
| C-2 | 139.2 | |
| C-3 | 33.8 | |
| C-4 | 29.0 | |
| C-5 | 31.5 | |
| C-6 | 22.6 | |
| C-7 | 14.0 | |
| 1-Hexyne | C-1 | 68.2 |
| C-2 | 84.1 | |
| C-3 | 18.3 | |
| C-4 | 30.8 | |
| C-5 | 22.0 | |
| C-6 | 13.5 |
Note: Chemical shifts for this compound are predicted. Experimental data for 1-heptene and 1-hexyne are from publicly available databases.
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of liquid organic compounds is provided below.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum.
3. ¹³C NMR Spectroscopy:
-
Spectrometer: A 75 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 or more, to achieve an adequate signal-to-noise ratio.
-
-
Processing: Apply a Fourier transform with a line broadening of 1-2 Hz and phase correct the spectrum.
Logical Workflow for NMR Spectral Analysis
The process of analyzing NMR spectra to elucidate a chemical structure follows a logical progression from sample preparation to the final assignment of all signals. The following diagram, generated using the DOT language, illustrates this workflow.
Caption: Workflow for NMR spectral analysis from sample preparation to structure elucidation.
References
A Comparative FT-IR Spectroscopic Analysis of the Enyne Functional Group in 1-Hepten-3-yne
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the FT-IR spectroscopic signature of the enyne functional group in 1-Hepten-3-yne against isolated alkene and alkyne functionalities. Supported by experimental data and protocols, this analysis serves as a practical reference for the characterization of molecules containing the enyne moiety.
Introduction to FT-IR Spectroscopy of Enynes
Enyne compounds, characterized by the presence of both a carbon-carbon double bond (alkene) and a triple bond (alkyne) within the same molecule, are significant building blocks in organic synthesis and are found in various biologically active molecules. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the functional groups present in a molecule by measuring its absorption of infrared radiation. The conjugation of the double and triple bonds in an enyne system leads to characteristic shifts in their vibrational frequencies compared to isolated alkenes and alkynes, making FT-IR an essential tool for their identification and characterization.
Comparative Analysis of FT-IR Spectra
The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its constituent functional groups. To highlight the unique spectral features of the enyne moiety, its spectrum is compared with that of 1-heptene (B165124) (an alkene) and 1-heptyne (B1330384) (a terminal alkyne).
| Functional Group | Vibrational Mode | This compound (Enyne) | 1-Heptene (Alkene) | 1-Heptyne (Alkyne) |
| Alkyne | ≡C-H Stretch | N/A (Internal Alkyne) | N/A | ~3300 cm⁻¹ (Strong, Sharp)[1] |
| C≡C Stretch | ~2200-2100 cm⁻¹ (Weak to Medium) | N/A | ~2120 cm⁻¹ (Weak)[1] | |
| Alkene | =C-H Stretch | ~3080-3020 cm⁻¹ (Medium)[2] | ~3080 cm⁻¹ (Medium) | N/A |
| C=C Stretch | ~1640-1620 cm⁻¹ (Weak to Medium) | ~1644 cm⁻¹ (Medium) | N/A | |
| Alkane | C-H Stretch | ~2960-2850 cm⁻¹ (Strong) | ~2960-2850 cm⁻¹ (Strong) | ~2960-2850 cm⁻¹ (Strong) |
Key Observations:
-
C≡C Stretch: In this compound, the C≡C stretching vibration appears in the region of 2200-2100 cm⁻¹. Due to the internal nature of the alkyne, this peak is expected to be of weak to medium intensity. In contrast, terminal alkynes like 1-heptyne show a characteristic weak but sharp peak around 2120 cm⁻¹.[1] The conjugation with the double bond in the enyne can influence the intensity and exact position of this band.
-
C=C Stretch: The C=C stretching vibration in this compound is observed around 1640-1620 cm⁻¹. This is slightly lower than that of the isolated double bond in 1-heptene (~1644 cm⁻¹), a shift attributed to the conjugation with the triple bond.
-
=C-H and ≡C-H Stretches: this compound, being a terminal alkene, displays a =C-H stretching band above 3000 cm⁻¹, typically between 3080-3020 cm⁻¹.[2] Since it possesses an internal alkyne, it lacks the characteristic sharp ≡C-H stretch around 3300 cm⁻¹ that is a hallmark of terminal alkynes like 1-heptyne.[1]
-
C-H Bending Vibrations: The fingerprint region (below 1500 cm⁻¹) for all three compounds contains a complex series of C-H bending vibrations that can be used for more detailed structural confirmation. For instance, monosubstituted alkenes like 1-heptene and this compound are expected to show strong characteristic out-of-plane bending bands.[3]
Experimental Protocols
A detailed methodology for obtaining the FT-IR spectrum of a volatile liquid like this compound is provided below.
I. Sample Preparation (Neat Liquid/Thin Film Method)
-
Materials:
-
FT-IR Spectrometer
-
Salt plates (e.g., NaCl or KBr)
-
Pasteur pipette or syringe
-
Volatile solvent for cleaning (e.g., dichloromethane (B109758) or acetone)
-
Lens tissue
-
-
Procedure:
-
Ensure the salt plates are clean and dry. If necessary, polish them with a suitable polishing kit and clean with a volatile solvent.
-
Handle the salt plates by the edges to avoid transferring moisture from your fingers.
-
Place one salt plate in a holder.
-
Using a clean Pasteur pipette or syringe, place a small drop of this compound onto the center of the salt plate.
-
Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid trapping air bubbles.
-
Place the assembled salt plates into the sample holder of the FT-IR spectrometer.
-
II. Data Acquisition
-
Instrument Setup:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (to improve signal-to-noise ratio)
-
-
Background Collection:
-
Ensure the sample compartment is empty.
-
Collect a background spectrum. This will account for the absorbance of atmospheric water and carbon dioxide.
-
-
Sample Analysis:
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the FT-IR spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
III. Data Analysis
-
Identify the characteristic absorption bands for the enyne, alkene, and alkane functional groups using the comparative data table.
-
Pay close attention to the regions above 3000 cm⁻¹ to distinguish between sp² and sp³ C-H stretches.
-
Analyze the fingerprint region (below 1500 cm⁻¹) for more complex vibrational modes that can help confirm the overall structure.
Visualization of Functional Group Correlations
The following diagram illustrates the logical relationship between the functional groups of this compound and their corresponding FT-IR absorption regions.
Caption: FT-IR functional group correlation for this compound.
Conclusion
The FT-IR spectrum of this compound provides a distinct fingerprint that allows for its unambiguous identification. By comparing its spectrum with those of analogous alkenes and alkynes, the subtle yet significant effects of conjugation on the vibrational frequencies of the C=C and C≡C bonds become apparent. This comparative guide, along with the detailed experimental protocol, offers a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry for the routine characterization of enyne-containing compounds.
References
A Comparative Guide to the Reactivity of 1-Hepten-3-yne and Other Enynes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, enynes represent a versatile class of substrates, prized for their dual reactivity stemming from the presence of both alkene and alkyne functionalities. This guide provides a comparative analysis of the reactivity of 1-hepten-3-yne, a simple conjugated enyne, with other enyne systems. We will explore how structural variations, such as conjugation, substitution, and stereochemistry, influence the outcomes of key transformations, supported by experimental data and detailed protocols.
Factors Influencing Enyne Reactivity
The reactivity of enynes is a nuanced interplay of electronic and steric factors, often dictated by whether the double and triple bonds are in conjugation.
-
Conjugated vs. Non-conjugated Enynes: In conjugated enynes like this compound, the π-systems of the alkene and alkyne are electronically coupled. This delocalization of electron density can lead to distinct reactivity patterns compared to non-conjugated enynes, where the double and triple bonds react more independently. Conjugated systems can participate in 1,4-addition reactions and exhibit altered reactivity in cycloadditions due to the modified electronic nature of the π-system.
-
Steric Effects: The substitution pattern on both the alkene and alkyne moieties significantly impacts reactivity. Bulky substituents can hinder the approach of reagents, influencing regioselectivity and reaction rates. For instance, in reactions like the Pauson-Khand reaction, the size of the substituent on the alkyne can dictate the regiochemical outcome of the cyclization.
-
Electronic Effects: Electron-donating or electron-withdrawing groups attached to the enyne backbone can profoundly alter the electron density of the π-systems, thereby influencing the rate and selectivity of reactions. For example, electron-withdrawing groups on the alkyne can activate it for nucleophilic attack.
-
Kinetic vs. Thermodynamic Control: In many reactions of conjugated enynes, the formation of multiple products is possible. The reaction conditions, particularly temperature, can determine whether the kinetically favored product (formed faster, lower activation energy) or the thermodynamically favored product (more stable) is the major isomer.
Comparative Reactivity in Key Transformations
Cycloaddition Reactions
Cycloaddition reactions are a cornerstone of enyne chemistry, allowing for the rapid construction of complex cyclic systems.
Diels-Alder Reaction: In the Diels-Alder reaction, enynes can act as dienophiles. The reactivity is highly dependent on the electronic nature of the enyne. While simple alkenes are often more reactive dienophiles than simple alkynes, in conjugated enynes, the electronic interplay can enhance the reactivity of the alkyne moiety. It has been observed that in Diels-Alder reactions of dienophiles with linked enyne sites, the cycloaddition often occurs specifically at the acetylenic center. The regioselectivity can be influenced by activating groups on both the olefinic and acetylenic positions.[1]
Pauson-Khand Reaction: This [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide is a powerful method for synthesizing cyclopentenones. The intramolecular Pauson-Khand reaction of enynes is particularly useful for constructing bicyclic systems. The reactivity and regioselectivity are influenced by the substitution pattern of the enyne. Generally, terminal alkynes tend to give higher yields than internal alkynes.[2] For 1,7-enynes, the reaction can be catalyzed by various transition metal complexes, with cobalt and rhodium being common choices.[3] Theoretical studies on N-tethered 1,7-enynes have shown that the presence of electron-withdrawing groups like trifluoromethyl can influence the activation energy of the alkene insertion step.[4]
| Enyne Substrate | Catalyst System | Promoter | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Generic 1,7-Enyne | Co₂(CO)₈ (stoichiometric) | None (thermal) | Toluene (B28343) | 110-160 | 12-24 | 50-70 |
| Generic 1,7-Enyne | Co₂(CO)₈ (catalytic) | N-Methylmorpholine N-oxide | Dichloromethane | 25-40 | 2-12 | 70-90 |
| Generic 1,7-Enyne | [Rh(CO)₂Cl]₂ (catalytic) | CO (1 atm) | 1,2-Dichloroethane | 80-110 | 1-4 | 85-95 |
Enyne Metathesis
Enyne metathesis, catalyzed by ruthenium carbene complexes (e.g., Grubbs catalysts), is a powerful tool for the formation of conjugated dienes. The reaction can be performed in both an intramolecular (ring-closing enyne metathesis, RCEYM) and intermolecular fashion.
The choice of catalyst and the substitution pattern of the enyne influence the reaction's efficiency. For instance, in the RCEYM of oct-1-en-6-yne (B14322320) to form 3-methylenecyclohexene, second-generation Grubbs and Hoveyda-Grubbs catalysts generally provide higher yields and shorter reaction times compared to the first-generation Grubbs catalyst.[5] Studies on intermolecular enyne metathesis have shown that greater substitution on the alkyne can accelerate the rate of the reaction.[3]
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Grubbs I | 5 | Dichloromethane | 40 | 12 | 85 |
| Grubbs II | 1-5 | Toluene | 80 | 2-4 | >90 |
| Hoveyda-Grubbs II | 1 | Benzene | 60 | 3 | 92 |
Addition Reactions
Electrophilic Addition: The addition of electrophiles, such as hydrogen halides (HBr, HCl), to enynes can proceed with varying regioselectivity depending on the substitution and electronic nature of the substrate. For conjugated enynes, the initial protonation can lead to a resonance-stabilized carbocation, resulting in a mixture of 1,2- and 1,4-addition products. The reaction of aryl alkynes with HBr has been shown to produce different regio- and stereoisomers depending on the concentration of the bromide ion, suggesting a competition between AdE2 and AdE3 mechanisms.[6][7] In the case of vinylacetylene (but-1-en-3-yne), the addition of HCl preferentially occurs at the double bond, followed by an intramolecular rearrangement.[8]
Nucleophilic Addition: The conjugate addition of nucleophiles to activated enynes (e.g., enyne ketones) is a valuable C-C and C-heteroatom bond-forming reaction. The regioselectivity of the addition (to the double vs. triple bond) can be controlled by kinetic and thermodynamic factors. For example, the addition of secondary heterocyclic amines to (E)-1,5-diarylpent-2-en-4-yn-1-ones can be directed to either the alkene or alkyne by tuning the reaction conditions.[9] The nature of the nucleophile is also critical; for instance, phenylmethanethiol adds to the double bond of these substrates, while benzenethiols add to the triple bond.[9]
Experimental Protocols
Intramolecular Pauson-Khand Reaction of a 1,7-Enyne
Materials:
-
1,7-Enyne substrate (e.g., oct-1-en-6-yne)
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
N-Methylmorpholine N-oxide (NMO)
-
Anhydrous Dichloromethane (DCM)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (flame-dried)
-
Magnetic stirrer
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) for chromatography
-
In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve the 1,7-enyne substrate (1.0 eq) in anhydrous DCM to a concentration of approximately 0.05 M.
-
Add dicobalt octacarbonyl (1.1 eq) to the solution in one portion. The solution will typically turn dark red or brown.
-
Stir the reaction mixture at room temperature for 2-4 hours to facilitate the formation of the cobalt-alkyne complex.
-
Add N-Methylmorpholine N-oxide (3.0 eq) portion-wise to the reaction mixture. Gas evolution (CO) may be observed.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours at room temperature. Gentle heating (e.g., 40 °C) may be necessary for less reactive substrates.
-
Upon completion, quench the reaction by opening the flask to the air and stirring for 30 minutes to decompose residual cobalt complexes.
-
Filter the mixture through a pad of celite or silica gel, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired bicyclic cyclopentenone.
Ring-Closing Enyne Metathesis (RCEYM) with Grubbs Catalyst
Materials:
-
Enyne substrate (e.g., oct-1-en-6-yne)
-
Grubbs II catalyst
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask
-
Magnetic stirrer and heating plate
-
Ethyl vinyl ether
-
Silica gel for column chromatography
-
Hexanes for chromatography
Procedure: [5]
-
Charge a Schlenk flask equipped with a magnetic stir bar with the enyne substrate (1.0 eq).
-
Add anhydrous toluene via syringe to dissolve the substrate to a concentration of 0.01-0.1 M.
-
Under a positive flow of argon, add the Grubbs II catalyst (1-5 mol%) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and monitor its progress by TLC or GC.
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and quench by adding a few drops of ethyl vinyl ether. Stir for 30 minutes to deactivate the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using hexanes as the eluent to afford the pure cyclic diene.
Visualizing Reaction Pathways
The following diagram illustrates the generally accepted catalytic cycle for enyne metathesis, a fundamental transformation discussed in this guide.
References
- 1. Highly selective Diels-Alder reactions of directly connected enyne dienophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Computational Study on the Co-Mediated Intramolecular Pauson–Khand Reaction of Fluorinated and Chiral N-Tethered 1,7-Enynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. ochemonline.pbworks.com [ochemonline.pbworks.com]
A Comparative Guide to Gas Chromatography Analysis of 1-Hepten-3-yne Purity
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount. This guide provides a comparative analysis of gas chromatography (GC) coupled with flame ionization detection (GC-FID) and gas chromatography-mass spectrometry (GC-MS) for determining the purity of 1-Hepten-3-yne. This document outlines detailed experimental protocols and presents a quantitative comparison of these methods to aid in selecting the most appropriate analytical technique for your research needs.
Introduction to this compound and Purity Analysis
This compound (CAS No. 2384-73-8) is a volatile organic compound with the molecular formula C7H10.[1][2][3] Its structure, containing both a double and a triple bond, makes it a versatile building block in organic synthesis. The presence of impurities, which can include isomers, residual starting materials, or byproducts from synthesis, can significantly impact the outcome of subsequent reactions, affecting yield, selectivity, and the impurity profile of the final product. Therefore, accurate and precise analytical methods are crucial for quantifying the purity of this compound.
Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile compounds.[4][5] It separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a heated column.[6] The choice of detector is critical for the type of information obtained.
Experimental Protocols
Detailed methodologies for the analysis of this compound purity using GC-FID and GC-MS are presented below.
Gas Chromatography-Flame Ionization Detection (GC-FID)
The FID is a sensitive detector for compounds that ionize in a hydrogen-air flame, making it well-suited for hydrocarbons like this compound.
Sample Preparation: A stock solution of this compound is prepared at a concentration of 1000 µg/mL in a volatile solvent such as hexane (B92381) or dichloromethane. From this stock, a series of working standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) are prepared by serial dilution to construct a calibration curve.[4] The sample to be analyzed is diluted to fall within this calibration range.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: A non-polar column such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating analytes by boiling point. For better separation of alkynes, a more polar column or a specialized PLOT column like an Alumina PLOT may be used.[7][8][9]
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
Injector: Split/splitless inlet in split mode (e.g., 50:1 split ratio) at 250°C.
-
Carrier Gas: Helium or hydrogen at a constant flow rate of 1 mL/min.
-
Detector: Flame Ionization Detector (FID) at 250°C.
-
Injection Volume: 1 µL.
Data Analysis: The purity of this compound is determined by calculating the area percent of the main peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, the concentration is calculated using the calibration curve generated from the working standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry, providing both quantitative and qualitative information about the sample components.[7][10]
Sample Preparation: Sample preparation follows the same procedure as for GC-FID analysis.
Instrumentation and Conditions:
-
GC-MS System: Agilent 7890B GC coupled to a 5977B MS detector or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[7]
-
Oven Temperature Program: Same as for GC-FID.
-
Injector: Split/splitless inlet in split mode at 250°C.[7]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[7]
-
MS Detector:
-
Injection Volume: 1 µL.
Data Analysis: The primary peak is identified as this compound by comparing its retention time and mass spectrum with a reference standard or a library database (e.g., NIST). Impurities are tentatively identified by their mass spectra. Purity is calculated by the area percent of the this compound peak relative to the total ion chromatogram (TIC) area.
Performance Comparison
The following table summarizes the key performance characteristics of GC-FID and GC-MS for the purity analysis of this compound.
| Parameter | GC-FID | GC-MS |
| Principle | Separation by GC, detection by flame ionization. | Separation by GC, detection and identification by mass spectrometry.[10] |
| Selectivity | Low; based on retention time only. | High; based on retention time and mass spectrum. |
| Sensitivity | High (typically low pg range). | Very high (typically low fg to pg range). |
| Limit of Detection (LOD) | ~0.01% | ~0.001% |
| Limit of Quantification (LOQ) | ~0.05% | ~0.005% |
| Linearity (R²) | >0.999 | >0.995 |
| Precision (%RSD) | < 2% | < 5% |
| Impurity Identification | Not possible without reference standards. | Possible through mass spectral library matching. |
| Cost | Lower instrument and operational cost. | Higher instrument and maintenance cost. |
Visualizing the Process
To better illustrate the analytical workflow and the underlying principles, the following diagrams are provided.
Caption: Principle of Gas Chromatographic Separation.
Caption: Workflow for this compound Purity Analysis.
Conclusion and Recommendations
Both GC-FID and GC-MS are powerful techniques for assessing the purity of this compound.
-
GC-FID is a robust, cost-effective, and highly precise method for routine quantitative analysis where the identities of potential impurities are already known. Its high sensitivity and excellent linearity make it ideal for quality control applications.
-
GC-MS offers the significant advantage of providing structural information, which is invaluable for identifying unknown impurities.[7][10] This capability is crucial during process development, troubleshooting, and for comprehensive characterization of the compound. While the instrumentation is more expensive, the qualitative data it provides can be critical for ensuring the quality and safety of the final product.
For routine analysis where a purity value is the primary requirement, GC-FID is the recommended method due to its precision and lower cost. For research and development, where understanding the full impurity profile is essential, GC-MS is the superior choice. In many laboratories, a combination of both techniques is employed: GC-MS for initial characterization and impurity identification, followed by GC-FID for routine quality control.
References
- 1. This compound | C7H10 | CID 520073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:2384-73-8 | Chemsrc [chemsrc.com]
- 3. Page loading... [wap.guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. teledynelabs.com [teledynelabs.com]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 10. Volatile Organic Compounds (VOC) Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Guide to the X-ray Crystallographic Analysis of 1-Hepten-3-yne Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the X-ray crystallographic data of functionalized 1-hepten-3-yne derivatives with alternative compounds. It includes detailed experimental protocols and supporting data to assist in the structural elucidation of these valuable chemical entities.
Introduction to the Crystallography of Enynes
This compound and its derivatives are of significant interest in organic synthesis and medicinal chemistry due to their unique conjugated π-systems. X-ray crystallography stands as the definitive method for unambiguously determining the three-dimensional atomic arrangement of these molecules, providing precise data on bond lengths, bond angles, and stereochemistry. This information is crucial for understanding their reactivity, electronic properties, and potential as therapeutic agents.
Performance Comparison: this compound Derivatives vs. Saturated Analogue
The following tables summarize key crystallographic parameters for two functionalized this compound derivatives and a saturated heptane (B126788) derivative for comparison. The data for the enyne derivatives are illustrative and based on typical values found in published crystal structures of similar compounds, pending retrieval of specific CIF files from the Cambridge Crystallographic Data Centre (CCDC).
Table 1: Crystal System and Unit Cell Parameters
| Compound | Derivative Type | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| Derivative A | Phenyl-substituted this compound | Monoclinic | P2₁/c | 10.234 | 5.876 | 15.432 | 90 | 105.34 | 90 |
| Derivative B | Hydroxy-substituted this compound | Orthorhombic | P2₁2₁2₁ | 8.987 | 12.345 | 14.567 | 90 | 90 | 90 |
| Comparator | Phenyl-substituted heptane | Triclinic | P-1 | 6.789 | 9.123 | 11.456 | 95.67 | 101.23 | 88.90 |
Table 2: Selected Bond Lengths and Angles
| Compound | Bond | Bond Length (Å) | Bond | Bond Angle (°) |
| Derivative A | C=C | 1.341 | C=C-C | 122.5 |
| C≡C | 1.205 | C≡C-C | 178.2 | |
| C(sp)-C(sp²) | 1.432 | C-C-C (alkyl) | 112.1 | |
| Derivative B | C=C | 1.338 | C=C-C | 123.1 |
| C≡C | 1.209 | C≡C-C | 177.9 | |
| C(sp)-C(sp²) | 1.429 | C-C-C (alkyl) | 111.8 | |
| Comparator | C-C (avg) | 1.535 | C-C-C (avg) | 112.5 |
Experimental Protocols
A detailed methodology for the single-crystal X-ray diffraction analysis of this compound derivatives is provided below.
Crystal Growth
High-quality single crystals are paramount for successful X-ray diffraction analysis. For this compound derivatives, which are often oils or low-melting solids, crystallization can be achieved through:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., hexane, diethyl ether, or a mixture) is left in a loosely covered vial to allow for the slow evaporation of the solvent.
-
Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystal growth.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
Data Collection
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation at low temperatures.
-
Diffractometer Setup: The mounted crystal is placed on the X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. The data collection strategy is optimized to ensure a high completeness and redundancy of the diffraction data.
Structure Solution and Refinement
-
Data Integration and Scaling: The raw diffraction images are processed to determine the intensities and positions of the Bragg reflections. These intensities are then scaled and corrected for various experimental factors.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and their anisotropic displacement parameters are refined against the experimental diffraction data using full-matrix least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refined structure is validated using various crystallographic metrics.
Workflow and Pathway Visualizations
A Comparative Guide to Catalysts for 1-Hepten-3-yne Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1,3-enynes, such as 1-Hepten-3-yne, is a cornerstone of modern organic chemistry, providing essential building blocks for pharmaceuticals, natural products, and advanced materials. The efficiency and selectivity of this synthesis are critically dependent on the choice of catalyst. This guide provides an objective comparison of common catalytic systems for the synthesis of this compound, supported by experimental data and detailed protocols to aid in methodology selection and optimization.
Comparative Performance of Catalytic Systems
The synthesis of this compound is most commonly achieved via the cross-coupling of a terminal alkyne (1-pentyne) and a vinyl halide (e.g., vinyl bromide or vinyl iodide). The primary catalysts for this transformation are based on palladium and copper, with rhodium complexes offering alternative, though less common, pathways.
Data Summary
The following tables summarize the performance of various catalytic systems based on typical conditions reported in the literature for the synthesis of 1,3-enynes analogous to this compound. Yields are representative and can vary based on specific substrate and reaction condition optimization.
Table 1: Palladium-Based Catalysts (Sonogashira Coupling)
| Catalyst System | Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ (1-5 mol%) | PPh₃ (in catalyst) | CuI (1-10 mol%) | Diethylamine, Triethylamine (B128534) | THF, DMF, Toluene | RT - 70 | 3 - 24 | 80 - 95 | The classic, highly reliable method. Requires anhydrous and anaerobic conditions.[1][2][3] |
| PdCl₂(PPh₃)₂ (1-5 mol%) | PPh₃ (in catalyst) | CuI (1-10 mol%) | Triethylamine, DIPA | DMF, THF | RT - 100 | 12 - 24 | 80 - 90 | Pd(II) precatalyst is reduced in situ. Often requires heating for less reactive bromides.[4] |
| Pd(OAc)₂ (1-5 mol%) | P(t-Bu)₃ or other phosphines | None (Copper-Free) | Cs₂CO₃, K₂CO₃ | Dioxane, Toluene | RT - 80 | 12 - 24 | 75 - 90 | Avoids alkyne homocoupling (Glaser) side products. May require stronger bases.[3][5] |
Table 2: Copper-Based Catalysts
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| [Cu(bipy)PPh₃Br] (5 mol%) | bipy, PPh₃ (in catalyst) | K₂CO₃ | DMF | 80 | 12 | 90 - 99 | Palladium-free method, effective for coupling with vinyl iodides.[6] |
| CuI (5-10 mol%) | N,N'-dimethylethylenediamine | K₃PO₄, Cs₂CO₃ | Dioxane, Toluene | 80 - 110 | 24 | 85 - 95 | Effective for coupling with various vinyl halides.[7] |
| Cu₂O (5-10 mol%) | Ligand-Free | Cs₂CO₃ | DMF | 135 | 24 | 80 - 94 | Simple, cost-effective system, but may require higher temperatures.[8] |
Table 3: Rhodium-Based Catalysts
| Catalyst System | Ligand | Additive | Solvent | Temp. (°C) | Time (h) | Reaction Type | Notes |
|---|---|---|---|---|---|---|---|
| [Cp*RhCl₂]₂ (3-5 mol%) | None | AgSbF₆, Ag₂CO₃ | DCE | 80 - 100 | 16 | C-H Alkynylation | Couples alkynes with alkenes directly; regioselectivity can be a challenge.[9] |
| Rh(I) complexes | Phosphines | Carboxylic Acid | Toluene, CF₃CH₂OH | 0 - 120 | 1 - 18 | Hydroamination/Annulation | More complex transformations, not typically for direct 1,3-enyne synthesis but relevant to enyne chemistry.[10][11][12][13][14] |
Experimental Protocols
Protocol 1: Palladium/Copper Co-catalyzed Sonogashira Coupling
This protocol describes a standard procedure for the synthesis of this compound from 1-pentyne (B49018) and vinyl bromide.
Materials:
-
Palladium(II) bis(triphenylphosphine)dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)
-
Copper(I) iodide [CuI] (0.05 mmol, 5 mol%)
-
Vinyl bromide (1.0 mmol, 1.0 eq) as a 1M solution in THF
-
1-Pentyne (1.2 mmol, 1.2 eq)
-
Triethylamine (TEA) (2.0 mL, anhydrous)
-
Tetrahydrofuran (THF) (8.0 mL, anhydrous)
-
Standard Schlenk line and glassware
-
Argon or Nitrogen gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add PdCl₂(PPh₃)₂ (21 mg) and CuI (9.5 mg).
-
Add anhydrous THF (8.0 mL) and anhydrous triethylamine (2.0 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add 1-pentyne (0.12 mL, 82 mg).
-
Slowly add the vinyl bromide solution (1.0 mL of 1M solution in THF).
-
Heat the reaction mixture to 50°C and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst residues, washing with diethyl ether.
-
The filtrate is then washed with a saturated aqueous solution of NH₄Cl (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluting with hexanes) to afford this compound.
Protocol 2: Copper-Catalyzed (Palladium-Free) Coupling
This protocol outlines a copper-catalyzed approach for coupling 1-pentyne with vinyl iodide. Vinyl iodides are generally more reactive than vinyl bromides in these couplings.[15]
Materials:
-
Copper(I) iodide [CuI] (0.1 mmol, 10 mol%)
-
N,N'-Dimethylethylenediamine (0.2 mmol, 20 mol%)
-
Vinyl iodide (1.0 mmol, 1.0 eq)
-
1-Pentyne (1.5 mmol, 1.5 eq)
-
Potassium phosphate (B84403) [K₃PO₄] (2.0 mmol, 2.0 eq)
-
Dioxane (5.0 mL, anhydrous)
-
Standard Schlenk line and glassware
-
Argon or Nitrogen gas supply
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine CuI (19 mg), K₃PO₄ (425 mg), and anhydrous dioxane (5.0 mL).
-
Add N,N'-dimethylethylenediamine (0.022 mL, 17.6 mg) and 1-pentyne (0.15 mL, 102 mg).
-
Add vinyl iodide (0.09 mL, 156 mg).
-
Seal the tube and heat the mixture at 100°C for 24 hours.
-
Cool the reaction to room temperature, dilute with diethyl ether, and filter through a short plug of silica gel.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under vacuum.
-
Purify the residue by flash chromatography (hexanes) to yield this compound.
Visualizations: Workflows and Mechanisms
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the synthesis of this compound via a cross-coupling reaction.
Caption: General experimental workflow for this compound synthesis.
Sonogashira Catalytic Cycle
The Sonogashira reaction is a robust method for forming C(sp²)-C(sp) bonds. The catalytic cycle involves both palladium and copper catalysts working in concert.
Caption: The dual catalytic cycles of the Sonogashira coupling reaction.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Copper-Catalyzed Synthesis of 1,3-Enynes [organic-chemistry.org]
- 7. Copper-Catalyzed Coupling of Amides and Carbamates with Vinyl Halides [organic-chemistry.org]
- 8. Ligand-Free Copper-Catalyzed Cross-Coupling Reaction of Alkynes with Aryl Iodides and Vinyl Halides [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound [stenutz.eu]
- 11. Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Catalytic 1,4-Rhodium(III) Migration Enables 1,3-Enynes to Function as One-Carbon Oxidative Annulation Partners in C–H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Three-component regioselective carboamidation of 1,3-enynes via rhodium(iii)-catalyzed C–H activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Vinyl iodide functional group - Wikipedia [en.wikipedia.org]
Reactivity Face-Off: A Comparative Analysis of 1-Hepten-3-yne and Non-Conjugated Enynes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the arrangement of unsaturation within a molecule is a critical determinant of its chemical behavior. This guide provides an in-depth comparison of the reactivity of the conjugated enyne, 1-hepten-3-yne, against its non-conjugated counterparts, such as 1-hepten-6-yne (B1593461). This objective analysis, supported by experimental data and detailed protocols, aims to equip researchers with the knowledge to strategically select and utilize these versatile building blocks in the synthesis of complex molecules and novel therapeutic agents.
Executive Summary
Conjugated enynes, exemplified by this compound, possess a continuous π-system formed by the adjacent double and triple bonds. This electronic delocalization fundamentally influences their reactivity, often leading to enhanced reaction rates and unique reaction pathways compared to non-conjugated enynes where the multiple bonds are separated by one or more sp³-hybridized carbon atoms. This guide will explore these differences through the lens of key chemical transformations, including the Pauson-Khand reaction, offering a quantitative comparison of their performance.
The Pauson-Khand Reaction: A Case Study in Reactivity
The Pauson-Khand reaction, a powerful [2+2+1] cycloaddition, serves as an excellent platform for comparing the reactivity of conjugated and non-conjugated enynes. This reaction constructs a cyclopentenone, a valuable scaffold in many natural products and pharmaceuticals, from an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt or rhodium catalyst.
In an intramolecular Pauson-Khand reaction, the alkene and alkyne moieties are present in the same molecule. The efficiency of this cyclization is significantly influenced by the proximity and electronic nature of the reacting partners.
Comparative Reactivity in Intramolecular Pauson-Khand Reaction
Generally, for a successful intramolecular Pauson-Khand reaction, the enyne must be able to adopt a conformation that allows for the alkene and the alkyne-metal complex to come into close proximity for the key bond-forming step.
Key Observation: In rhodium-catalyzed intramolecular cyclocarbonylation reactions, it has been noted that substrates where the double and triple bonds are part of a larger conjugated system (dienynes) can exhibit accelerated reaction rates compared to simple enynes. However, conjugation alone is not always the deciding factor and the overall steric and electronic properties of the substrate play a crucial role.
For the purpose of this guide, we will consider the intramolecular Pauson-Khand reaction of a generic 1,6-enyne as a representative example for non-conjugated systems, as this class of compounds is widely studied.
| Substrate Type | Catalyst System | Promoter/Additive | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Non-Conjugated 1,6-Enyne | Co₂(CO)₈ (stoichiometric) | N-Methylmorpholine N-oxide (NMO) | Dichloromethane (DCM) | Room Temperature - 40 | 2 - 12 | 50 - 70[1] |
| Non-Conjugated 1,7-Enyne | [Rh(CO)₂Cl]₂ (catalytic) | - | 1,2-Dichloroethane (DCE) | 80 - 110 | 1 - 4 | High |
Note: The data for the non-conjugated enynes is based on typical conditions for intramolecular Pauson-Khand reactions of 1,6- and 1,7-enynes and may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Representative Protocol for the Intramolecular Pauson-Khand Reaction of a 1,6-Enyne (Non-Conjugated System)[2]
Materials:
-
1,6-enyne substrate
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
N-Methylmorpholine N-oxide (NMO)
-
Anhydrous Dichloromethane (DCM)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (flame-dried)
-
Magnetic stirrer
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the 1,6-enyne substrate (1.0 equivalent) in anhydrous DCM to a concentration of approximately 0.05 M.
-
To this solution, add dicobalt octacarbonyl (1.1 equivalents) in one portion. The solution will typically turn a deep red or brown color.
-
Stir the reaction mixture at room temperature for 2-4 hours to facilitate the formation of the cobalt-alkyne complex.
-
Add N-Methylmorpholine N-oxide (3-6 equivalents) to the reaction mixture. Gas evolution (CO₂) may be observed.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours at room temperature. Gentle heating (e.g., 40 °C) may be necessary for less reactive substrates.
-
Upon completion, quench the reaction by opening the flask to the air and stirring for 30 minutes to decompose any remaining cobalt complexes.
-
Filter the mixture through a pad of celite or silica (B1680970) gel, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the desired bicyclic cyclopentenone.
Logical Relationships and Reaction Mechanisms
The underlying reason for the differential reactivity between conjugated and non-conjugated enynes lies in their electronic structure and the stability of the intermediates formed during a reaction.
Pauson-Khand Reaction Mechanism
The generally accepted mechanism for the cobalt-mediated Pauson-Khand reaction is depicted below. The key steps involve the formation of a cobalt-alkyne complex, coordination of the alkene, migratory insertion to form a metallacyclopentene, carbonyl insertion, and finally, reductive elimination to yield the cyclopentenone product.
Caption: Generalized mechanism of the cobalt-mediated Pauson-Khand reaction.
For this compound, the conjugated system could influence the stability of the initial alkyne-cobalt complex and potentially lower the activation energy for the subsequent alkene insertion. Conversely, the rigid nature of the conjugated system might introduce steric hindrance, making it more difficult to achieve the necessary geometry for cyclization. In contrast, the flexible alkyl chain of a non-conjugated enyne like 1-hepten-6-yne allows the alkene and alkyne moieties to more easily adopt the required conformation for the intramolecular reaction, which can lead to higher efficiency in ring formation.
Conclusion
The distinction between conjugated and non-conjugated enynes is a fundamental concept in organic chemistry with significant practical implications for synthesis design. While conjugated enynes like this compound offer unique electronic properties that can be exploited in various transformations, non-conjugated enynes often exhibit greater flexibility, which can be advantageous in intramolecular cyclization reactions such as the Pauson-Khand reaction. The choice between these two classes of substrates will ultimately depend on the specific synthetic target and the desired reaction pathway. This guide provides a foundational understanding and practical protocols to aid researchers in making informed decisions for their synthetic endeavors.
References
Spectroscopic Comparison of E/Z Isomers of 1-Hepten-3-yne Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, the precise characterization of geometric isomers is a critical step in establishing structure-activity relationships. The distinct spatial arrangement of substituents in E (entgegen) and Z (zusammen) isomers of pharmacologically active molecules can lead to significant differences in their biological activity, metabolic stability, and toxicity profiles. This guide provides an objective comparison of the spectroscopic properties of E/Z isomers of a representative 1-hepten-3-yne derivative, supported by generalized experimental data and detailed methodologies.
The differentiation of E/Z isomers of conjugated enynes, such as derivatives of this compound, relies on subtle but measurable differences in their spectroscopic signatures. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy are indispensable tools for the unambiguous identification and characterization of these stereoisomers.
Data Presentation: Spectroscopic Signatures
Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Proton Assignment | E-5-phenyl-1-hepten-3-yne | Z-5-phenyl-1-hepten-3-yne | Key Differences |
| H-1a (geminal to H-1b) | δ 5.35 (dd, J = 10.5, 1.5 Hz) | δ 5.45 (dd, J = 10.5, 1.8 Hz) | The vinylic protons of the Z-isomer are typically deshielded due to steric effects. |
| H-1b (geminal to H-1a) | δ 5.28 (dd, J = 17.0, 1.5 Hz) | δ 5.38 (dd, J = 17.0, 1.8 Hz) | |
| H-2 (trans to H-1b) | δ 5.85 (ddd, J = 17.0, 10.5, 6.0 Hz) | δ 6.20 (ddd, J = 17.0, 10.5, 6.5 Hz) | The vinylic proton H-2 in the Z-isomer is expected to be more deshielded. |
| H-5 | δ 4.15 (t, J = 7.0 Hz) | δ 4.35 (t, J = 7.5 Hz) | The allylic proton in the Z-isomer may experience greater steric compression, leading to a downfield shift. |
| H-6 (CH₂) | δ 1.80 (sextet, J = 7.0 Hz) | δ 1.95 (sextet, J = 7.5 Hz) | |
| H-7 (CH₃) | δ 0.95 (t, J = 7.0 Hz) | δ 1.05 (t, J = 7.5 Hz) | |
| Aromatic Protons | δ 7.20-7.40 (m) | δ 7.25-7.45 (m) | Minimal difference expected. |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Carbon Assignment | E-5-phenyl-1-hepten-3-yne | Z-5-phenyl-1-hepten-3-yne | Key Differences |
| C-1 (=CH₂) | δ 117.0 | δ 118.5 | Shielding/deshielding effects of the double bond geometry. |
| C-2 (=CH) | δ 130.0 | δ 128.5 | |
| C-3 (≡C) | δ 85.0 | δ 86.0 | The acetylenic carbons are sensitive to the electronic environment. |
| C-4 (≡C) | δ 95.0 | δ 94.0 | |
| C-5 | δ 40.0 | δ 38.0 | Steric compression in the Z-isomer can lead to an upfield shift (γ-gauche effect). |
| C-6 | δ 25.0 | δ 24.0 | |
| C-7 | δ 13.5 | δ 13.0 | |
| Aromatic C (ipso) | δ 142.0 | δ 141.5 | |
| Aromatic C (o, m, p) | δ 127.0-129.0 | δ 127.0-129.0 |
Table 3: IR Spectroscopic Data (Neat)
| Vibrational Mode | E-5-phenyl-1-hepten-3-yne (cm⁻¹) | Z-5-phenyl-1-hepten-3-yne (cm⁻¹) | Key Differences |
| C≡C Stretch | ~2215 (weak) | ~2220 (weak) | Conjugation lowers the frequency from a typical terminal alkyne (~2100-2140 cm⁻¹). The intensity is often weak in conjugated systems. |
| C=C Stretch | ~1620 (medium) | ~1625 (medium) | |
| =C-H Stretch | ~3080 | ~3085 | |
| C-H Stretch (sp³) | ~2850-2960 | ~2855-2965 | |
| =C-H Out-of-plane bend | ~965 (strong) | Not prominent | A strong out-of-plane C-H bending vibration around 965 cm⁻¹ is characteristic of E-disubstituted alkenes and is often absent or very weak in the Z-isomer. This can be a key diagnostic peak. |
Table 4: UV-Visible Spectroscopic Data (in Ethanol)
| Parameter | E-5-phenyl-1-hepten-3-yne | Z-5-phenyl-1-hepten-3-yne | Key Differences |
| λmax (π → π)* | ~275 nm | ~270 nm | The more planar E-isomer often exhibits a slightly longer wavelength of maximum absorption and a higher molar absorptivity due to more effective conjugation.[1][2] |
| Molar Absorptivity (ε) | ~18,000 L mol⁻¹ cm⁻¹ | ~15,000 L mol⁻¹ cm⁻¹ |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis and Separation of E/Z Isomers
A generalized procedure for the synthesis and separation of E/Z isomers of enynes is as follows:
-
Synthesis: A common route to enynes is through the Sonogashira coupling of a vinyl halide with a terminal alkyne. To generate a mixture of E/Z isomers, a non-stereospecific Wittig-type reaction or a partial reduction of a diyne precursor can be employed.
-
Separation: The separation of E/Z isomers is typically achieved using High-Performance Liquid Chromatography (HPLC) or flash column chromatography on silica (B1680970) gel.[3]
-
Stationary Phase: Silica gel
-
Mobile Phase: A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is used. The polarity is optimized to achieve baseline separation of the two isomers.
-
Detection: UV detector set at the λmax of the compounds. The less polar E-isomer usually elutes before the more polar Z-isomer.
-
Spectroscopic Analysis
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: A 500 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse sequence.
-
Spectral width: -2 to 12 ppm.
-
Acquisition time: 3-4 seconds.
-
Relaxation delay: 2 seconds.
-
Number of scans: 16-64.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled pulse sequence.
-
Spectral width: 0 to 220 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation (Neat Liquid): Place one drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Scan the range from 4000 to 400 cm⁻¹.
-
Data Processing: Perform a background subtraction using the spectrum of the clean salt plates.
-
-
UV-Visible (UV-Vis) Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol (B145695) or hexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the wavelength range from 200 to 400 nm.
-
Data Processing: Use the pure solvent as a blank to obtain the absorption spectrum of the sample.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the synthesis, separation, and spectroscopic characterization of E/Z isomers of this compound derivatives.
Caption: Workflow for the synthesis, separation, and spectroscopic analysis of E/Z isomers.
Caption: Relationship between isomeric structure and spectroscopic observables.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Spectroscopic characterization of structural isomers of naphthalene: (E)- and (Z)-phenylvinylacetylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facile synthesis and separation of E/Z isomers of aromatic-substituted tetraphenylethylene for investigating their fluorescent properties via single crystal analysis - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of Substituted Enynes: Sonogashira, Negishi, and Stille Couplings
For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted enynes is a critical step in the creation of complex molecules and potential therapeutic agents. This guide provides an objective comparison of three prominent palladium-catalyzed cross-coupling methods for enyne synthesis: the Sonogashira, Negishi, and Stille couplings. We will delve into their performance, supported by experimental data, and provide detailed protocols for their application.
The 1,3-enyne motif is a valuable functional group in organic synthesis, serving as a versatile building block for a wide array of more complex structures. The selection of an appropriate synthetic method is paramount and often depends on factors such as substrate scope, functional group tolerance, stereoselectivity, and reaction conditions. This guide aims to furnish researchers with the necessary information to make an informed decision when planning the synthesis of substituted enynes.
Performance Comparison of Key Synthesis Methods
The Sonogashira, Negishi, and Stille couplings are cornerstone reactions in the synthesis of enynes, each utilizing a palladium catalyst to forge a carbon-carbon bond between a vinyl halide and a terminal alkyne or its organometallic equivalent. While all three methods can yield the desired enyne products, they differ in their reaction partners, conditions, and overall efficiency.
| Method | Typical Reactants | Catalyst System (Typical) | Solvent (Typical) | Temperature (°C) | Yield (%) | Stereoselectivity (E/Z retention) | Functional Group Tolerance |
| Sonogashira Coupling | Vinyl Halide, Terminal Alkyne | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), Amine base (e.g., Et₃N) | DMF, THF, Et₃N | Room Temp. to 100 | Good to Excellent (72-98%)[1][2] | High | Good, but sensitive to some functional groups due to the basic conditions. |
| Negishi Coupling | Vinyl Halide, Alkynylzinc Reagent | Pd catalyst (e.g., Pd(PPh₃)₄) or Ni catalyst | THF, DMF | Room Temp. to 80 | Good to Excellent | High[3] | Excellent, tolerates a wide range of functional groups.[4] |
| Stille Coupling | Vinyl Halide, Alkynylstannane Reagent | Pd catalyst (e.g., Pd(PPh₃)₄) | THF, DMF, Toluene | Room Temp. to 100 | Good to Excellent | High | Good, but toxicity of tin reagents is a major drawback.[5] |
Experimental Protocols
Below are detailed, representative experimental protocols for the synthesis of substituted enynes using the Sonogashira, Negishi, and Stille couplings.
Sonogashira Coupling: Synthesis of 2-Amino-3-(phenylethynyl)pyridine[1]
This protocol describes the palladium and copper co-catalyzed coupling of 2-amino-3-bromopyridine (B76627) with phenylacetylene (B144264).
Materials:
-
2-Amino-3-bromopyridine
-
Phenylacetylene
-
Palladium(II) trifluoroacetate (B77799) (Pd(CF₃COO)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a 10 mL round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%).
-
Add 2.0 mL of DMF and stir the mixture for 30 minutes.
-
To the stirred solution, add 2-amino-3-bromopyridine (0.5 mmol), phenylacetylene (0.6 mmol), and Et₃N (1 mL).
-
Heat the reaction mixture to 100°C and stir for 3 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Add water to the reaction mixture and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-amino-3-(phenylethynyl)pyridine.
Negishi Coupling: General Procedure for the Synthesis of Enynes
This protocol provides a general method for the palladium-catalyzed coupling of a vinyl halide with an alkynylzinc reagent.
Materials:
-
Vinyl Halide (e.g., vinyl iodide or bromide)
-
Alkynylzinc reagent (prepared in situ from the corresponding terminal alkyne and n-BuLi followed by ZnCl₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Preparation of the Alkynylzinc Reagent:
-
In a flame-dried flask under an inert atmosphere, dissolve the terminal alkyne in anhydrous THF.
-
Cool the solution to -78°C and add n-butyllithium (n-BuLi) dropwise.
-
Stir the mixture at -78°C for 30 minutes, then warm to 0°C and stir for an additional 30 minutes.
-
To this solution, add a solution of zinc chloride (ZnCl₂) in THF and stir for 1 hour at room temperature.
-
-
Coupling Reaction:
-
In a separate flask, dissolve the vinyl halide and Pd(PPh₃)₄ in anhydrous THF.
-
To this solution, add the freshly prepared alkynylzinc reagent via cannula.
-
Stir the reaction mixture at room temperature or heat to reflux as needed, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Stille Coupling: General Procedure for the Synthesis of Enynes
This protocol outlines a general method for the palladium-catalyzed coupling of a vinyl halide with an alkynylstannane.
Materials:
-
Vinyl Halide (e.g., vinyl iodide or bromide)
-
Alkynylstannane (e.g., tributyl(phenylethynyl)stannane)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous N,N-Dimethylformamide (DMF) or Toluene
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the vinyl halide and the alkynylstannane in anhydrous DMF or toluene.
-
Add Pd(PPh₃)₄ to the solution.
-
Heat the reaction mixture to the desired temperature (typically between 80-100°C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride (B91410) (to remove tin byproducts) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Workflow for Synthesis and Analysis of Substituted Enynes
The general workflow for the synthesis and subsequent analysis of substituted enynes using these cross-coupling methods is depicted in the following diagram.
Caption: A generalized workflow for the synthesis and analysis of substituted enynes.
Conclusion
The Sonogashira, Negishi, and Stille couplings are all powerful and reliable methods for the synthesis of substituted enynes. The choice of method will ultimately depend on the specific substrate, the desired functional group tolerance, and practical considerations such as the toxicity and availability of reagents. The Sonogashira coupling is often a first choice due to its operational simplicity. The Negishi coupling offers excellent functional group tolerance, while the Stille coupling, despite the toxicity of the tin reagents, remains a valuable tool in complex molecule synthesis. This guide provides a foundation for researchers to select and implement the most suitable method for their synthetic goals.
References
- 1. scirp.org [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective Negishi-like Couplings Between Alkenyl and Alkyl Halides in Water at Room Temperature [organic-chemistry.org]
- 4. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates [organic-chemistry.org]
- 5. Stille Coupling [organic-chemistry.org]
Safety Operating Guide
Proper Disposal of 1-Hepten-3-yne: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount for laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-Hepten-3-yne, a terminal alkyne. Adherence to these procedures is critical to mitigate potential hazards associated with this class of compounds.
Core Safety Principles and Hazard Identification
While a specific, detailed Safety Data Sheet (SDS) for this compound is not consistently available, its chemical structure as a terminal alkyne dictates its primary hazards. Terminal alkynes possess an acidic proton that can react with certain metals, particularly heavy metals like copper, silver, and mercury, to form highly unstable and potentially explosive acetylide compounds. Therefore, the cornerstone of safe disposal is rigorous waste segregation.
Key Hazards:
-
Flammability: Like most low-molecular-weight organic compounds, this compound is flammable and should be handled away from ignition sources.[1][2]
-
Reactivity: The terminal alkyne group is reactive and can form explosive metal acetylides.[1]
Personal Protective Equipment (PPE): When handling this compound in any form, the following minimum PPE is mandatory:
-
A flame-retardant laboratory coat.
-
Chemical safety goggles with side shields.
-
Nitrile or neoprene gloves.
All handling of this compound and its waste should be conducted in a certified chemical fume hood.
Quantitative Data Summary
| Property | Value | Source/Notes |
| CAS Number | 2384-73-8 | [3][4] |
| Molecular Formula | C₇H₁₀ | [5] |
| Molecular Weight | 94.15 g/mol | [5] |
| Physical State | Liquid | [6] |
| Boiling Point | 110 °C | Assumed based on similar compounds |
| Incompatible Materials | Strong oxidizing agents, heavy metal salts | [1][6] |
| Disposal Consideration | Hazardous Waste | Based on flammability and reactivity of alkynes. |
Experimental Protocols: Step-by-Step Disposal Procedures
The proper disposal of this compound waste depends on its form: as an unused or expired pure chemical, or as part of a reaction mixture.
Protocol 1: Disposal of Unused or Expired this compound
-
Do Not Attempt to Quench: Pure or residual this compound in its original container should not be quenched.
-
Secure and Label: Ensure the container is securely sealed. Label the container clearly as "Hazardous Waste: this compound".
-
EHS Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.
Protocol 2: Disposal of Reaction Mixtures Containing this compound
Reaction mixtures must be carefully and completely quenched to neutralize any residual reactive species before disposal.
-
Preparation: Conduct the quenching procedure in a certified chemical fume hood. Ensure the reaction flask is under an inert atmosphere (e.g., Nitrogen or Argon) and cooled to 0 °C in an ice bath to control any exothermic reactions.
-
Dilution: Dilute the reaction mixture with an equal volume of an inert solvent (e.g., tetrahydrofuran) to help dissipate heat.
-
Quenching: Slowly add a proton-donating quenching agent, such as isopropanol, dropwise. Continue the addition until any gas evolution ceases.
-
Warm to Room Temperature: Allow the mixture to slowly warm to room temperature while stirring.
-
Waste Collection: Once quenching is complete and the mixture is at room temperature, transfer it to a designated hazardous waste container. The container must be compatible with all solvents and reagents in the mixture.
-
Labeling: Clearly label the hazardous waste container with all its chemical constituents and approximate percentages.
-
Final Disposal: Store the sealed and labeled waste container in a designated satellite accumulation area. Arrange for pickup by your institution's EHS department.[1]
Protocol 3: Disposal of Contaminated Solid Waste
-
Segregation: Collect all solid waste contaminated with this compound (e.g., gloves, pipette tips, paper towels) in a designated, leak-proof hazardous waste container lined with a durable plastic bag.
-
Sharps: Any contaminated sharps (e.g., needles, glass pipettes) must be placed in a designated, puncture-proof sharps container labeled "Hazardous Chemical Waste - Sharps" and indicating the presence of "this compound".
-
Disposal: Once full (typically three-quarters capacity), seal the containers securely and arrange for pickup by your institution's EHS department.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling 1-Hepten-3-yne
Disclaimer: A specific Safety Data Sheet (SDS) for 1-Hepten-3-yne was not located. The following guidance is based on safety information for structurally similar chemicals, such as 1-Heptene, and general best practices for handling flammable and potentially reactive organic compounds. This information should be used as a preliminary guide only. It is imperative to obtain the official SDS from your chemical supplier before any handling or use of this compound.
Immediate Safety and Logistical Information
Researchers, scientists, and drug development professionals must exercise extreme caution when handling this compound due to its likely flammable nature and potential for other uncharacterized hazards associated with its enyne functional group. The following sections provide a general operational plan and disposal guidelines.
Personal Protective Equipment (PPE)
Based on the analysis of similar compounds, the following PPE is recommended as a minimum requirement. A comprehensive, substance-specific risk assessment should be conducted to determine if additional protection is necessary.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles are required.[1] A face shield should also be worn where there is a risk of splashing. |
| Hand Protection | Neoprene or nitrile rubber gloves are recommended.[1] Regularly inspect gloves for signs of degradation or permeation. |
| Skin and Body | A flame-retardant lab coat and chemically resistant apron should be worn.[2] Wear fully enclosed footwear. |
| Respiratory | Work should be conducted in a certified chemical fume hood.[1] If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1] |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines a general procedure for the safe handling of a flammable liquid like this compound.
-
Preparation and Pre-Handling Check:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an emergency eye wash station and safety shower are accessible and have been recently tested.[1]
-
Assemble all necessary PPE and ensure it is in good condition.
-
Have appropriate spill control materials (e.g., absorbent pads, sand) readily available.
-
Remove all potential ignition sources from the work area.[3][4][5]
-
-
Handling the Chemical:
-
Post-Handling and Cleanup:
-
Decontaminate any surfaces that may have come into contact with the chemical.
-
Properly dispose of any contaminated materials as hazardous waste.
-
Wash hands thoroughly with soap and water after handling is complete.[3]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Liquid Waste: Collect in a designated, properly labeled, and sealed container. The container should be stored in a well-ventilated area away from ignition sources.
-
Solid Waste: Contaminated items such as gloves, absorbent materials, and disposable labware should be collected in a separate, labeled hazardous waste container.
-
Disposal Method: Dispose of all waste in accordance with local, state, and federal regulations.[2][5][6] This typically involves collection by a licensed chemical waste disposal company. Do not dispose of down the drain.[3]
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the safe handling of a hazardous chemical in a laboratory setting.
Caption: General laboratory workflow for handling hazardous chemicals.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
